Cobalamin
Description
Propriétés
Key on ui mechanism of action |
Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia. CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |
|---|---|
Numéro CAS |
13408-78-1 |
Formule moléculaire |
C62H88CoN13O14P |
Poids moléculaire |
1329.3 g/mol |
Nom IUPAC |
cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-;/m0./s1 |
Clé InChI |
ASARMUCNOOHMLO-WLORSUFZSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Point d'ébullition |
300 > 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
melting_point |
> 300 |
Description physique |
Solid |
Solubilité |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
Origine du produit |
United States |
Foundational & Exploratory
Elucidation of the Anaerobic Cobalamin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin (Vitamin B12) is a complex organometallic cofactor essential for a wide range of metabolic processes. Its de novo biosynthesis is exclusive to certain bacteria and archaea, following either an aerobic or an anaerobic pathway. The anaerobic route is distinguished by its early insertion of cobalt into the tetrapyrrole macrocycle and its oxygen-independent chemistry. This technical guide provides an in-depth exploration of the anaerobic cobalamin biosynthesis pathway, including the recently elucidated pathway for the anaerobic synthesis of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB).
Core Anaerobic Cobalamin Biosynthesis Pathway
The anaerobic cobalamin biosynthesis pathway involves a series of enzymatic steps to transform uroporphyrinogen III into cobalamin. The key enzymes are primarily designated as "Cbi" proteins.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and their corresponding substrates and products in the anaerobic cobalamin biosynthesis pathway.
| Enzyme | Gene | Substrate | Product | Function |
| Uroporphyrinogen-III C-methyltransferase | CbiA (SirA) | Uroporphyrinogen III | Precorrin-1 & Precorrin-2 | S-adenosyl-L-methionine-dependent methylation |
| Sirohydrochlorin cobaltochelatase | CbiK / CbiX | Sirohydrochlorin (Factor II) | Cobalt-sirohydrochlorin (Co-Factor II) | Cobalt insertion |
| Cobalt-precorrin-2 C20-methyltransferase | CbiL | Cobalt-sirohydrochlorin | Cobalt-precorrin-3 (Co-Factor III) | Methylation at C20 |
| Cobalt-precorrin-3 C17-methyltransferase | CbiH | Cobalt-precorrin-3 | Cobalt-precorrin-4 (Co-Factor IV) | Methylation at C17 and ring contraction |
| Cobalt-precorrin-4 C11-methyltransferase | CbiF | Cobalt-precorrin-4 | Cobalt-precorrin-5 | Methylation at C11 |
| CbiG | CbiG | Cobalt-precorrin-5 | Cobalt-precorrin-5B | Ring cleavage |
| Cobalt-precorrin-5B C1-methyltransferase | CbiD | Cobalt-precorrin-5B | Cobalt-precorrin-6A | Methylation at C1 |
| Cobalt-precorrin-6A reductase | CbiJ | Cobalt-precorrin-6A | Cobalt-precorrin-6B | Reduction |
| Cobalt-precorrin-6B C5,C15-methyltransferase/decarboxylase | CbiET | Cobalt-precorrin-6B | Cobalt-precorrin-8 | Methylation at C5 and C15, and decarboxylation |
| Cobalt-precorrin-8 methylmutase | CbiC | Cobalt-precorrin-8 | Cobyrinic acid | Methyl group migration |
Quantitative Data
Quantitative data for the enzymes of the anaerobic cobalamin biosynthesis pathway is limited in the literature. The following table presents available kinetic parameters for CbiK.
| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |
| CbiK | Salmonella enterica | Co(II) | 0.79 nM | 0.60 min-1 | - | [1] |
Signaling Pathway Diagram
Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)
The lower ligand of vitamin B12, 5,6-dimethylbenzimidazole (DMB), is also synthesized anaerobically in some bacteria, a pathway that was only recently fully elucidated. This pathway branches off from the purine (B94841) biosynthetic pathway.[2][3]
Key Enzymes and Intermediates
The anaerobic DMB biosynthesis is carried out by the products of the bza gene cluster, first identified in Eubacterium limosum.[2][3]
| Enzyme | Gene | Substrate | Product | Function |
| 5-hydroxybenzimidazole (B117332) synthase | BzaA/BzaB | 5-aminoimidazole ribotide (AIR) | 5-hydroxybenzimidazole (5-OHBza) | Rearrangement of AIR |
| 5-hydroxybenzimidazole methyltransferase | BzaC | 5-hydroxybenzimidazole | 5-methoxybenzimidazole (5-OMeBza) | S-adenosyl-L-methionine-dependent methylation |
| 5-methoxybenzimidazole methyltransferase | BzaD | 5-methoxybenzimidazole | 5-methoxy-6-methylbenzimidazole | S-adenosyl-L-methionine-dependent methylation |
| 5-methoxy-6-methylbenzimidazole demethylase | BzaE | 5-methoxy-6-methylbenzimidazole | 5,6-dimethylbenzimidazole (DMB) | Demethylation |
Quantitative Data
Detailed kinetic parameters for the Bza enzymes are still largely under investigation. However, some characterization of BzaC from Moorella thermoacetica has been reported.
| Enzyme | Organism | Substrate | Apparent Km | Reference |
| BzaC | Moorella thermoacetica | 5-hydroxybenzimidazole-riboside | - | [4][5] |
Note: The study on BzaC indicates a preference for the riboside form of the substrate, and further kinetic data is needed.
Signaling Pathway Diagram
References
- 1. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. CobT and BzaC catalyze the regiospecific activation and methylation of the 5-hydroxybenzimidazole lower ligand in anaerobic cobamide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery of Vitamin B12: A Technical and Historical Perspective
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey to the discovery of vitamin B12, or cobalamin, is a compelling narrative of clinical observation, meticulous experimentation, and groundbreaking chemical analysis that spanned several decades. This in-depth technical guide provides a historical perspective on this landmark scientific achievement, detailing the key experiments and methodologies that led to the identification, isolation, and structural elucidation of this essential micronutrient. The discovery not only provided a cure for the once-fatal pernicious anemia but also laid the groundwork for our understanding of vital metabolic pathways.
The Clinical Enigma of Pernicious Anemia and the Dawn of Liver Therapy
The story of vitamin B12 begins with the clinical challenge of pernicious anemia, a progressive and fatal disease characterized by megaloblastic anemia and neurological deterioration. In the early 20th century, the cause of this devastating illness was unknown, and treatments were largely ineffective.
Minot and Murphy's Landmark Dietary Intervention (1926)
A pivotal breakthrough came in 1926 when George R. Minot and William P. Murphy at Harvard Medical School published their findings on a special diet for the treatment of pernicious anemia.[1][2][3][4][5] Their work was influenced by the earlier research of George H. Whipple, who had demonstrated that liver was effective in regenerating red blood cells in anemic dogs.[6]
Minot and Murphy's study involved 45 patients with pernicious anemia. The core of their experimental protocol was a specialized diet designed to be rich in complete proteins and iron, with a particular emphasis on liver.[1][2]
-
Patient Selection: Patients diagnosed with pernicious anemia, exhibiting characteristic symptoms of macrocytic anemia, were selected for the study.
-
Dietary Regimen: The daily diet consisted of:
-
Liver: 120 to 240 grams of lightly cooked calf or beef liver.
-
Muscle Meat: At least 120 grams of fresh beef or mutton muscle meat.
-
Vegetables: Fresh vegetables, particularly leafy greens, totaling at least 300 grams.
-
Fruits: Abundant fresh fruits, especially peaches, apricots, and strawberries.
-
Other Foods: An egg, a glass of milk, and whole wheat bread were also included. Fats were kept to a minimum.
-
-
Monitoring: The primary endpoint for assessing the effectiveness of the treatment was the reticulocyte count, which is a measure of new red blood cell production. Red blood cell counts and hemoglobin levels were also closely monitored.
The results of the liver-rich diet were dramatic and consistent. Within a week of starting the diet, patients reported a significant improvement in their symptoms. The objective hematological data provided clear evidence of the diet's efficacy.
| Parameter | Pre-Treatment (Average) | Post-Treatment (Peak Response) |
| Reticulocyte Count | < 1% | 8-15% (within 7-10 days) |
| Red Blood Cell Count | 1.0 - 1.5 million/µL | Approaching normal levels (4.5-5.5 million/µL) within weeks |
| Symptomatic Improvement | Severe fatigue, weakness, neurological symptoms | Marked improvement in energy levels and reduction of symptoms |
Table 1: Summary of Quantitative Data from Minot and Murphy's 1926 Study.
This carefully designed clinical study provided the first effective treatment for pernicious anemia and strongly suggested the existence of a potent hematopoietic factor within the liver. For their discovery, Minot, Murphy, and Whipple were awarded the Nobel Prize in Physiology or Medicine in 1934.
The Quest for the "Extrinsic" and "Intrinsic" Factors
While liver therapy was life-saving, consuming large quantities of raw or lightly cooked liver was unpalatable for many patients. This spurred the search for the active component within the liver, termed the "extrinsic factor."
Castle's Ingenious Experiments and the "Intrinsic Factor"
In the late 1920s, William B. Castle, also at Harvard, conducted a series of ingenious, albeit unconventional, experiments that revealed another crucial piece of the puzzle.[6][7][8][9][10][11] He hypothesized that patients with pernicious anemia lacked an "intrinsic factor" in their gastric juices necessary for the absorption of the "extrinsic factor" from food.
Castle's most famous experiment involved self-administering a meal of ground beef, allowing it to be partially digested in his own stomach for an hour, and then regurgitating the contents. This "pre-digested" beef was then fed to patients with pernicious anemia.
-
Procedure:
-
A healthy individual (Castle himself) would consume a known quantity of ground beef.
-
After a set period of partial digestion, the stomach contents were retrieved via a stomach tube.
-
This "human-incubated" beef mixture was then administered to a patient with pernicious anemia.
-
-
Controls:
-
Patients were fed plain, undigested ground beef.
-
Patients were given normal human gastric juice alone.
-
-
Observations: Patients who received the "pre-digested" beef showed a significant reticulocyte response, similar to that seen with liver therapy. In contrast, plain beef or gastric juice alone had no effect.
Castle's experiments elegantly demonstrated that a substance in normal gastric juice (the intrinsic factor) was essential for the absorption of a nutrient in beef (the extrinsic factor) that was curative for pernicious anemia.
The Isolation and Crystallization of Vitamin B12
The race to isolate the "extrinsic factor" intensified in the following years. The breakthrough came in 1948, with two independent groups successfully isolating a crystalline red compound, which was named vitamin B12.
The Merck and Glaxo Teams' Simultaneous Discovery
A team of researchers led by Karl Folkers at Merck & Co., Inc. in the United States and another team led by Lester Smith at Glaxo Laboratories in the United Kingdom independently isolated crystalline vitamin B12 from liver extracts.[1][12][13]
While the exact, proprietary details of their methods differed, the general approach to isolating this minute quantity of the active compound from a complex biological source involved a multi-step purification process.
-
Starting Material: Concentrated liver extracts known to be effective in treating pernicious anemia.
-
Assay: A microbiological assay using the bacterium Lactobacillus lactis Dorner was crucial for guiding the purification steps, as this organism's growth was dependent on the presence of the anti-pernicious anemia factor.
-
Purification Steps (Illustrative):
-
Solvent Extraction: Partitioning of the active factor from aqueous liver extracts into organic solvents such as phenol (B47542) or butanol.
-
Adsorption Chromatography: Using adsorbents like alumina (B75360) or charcoal to selectively bind and then elute the active compound.
-
Partition Chromatography: Further separation based on the differential partitioning of the compound between two immiscible liquid phases.
-
Precipitation: Selective precipitation of impurities or the active compound itself by adjusting solvent composition or pH.
-
-
Crystallization: The final, highly purified red-colored fraction was crystallized from aqueous acetone (B3395972) or ethanol, yielding small, red, needle-like crystals of vitamin B12.[1]
The isolation of crystalline vitamin B12 was a monumental achievement in biochemistry and paved the way for its chemical characterization and large-scale production.
Unraveling the Molecular Architecture: The Structure of Vitamin B12
With crystalline vitamin B12 in hand, the next formidable challenge was to determine its chemical structure. At the time, it was the most complex non-polymeric natural product to be structurally elucidated.
Dorothy Hodgkin's Nobel Prize-Winning X-ray Crystallography
The intricate three-dimensional structure of vitamin B12 was solved in 1956 by Dorothy Crowfoot Hodgkin and her team at the University of Oxford using X-ray crystallography.[14][15][16] This was a landmark achievement in the field of structural biology and earned her the Nobel Prize in Chemistry in 1964.
Hodgkin's work was a tour de force of experimental skill and intellectual insight, pushing the boundaries of what was then possible with X-ray diffraction techniques.
-
Crystal Preparation: High-quality crystals of vitamin B12 and a heavy-atom derivative (a selenocyanate (B1200272) derivative) were prepared. The heavy atom was essential for solving the "phase problem" in X-ray crystallography.
-
X-ray Diffraction Data Collection: The crystals were irradiated with a fine beam of X-rays, and the resulting diffraction patterns (a series of spots of varying intensity) were recorded on photographic film. This process was repeated for numerous crystal orientations to obtain a complete three-dimensional dataset.
-
Data Analysis and Structure Elucidation:
-
The positions and intensities of the diffraction spots were meticulously measured.
-
The heavy-atom positions were determined first, which then allowed for the initial phasing of the diffraction data.
-
These initial phases were used to calculate the first electron density maps of the molecule.
-
These maps, though initially of low resolution, were gradually improved through an iterative process of refinement, combining the crystallographic data with chemical knowledge about the likely atomic arrangements.
-
This painstaking process eventually revealed the complete, complex structure of the vitamin B12 molecule, including its unique corrin (B1236194) ring and central cobalt atom.[17]
-
The elucidation of the vitamin B12 structure was a triumph of X-ray crystallography and provided the final piece in the primary discovery puzzle of this remarkable vitamin.
Visualizing the Discovery Pathway and Biological Function
The following diagrams, generated using the DOT language, illustrate the key stages in the discovery of vitamin B12 and its mechanism of absorption.
Figure 1: Workflow of the Discovery of Vitamin B12.
References
- 1. Crystalline Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of anti-pernicious anaemia factors from liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of pernicious anemia by a special diet. 1926 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of pernicious anemia by a special diet. 1926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 100-year-old Haematologica images: bothriocephalus and pernicious anemia | Haematologica [haematologica.org]
- 6. karger.com [karger.com]
- 7. William B. Castle and intrinsic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. William B. Castle | American physician | Britannica [britannica.com]
- 10. Discovery of vitamin B12 in the liver and its absorption factor in the stomach: a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of Intrinsic Factor of Castle by Use of Radioactive Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Present Status of Vitamin B12 in Pernicious Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Structure of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin B12 crystal structure model, 1957-1959. | Science & Society Picture Library [scienceandsociety.co.uk]
- 16. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 17. repository.brynmawr.edu [repository.brynmawr.edu]
The Architect of the Gut: An In-depth Technical Guide to the Role of Cobalamin in Microbiome Composition
For Immediate Release
[City, State] – [Date] – A comprehensive new whitepaper details the critical role of cobalamin (vitamin B12) in shaping the composition and function of the human gut microbiome. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, synthesizes current research on the intricate interplay between this essential vitamin and the trillions of microorganisms residing in the gut. The paper provides a thorough examination of cobalamin's influence on bacterial metabolism, community structure, and host-microbiome interactions, supported by quantitative data, detailed experimental protocols, and novel pathway and workflow visualizations.
Cobalamin, a nutrient unobtainable from plant-based sources and produced exclusively by certain bacteria and archaea, is a vital cofactor for both human and microbial enzymes.[1][2] Its impact on the gut ecosystem is profound, influencing microbial competition, gene expression, and the production of metabolites crucial for host health. This guide delves into the dual nature of the host-microbiome relationship with respect to cobalamin, where both parties are consumers, and a select few microbes are producers, creating a competitive and collaborative environment.[1]
The Influence of Cobalamin on Gut Microbiome Diversity and Composition
Emerging evidence, compiled from a systematic review of 22 studies, indicates a significant association between vitamin B12 intake, status, or supplementation and various gut microbiome outcomes. These include shifts in beta-diversity (the difference in microbial composition between groups) and alpha-diversity (the diversity within a single sample), as well as changes in the relative abundance of specific bacteria.[3]
In vitro studies have demonstrated that cobalamin supplementation can lead to notable changes in microbial populations. For instance, one study utilizing an in vitro colon simulation model found that supplementation with methylcobalamin (B1676134) and cyanocobalamin (B1173554) increased the relative abundance of Proteobacteria while decreasing Firmicutes and Bacteroidetes. Specifically, methylcobalamin supplementation led to a dramatic increase in Acinetobacter spp. and a decline in Bacteroides spp., Enterobacteriaceae spp., and Ruminococcaceae spp.[4]
Conversely, some beneficial, butyrate-producing bacteria such as Faecalibacterium prausnitzii and Roseburia spp. were observed to decrease with cobalamin supplementation in an in vitro model using gut flora from cobalamin-deficient patients.[4] Animal studies have also reported shifts in microbial composition with cobalamin supplementation, although findings can be heterogeneous depending on the animal model and the form of cobalamin used.[3]
Data Presentation: Quantitative Insights into Cobalamin's Impact
To provide a clear and comparative overview of the current research, the following tables summarize the quantitative data from key studies investigating the effects of cobalamin on gut microbiota composition and metabolite production.
Table 1: Effect of Methylcobalamin and Cyanocobalamin Supplementation on Gut Microbiota Composition (In Vitro Colon Simulation)
| Bacterial Taxon | Control Group (Relative Abundance %) | Methylcobalamin Group (Relative Abundance %) | Cyanocobalamin Group (Relative Abundance %) | Reference |
| Acinetobacter spp. | Not Reported | 45.54 | 31.86 | [4] |
| Bacteroides spp. | Not Reported | 11.15 | 18.36 | [4] |
| Enterobacteriaceae spp. (unclassified) | Not Reported | 9.34 | 5.44 | [4] |
| Ruminococcaceae spp. (unclassified) | Not Reported | 2.69 | 4.31 | [4] |
| Phylum Proteobacteria | Not Reported | 46.70 | 35.64 | [4] |
| Phylum Firmicutes | Not Reported | 25.67 | 22.96 | [4] |
| Phylum Bacteroidetes | Not Reported | 20.45 | 10.52 | [4] |
Table 2: Effect of Cobalamin Supplementation on Short-Chain Fatty Acid (SCFA) Production (In Vitro)
| Short-Chain Fatty Acid | Control Group | Methylcobalamin Group | Cyanocobalamin Group | Reference |
| Butyrate | Increased | Increased | Increased | [4] |
| Propionic Acid | Increased | Increased | Increased | [4] |
Note: The study reported a general increase in these SCFAs with both forms of cobalamin but did not provide specific quantitative values in the abstract.
Table 3: Impact of Vitamin B12 Deficiency on Gut Microbiota in a Murine Model of Colitis
| Bacterial Genus | Change in B12 Deficient Mice (post-colitis) | Change in B12 Supplemented Mice (post-colitis) | Reference |
| Parabacteroides | Decreased | Decreased | [5] |
| Escherichia | Increased | Increased | [5] |
| Lactobacillus | Decreased | No significant change | [5] |
Signaling Pathways and Regulatory Mechanisms
Cobalamin's influence extends to the regulation of bacterial gene expression, primarily through mechanisms known as riboswitches. These are structured RNA elements in the 5' untranslated region of messenger RNA that can directly bind to small molecules like cobalamin.[6] This binding event induces a conformational change in the RNA, leading to the regulation of transcription or translation of downstream genes, often those involved in cobalamin biosynthesis or transport.[6][7] This creates a feedback loop, allowing bacteria to sense and respond to the availability of this crucial vitamin.
Below is a diagram illustrating the general mechanism of a cobalamin riboswitch.
The biosynthesis of cobalamin itself is a complex process, with two distinct pathways known in bacteria: an aerobic pathway and an anaerobic pathway. The key difference between them is the timing of cobalt insertion into the corrin (B1236194) ring.
Experimental Protocols
To facilitate further research in this critical area, this guide provides detailed methodologies for key experiments cited in the literature.
1. In Vitro Colon Simulation
This protocol is based on the methodology used to study the effects of methylcobalamin and cyanocobalamin on gut microbiota.
-
Fecal Sample Collection and Preparation: Fecal samples are collected from healthy donors (or a specific patient population, e.g., those with cobalamin deficiency). A fecal slurry is prepared by homogenizing the samples in a sterile anaerobic medium.
-
In Vitro Colon Model Setup: A multi-stage, continuous culture system simulating the different regions of the human colon is used. Each vessel is maintained under strict anaerobic conditions at 37°C with a controlled pH.
-
Inoculation and Stabilization: The vessels are inoculated with the fecal slurry. The system is allowed to stabilize for a period (e.g., one to two weeks) with a continuous supply of a nutrient medium that mimics the composition of chyme entering the colon.
-
Cobalamin Supplementation: After stabilization, the experimental phase begins. Different forms of cobalamin (e.g., methylcobalamin, cyanocobalamin) are added to the nutrient medium of designated vessels at a specified concentration (e.g., 1.25 mg/L). A control vessel receives no cobalamin supplementation.
-
Sampling and Analysis: Samples are collected from each vessel at regular intervals throughout the experimental period. These samples are then subjected to downstream analyses, including 16S rRNA sequencing to determine microbial composition and gas chromatography-mass spectrometry (GC-MS) to quantify short-chain fatty acids.
2. 16S rRNA Gene Amplicon Sequencing
This protocol outlines a standard workflow for assessing the taxonomic composition of gut microbial communities.
-
Fecal DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, PowerSoil DNA Isolation Kit) following the manufacturer's instructions with a bead-beating step to ensure lysis of gram-positive bacteria. The quality and quantity of the extracted DNA are assessed using a spectrophotometer and fluorometer.
-
PCR Amplification of the 16S rRNA Gene: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) is amplified using universal primers. The primers are tagged with Illumina adapters and unique barcodes for multiplexed sequencing. PCR is performed in triplicate for each sample to minimize amplification bias.
-
Library Preparation and Sequencing: The triplicate PCR products for each sample are pooled and purified. The concentration of the purified amplicons is quantified, and samples are pooled in equimolar concentrations to create the final sequencing library. The library is then sequenced on an Illumina platform (e.g., MiSeq, NovaSeq) to generate paired-end reads.
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads, trim adapters and primers, and merge paired-end reads. The processed sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by aligning the representative sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.
3. Metagenomic Sequencing
This protocol provides a general workflow for shotgun metagenomic sequencing to assess the functional potential of the gut microbiome.
-
Fecal Sample Collection and Storage: Fecal samples are collected and immediately stored in a DNA/RNA stabilization solution or frozen at -80°C to preserve the genetic material.
-
DNA Extraction: High-quality, high-molecular-weight DNA is extracted from the fecal samples using a protocol optimized for metagenomic studies, which often includes both mechanical (bead-beating) and enzymatic lysis steps.
-
Library Construction and Sequencing: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library. The library is then sequenced on a high-throughput Illumina platform to generate a large volume of short reads.
-
Bioinformatic Pipeline: The raw sequencing reads undergo quality control. Host DNA is identified and removed by mapping reads to the human reference genome. The remaining microbial reads are then used for taxonomic profiling (by mapping to a database of reference genomes) and functional profiling (by assembling reads into contigs, predicting genes, and annotating these genes against functional databases like KEGG or CAZy).
4. Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid (SCFA) Analysis
This protocol details a common method for the quantification of SCFAs in fecal samples.
-
Sample Preparation and Extraction: A known weight of frozen fecal sample is homogenized in an acidified aqueous solution. An internal standard (e.g., a deuterated SCFA) is added. The SCFAs are then extracted from the acidified slurry using an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted SCFAs are often derivatized. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated on a capillary column with a suitable stationary phase. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated from known concentrations of SCFA standards.
References
- 1. Vitamin B12 as a modulator of gut microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amnh.org [amnh.org]
- 3. Vitamin B-12 and the Gastrointestinal Microbiome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cobalamin (Vitamin B12) Induced a Shift in Microbial Composition and Metabolic Activity in an in vitro Colon Simulation [frontiersin.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 7. Cobalamine [riboswitch.ribocentre.org]
Characterization of Novel Cobalamin-Dependent Enzymes in Prokaryotes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin (vitamin B12) is a structurally complex cofactor essential for a variety of enzymatic reactions across all domains of life. In prokaryotes, cobalamin-dependent enzymes play critical roles in metabolism, including carbon skeleton rearrangements, methyl group transfers, and reductive dehalogenations. The discovery and characterization of novel cobalamin-dependent enzymes are crucial for understanding microbial physiology, identifying new antibiotic targets, and developing novel biocatalysts for industrial applications. This guide provides a comprehensive overview of the key methodologies and data analysis techniques used to characterize these fascinating enzymes.
Data Presentation: A Comparative Look at Enzyme Properties
Quantitative data is essential for comparing the functional properties of newly discovered enzymes with known cobalamin-dependent enzymes. The following tables summarize key kinetic and binding parameters for a selection of prokaryotic cobalamin-dependent enzymes.
Table 1: Kinetic Parameters of Selected Prokaryotic Cobalamin-Dependent Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Glutamate (B1630785) Mutase (GlmES fusion) | Clostridium cochlearium | L-Glutamate | 230 | 14 | 6.1 x 10⁴ | [1] |
| Glutamate Mutase (GlmES fusion) | Clostridium cochlearium | (2S, 3S)-3-Methylaspartate | 7000 | 0.54 | 77 | [2] |
| Methylmalonyl-CoA Mutase | Propionibacterium shermanii | Methylmalonyl-CoA | 160 | 55 | 3.4 x 10⁵ | |
| Class II Ribonucleotide Reductase | Escherichia coli | CDP | 130 | 1.8 | 1.4 x 10⁴ | |
| Class II Ribonucleotide Reductase | Escherichia coli | UDP | 280 | 1.2 | 4.3 x 10³ |
Note: Kinetic parameters can vary depending on assay conditions.
Table 2: Cobalamin and Analog Binding Affinities to Prokaryotic Proteins
| Protein | Organism | Ligand | K_d_ (µM) | Method | Reference |
| BtuG1 | Bacteroides thetaiotaomicron | Cyanocobalamin (B1173554) | 0.001-0.01 | Grained Coupled Interferometry | [3] |
| BtuG2 | Bacteroides thetaiotaomicron | Cyanocobalamin | 0.001-0.01 | Grained Coupled Interferometry | [3] |
| BtuG3 | Bacteroides thetaiotaomicron | Cyanocobalamin | 0.001-0.01 | Grained Coupled Interferometry | [3] |
| BtuG2 | Bacteroides thetaiotaomicron | Cobinamide | 0.43-0.059 | Grained Coupled Interferometry | [3] |
| BtuG3 | Bacteroides thetaiotaomicron | Cobinamide | 31-3.9 | Grained Coupled Interferometry | [3] |
| Human Methylmalonyl-CoA Mutase (MMUT) | Homo sapiens (expressed in E. coli) | Adenosylcobalamin | 0.08 ± 0.03 | Intrinsic Protein Fluorescence | [4] |
| Intrinsic Factor (recombinant human) | Expressed in plants | Hydroxocobalamin | 0.0000479 | Surface Plasmon Resonance | [5][6] |
| Intrinsic Factor (recombinant human) | Expressed in plants | Nitrosylcobalamin | 0.0000858 | Surface Plasmon Resonance | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of novel cobalamin-dependent enzymes.
Heterologous Expression and Purification of His-tagged Cobalamin-Dependent Enzymes
Objective: To produce and purify a novel cobalamin-dependent enzyme for in vitro characterization. This protocol is optimized for expression in Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series)
-
Luria-Bertani (LB) or Terrific Broth (TB) media
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cyanocobalamin or hydroxocobalamin
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography resin
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Transformation: Transform the expression vector containing the gene of interest into a suitable E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of selective LB or TB medium and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of selective medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. If required for enzyme activity, supplement the culture with cobalamin (1-10 µM). Reduce the temperature to 16-25°C and continue to grow for another 12-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 10-20 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Spectroscopic Characterization of Enzyme-Bound Cobalamin
Objective: To investigate the coordination and electronic environment of the cobalamin cofactor when bound to the enzyme.
A. UV-Visible Absorption Spectroscopy
Procedure:
-
Prepare a solution of the purified enzyme in a suitable buffer.
-
Record a baseline spectrum of the buffer using a dual-beam spectrophotometer.
-
Add the enzyme to the sample cuvette and record the absorption spectrum from 250 to 700 nm.
-
To observe changes upon cofactor binding, titrate the apoenzyme (enzyme without cofactor) with a solution of cobalamin and record the spectrum after each addition.
-
Characteristic peaks for different cobalamin states (e.g., Co(III), Co(II), Co(I)) will be observed. For example, cyanocobalamin (Vitamin B12) exhibits absorption maxima at approximately 278, 361, and 550 nm.[7]
B. Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To detect and characterize paramagnetic species, such as Co(II)alamin, which are often intermediates in the catalytic cycle.
Procedure:
-
Prepare an anaerobic sample of the enzyme in a quartz EPR tube. This is crucial as oxygen can interact with the paramagnetic center.
-
Freeze the sample in liquid nitrogen.
-
Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
The g-values and hyperfine coupling constants obtained from the spectrum provide information about the electronic structure and coordination environment of the Co(II) center.[8][9]
Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (K_m_ and k_cat_) of the enzyme for its substrate(s).
Procedure:
-
Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a suitable buffer.
-
Initiate the reaction and measure the initial reaction rate (v₀) by monitoring product formation or substrate consumption over time using a suitable assay (e.g., spectrophotometry, HPLC).
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]) using non-linear regression analysis to determine V_max_ (maximum reaction rate) and K_m_ (Michaelis constant).[10][11]
-
Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.[12][13]
-
The catalytic efficiency of the enzyme is given by the specificity constant, k_cat_/K_m_.[11][14]
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key cobalamin-related pathways in prokaryotes.
Caption: Aerobic vs. Anaerobic Cobalamin Biosynthesis Pathways.
Caption: Mechanism of a B12 Riboswitch in Prokaryotic Gene Regulation.[15][16][17]
Caption: The CarH Photocycle for Light-Dependent Gene Regulation.[16][18]
Experimental Workflows
The following diagrams outline logical workflows for the characterization of novel cobalamin-dependent enzymes.
Caption: Workflow for the Identification and Characterization of a Novel Cobalamin-Dependent Enzyme.
Conclusion
The characterization of novel cobalamin-dependent enzymes in prokaryotes is a multifaceted process that combines techniques from molecular biology, biochemistry, and biophysics. A systematic approach, as outlined in this guide, from initial bioinformatic identification to detailed mechanistic studies, is essential for elucidating the function of these enzymes. The data and protocols presented here provide a solid foundation for researchers to explore the diverse and complex world of cobalamin-dependent catalysis, ultimately contributing to advancements in both fundamental science and biotechnology.
References
- 1. Adenosylcobalamin-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. imrpress.com [imrpress.com]
- 7. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 8. Interplay between chromophore binding and domain assembly by the B12-dependent photoreceptor protein, CarH - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. PP: Michaelis Menten Parameters | Writing in Biology [bcrc.bio.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. cube-biotech.com [cube-biotech.com]
- 16. Role of the CarH photoreceptor protein environment in the modulation of cobalamin photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Role of the CarH photoreceptor protein environment in the modulation of cobalamin photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ancient Blueprint: An In-depth Technical Guide to the Evolutionary Origins of Cobalamin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalamin (vitamin B12) is a structurally complex cofactor essential for a wide range of metabolic processes across all domains of life. However, its de novo biosynthesis is restricted to a subset of prokaryotes, leading to a complex web of microbial interdependence. This technical guide delves into the evolutionary origins of cobalamin synthesis, exploring the two major pathways, the impact of horizontal gene transfer and gene loss, and the intricate regulatory mechanisms that govern its production. We provide a comprehensive overview of the key enzymes, genetic determinants, and evolutionary models, supplemented with quantitative data, detailed experimental methodologies, and visual representations of the core pathways and evolutionary events.
Introduction: The Enigmatic Origins of a Vital Cofactor
The ability to synthesize cobalamin is not widespread, with an uneven distribution across the microbial world suggesting a complex and dynamic evolutionary history. It is believed that the B12 synthetic pathway is ancient and may have first evolved to facilitate anaerobic fermentation in the absence of external electron acceptors. Over evolutionary time, this pathway is thought to have given rise to other essential tetrapyrrolic compounds like siroheme, chlorophyll, and heme. The intricate and energy-intensive nature of cobalamin biosynthesis, requiring over 30 enzymatic steps, has led many organisms to lose the de novo synthesis capability and instead rely on salvaging cobalamin or its precursors from the environment. This has resulted in a fascinating patchwork of producers and consumers, shaping microbial community structures and interactions.
The Two Arms of De Novo Cobalamin Biosynthesis: Aerobic vs. Anaerobic Pathways
The de novo biosynthesis of cobalamin proceeds through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. The primary difference between these two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring.
-
The Anaerobic Pathway: In this ancient pathway, cobalt is inserted early in the synthesis cascade. This pathway is found in organisms such as Salmonella typhimurium, Bacillus megaterium, and Propionibacterium shermanii. The genes associated with this pathway are typically designated with a "cbi" prefix.
-
The Aerobic Pathway: This pathway, found in organisms like Pseudomonas denitrificans and Rhodobacter capsulatus, inserts cobalt at a later stage and requires molecular oxygen for one of the ring contraction steps. The genes of the aerobic pathway are commonly denoted with a "cob" prefix.
It is important to note that while the pathways are distinct, many of the enzymatic steps are homologous, suggesting a shared evolutionary origin.
Quantitative Distribution of Cobalamin Biosynthesis Genes
The distribution of cobalamin synthesis genes across prokaryotic phyla is far from uniform, highlighting the significant role of evolutionary processes like gene loss and horizontal gene transfer. A comprehensive analysis of thousands of bacterial genomes reveals the following distribution patterns:
| Phylum | Percentage of Genomes with de novo Cobalamin Synthesis Genes |
| Proteobacteria | 57.24% |
| Actinobacteria | 18.16% |
| Firmicutes | 11.01% |
| Bacteroidetes | 0.6% |
| Euryarchaeota | 85.33% (of Archaea with synthesis genes) |
| Crenarchaeota | 6.20% (of Archaea with synthesis genes) |
| Thaumarchaeota | 4.31% (of Archaea with synthesis genes) |
Table 1: Distribution of de novo cobalamin biosynthesis gene families across major prokaryotic phyla. Data compiled from a study analyzing over 11,000 bacterial genomes and a separate analysis of archaeal genomes.
The stark contrast between the high prevalence of cobamide-dependent enzymes (86% of bacteria) and the lower percentage of de novo producers (37% of bacteria) underscores the widespread reliance on cobalamin salvaging. The Bacteroidetes phylum is a prime example, where a vast majority of species require cobalamin but very few can synthesize it.
Key Evolutionary Mechanisms Shaping Cobalamin Synthesis
The scattered phylogenetic distribution of cobalamin synthesis pathways is a testament to a dynamic evolutionary history dominated by gene loss and horizontal gene transfer (HGT).
Horizontal Gene Transfer: A Key Driver of Pathway Acquisition
There is substantial evidence for the acquisition of entire cobalamin synthesis and salvage pathways via HGT. For instance, the Thermotogales lineage appears to have acquired the necessary genes from Firmicutes and Archaea. Similarly, the ability of Salmonella species to synthesize cobalamin, a trait absent in the closely related E. coli, is attributed to the reacquisition of the cob operon through HGT.
Gene Loss: The Path to Dependency
The high metabolic cost of de novo cobalamin synthesis likely provides a strong selective pressure for gene loss in environments where the cofactor is readily available. This has led to the emergence of numerous auxotrophic lineages that are dependent on external sources of cobalamin or its intermediates. The loss of the B12-independent methionine synthase (MetE) in some algal lineages, for example, has led to an absolute requirement for cobalamin.
Regulation of Cobalamin Synthesis: The Role of Riboswitches
The expression of cobalamin biosynthesis and transport genes is tightly regulated to prevent wasteful production when the cofactor is abundant. A key regulatory mechanism is the cobalamin riboswitch (also known as the B12 element), a structured RNA element located in the 5' untranslated region of the regulated genes.
When cobalamin (specifically adenosylcobalamin or AdoCbl) binds to the riboswitch, it induces a conformational change in the RNA structure. This change can lead to either:
-
Transcriptional Termination: The formation of a terminator hairpin that prematurely stops transcription.
-
Inhibition of Translation Initiation: The sequestration of the ribosome binding site, preventing the ribosome from initiating translation.
The cobalamin riboswitch is the second most widely distributed riboswitch in bacteria, highlighting its ancient origins and crucial role in regulating B12 metabolism.
Experimental Protocols: A Methodological Overview
Elucidating the evolutionary history of cobalamin synthesis has relied on a combination of computational and experimental approaches.
Comparative Genomics
This approach involves comparing the genomes of different organisms to identify genes, gene clusters, and regulatory elements associated with a particular metabolic pathway.
Methodology:
-
Genome Selection: A diverse set of prokaryotic genomes is selected, representing a broad phylogenetic range.
-
Gene Prediction and Annotation: Open reading frames (ORFs) are predicted, and genes are annotated based on homology to known protein families.
-
Homology Search: Homologs of known cobalamin synthesis enzymes are identified using tools like BLAST or HMMER against the selected genomes.
-
Gene Neighborhood Analysis: The genomic context of the identified genes is examined to identify conserved gene clusters (operons) associated with cobalamin synthesis.
-
Regulatory Element Identification: The upstream regions of cobalamin-related genes are searched for conserved regulatory motifs, such as the B12 riboswitch.
Phylogenetic Analysis
Phylogenetic analysis is used to reconstruct the evolutionary relationships between genes and organisms, providing insights into events like gene duplication, loss, and HGT.
Methodology:
-
Sequence Retrieval: Homologous protein sequences for a specific cobalamin synthesis enzyme are retrieved from public databases.
-
Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g.,
The Corrin Ring: A Technical Guide to Structural Analysis and Modification
For Researchers, Scientists, and Drug Development Professionals
The corrin (B1236194) macrocycle, the core of vitamin B12 and its derivatives, represents a fascinating and complex scaffold in bioinorganic chemistry. Its unique structural features, including a partially saturated and flexible frame, underpin its diverse roles in catalysis and biological transport. This technical guide provides an in-depth exploration of the structural analysis of the corrin ring and its modifications, offering detailed experimental protocols and quantitative data for researchers in academia and industry.
The Architecture of the Corrin Ring
The corrin ring is a tetrapyrrole macrocycle distinguished from the related porphyrins by the direct linkage between two of the pyrrole (B145914) rings (A and D), bypassing a methine bridge.[1] This structural feature imparts a higher degree of flexibility and a non-planar conformation.[1] In its most famous biological context, vitamin B12 (cobalamin), the corrin ring chelates a central cobalt ion.[2] The cobalt's coordination sphere is typically completed by an upper (β) axial ligand, which is the site of catalytic activity, and a lower (α) axial ligand, often a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop that is covalently attached to the corrin frame.[3][4]
Modifications to the corrin ring can occur at several positions: the peripheral side chains, the macrocycle itself, and the axial ligands of the central cobalt ion. These modifications, both natural and synthetic, play a crucial role in modulating the chemical properties and biological activity of the corrinoid. A notable application of synthetic modification is "corrination," the conjugation of a corrin ring to peptides or small molecules to enhance their pharmacokinetic and pharmacodynamic properties.[5][6][7]
Experimental Protocols for Structural Elucidation
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the comprehensive structural analysis of the corrin ring and its derivatives.
X-ray Crystallography
X-ray crystallography provides the most definitive, atomic-resolution picture of the three-dimensional structure of corrinoids.
Detailed Experimental Protocol:
-
Crystallization:
-
Crystals of corrinoids, such as glutathionylcobalamin (B146606) (GSCbl), can be grown from their synthesis mixtures at 4°C, with suitable crystals appearing within 72 hours to one week.[8]
-
For protein-bound corrinoids, such as human transcobalamin, crystallization can be achieved using the hanging-drop vapor-diffusion method with polyethylene (B3416737) glycol and ethanol (B145695) as precipitants.[9][10]
-
-
Data Collection:
-
Crystals are transferred into a cryoprotectant (e.g., paratone oil) and flash-cooled in liquid nitrogen.[8]
-
X-ray diffraction data are collected using synchrotron radiation to achieve high resolution.[8][9][10] Data are typically collected at a specific wavelength (e.g., 1.200 Å) using a CCD detector.[9]
-
-
Structure Solution and Refinement:
-
The diffraction pattern is indexed to determine the unit cell parameters and space group.[9][10]
-
The structure is solved using molecular replacement if a homologous structure is available, or by direct methods.
-
The model is refined to a low crystallographic R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of corrinoids in solution. 1H, 13C, and 15N NMR are routinely used to assign the complex array of resonances in these molecules.
Detailed Experimental Protocol:
-
Sample Preparation:
-
For 1H NMR of small molecule corrinoids, 1-10 mg of the sample is dissolved in a deuterated solvent.[11] For cyanocobalamin (B1173554), a 5 mM solution in 90:10 H₂O/D₂O can be used.[12]
-
The final volume of the solution in a standard 5 mm NMR tube should be 0.5 - 0.6 mL.[11]
-
The solution should be free of solid particles and transparent.[11]
-
-
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[13]
-
For structural assignment, a suite of 1D and 2D NMR experiments are performed, including 1H, 13C, COSY, TOCSY, NOESY, HSQC, and HMBC.
-
For studying protein-ligand interactions, Saturation Transfer Difference (STD)-NMR can be employed to identify the binding epitopes of the corrinoid.[13]
-
-
Data Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.
-
Resonances are assigned based on chemical shifts, coupling constants, and cross-peak correlations in 2D spectra. The characteristic chemical shifts of different parts of the cyanocobalamin molecule have been well-documented.[13][14]
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of corrinoids and for obtaining structural information through fragmentation analysis.
Detailed Experimental Protocol:
-
Sample Preparation and Introduction:
-
Corrinoids can be analyzed by direct infusion or coupled with liquid chromatography (LC-MS).
-
For LC-MS analysis of vitamin B12, reversed-phase HPLC with a C18 column is commonly used.[15][16] A simple binary gradient of acetonitrile (B52724) and water can be employed.[15][16]
-
For complex matrices, sample extraction and purification may be necessary. This can involve enzymatic digestion, cyanidation to convert all forms to cyanocobalamin, and purification using immunoaffinity solid-phase extraction (SPE) cartridges.[17][18]
-
-
Ionization and Mass Analysis:
-
Electrospray ionization (ESI) is a soft ionization technique well-suited for corrinoids, often producing protonated molecules [M+H]⁺ or multiply charged ions.[15][16]
-
Tandem mass spectrometry (MS/MS) is used to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.
-
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight.
-
The fragmentation pattern provides insights into the structure of the corrinoid, including the nature of the axial ligands and peripheral side chains. For example, in the analysis of different forms of vitamin B12, characteristic fragment ions can be monitored.[19]
-
UV-Visible and Circular Dichroism (CD) Spectroscopy
UV-Vis and CD spectroscopy are used to study the electronic structure and chirality of corrinoids.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Samples are dissolved in a suitable UV-transparent solvent or buffer.[20][21]
-
For CD spectroscopy, it is crucial that the buffer itself is not optically active in the region of interest.[21]
-
The concentration of the sample should be adjusted to yield an absorbance in the optimal range for the instrument (typically 0.1-1.0 AU for UV-Vis). For far-UV CD, a concentration of 0.1 mg/mL in a 1-mm pathlength cell is a good starting point.[21]
-
-
Data Acquisition:
-
UV-Vis spectra are recorded over a wavelength range that covers the characteristic electronic transitions of the corrin ring (typically 200-700 nm).
-
CD spectra measure the differential absorption of left- and right-circularly polarized light and are particularly sensitive to the chiral environment of the chromophore.[22][23][24]
-
-
Data Analysis:
-
The UV-Vis spectrum provides information about the electronic transitions and can be used for quantification.[20]
-
The CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the corrinoid's three-dimensional structure and can be used to monitor conformational changes.[20][23]
-
Quantitative Structural Data
The following tables summarize key quantitative data obtained from the structural analysis of corrinoids.
Table 1: Selected Bond Lengths from X-ray Crystallography
| Bond | Cyanocobalamin (Å) | Glutathionylcobalamin (Å)[8] |
| Co - N (Corrin Plane Avg.) | ~1.90 | - |
| Co - N (DMB) | ~2.24 | 2.074(3) |
| Co - C (Cyano) | ~1.92 | - |
| Co - S (Glutathione) | - | 2.295(1) |
Table 2: Representative ¹H NMR Chemical Shifts for Cyanocobalamin in D₂O
| Proton Assignment | Chemical Shift (ppm)[13] |
| Corrin Ring Protons | 6.00 - 7.50 |
| DMB Protons | 6.00, 7.00, 7.19 |
| Ribose Protons | 3.50 - 4.50 |
| Side Chain Protons | 0.30 - 3.00 |
Table 3: Key Mass Spectrometry Fragments for Vitamin B12 Derivatives
| Derivative | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Interpretation |
| Cyanocobalamin | 1355.5 | 913 | Loss of the nucleotide loop and cyano group |
| Adenosylcobalamin | 1579.7 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |
| Methylcobalamin | 1344.6 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |
| Hydroxocobalamin | 1346.5 | 147.1, 359.2 | Protonated DMB and ribose-phosphate-DMB |
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different corrinoid structures.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Separation and study of corrinoid cobalt-ligand isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corrin Synthesis via A→D Ring Closure. The Construction of A/D-Secocorrin Chromophore Systems by the ‘Sulfide Contraction’ Method and the Photochemical A/B-Secocorrin→Corrin Cycloisomerization - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 7. {Supplementary Data} [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.au.dk [pure.au.dk]
- 10. Crystallization and preliminary X-ray diffraction analysis of human transcobalamin, a vitamin B12-transporting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Transport and Uptake of Cobalamin in Archaea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalamin (vitamin B12) is a vital cobalt-containing cofactor essential for a range of metabolic processes in all three domains of life. While its biosynthesis is restricted to certain bacteria and archaea, many organisms have evolved sophisticated systems for its uptake from the environment. In the domain Archaea, which encompasses a diverse group of microorganisms often thriving in extreme environments, the mechanisms of cobalamin transport are crucial for survival and metabolic function. This technical guide provides a comprehensive overview of the current understanding of cobalamin transport and uptake in archaea, with a focus on the molecular machinery, mechanistic principles, and regulatory strategies involved. We delve into the primary transporter families implicated in this process, namely the ATP-binding cassette (ABC) transporters and Energy-Coupling Factor (ECF) transporters. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.
Introduction: The Significance of Cobalamin in Archaeal Metabolism
Cobalamin-dependent enzymes play critical roles in central metabolic pathways within archaea, including methane (B114726) biosynthesis, nucleotide metabolism, and fatty acid degradation.[1] Given that many archaeal species are auxotrophic for cobalamin, the ability to efficiently scavenge this complex vitamin from their surroundings is a key determinant of their ecological success. Understanding the transport mechanisms is therefore fundamental to comprehending archaeal physiology and identifying potential targets for antimicrobial strategies or biotechnological applications.
Cobalamin Transporter Families in Archaea
Archaea primarily utilize two major families of active transporters for the uptake of cobalamin and other essential micronutrients: ABC transporters and ECF transporters. These systems harness the energy from ATP hydrolysis to drive the translocation of substrates across the cell membrane against a concentration gradient.
ATP-Binding Cassette (ABC) Transporters: The BtuFCD System
ABC transporters are a large and diverse superfamily of proteins found in all domains of life. In the context of cobalamin transport, the best-characterized system in bacteria is the Btu system. While archaea lack the outer membrane and therefore the BtuB outer membrane transporter found in Gram-negative bacteria, homologs of the inner membrane components, BtuF, BtuC, and BtuD, have been identified in several archaeal genomes.[2]
The archaeal BtuFCD-like system is predicted to function as a primary active importer of cobalamin across the cytoplasmic membrane. It consists of three core components:
-
BtuF: A high-affinity substrate-binding protein that captures cobalamin in the extracellular space. In Gram-positive bacteria and archaea, BtuF is often a lipoprotein anchored to the cell membrane.
-
BtuC: A transmembrane permease that forms the channel through which cobalamin traverses the membrane.
-
BtuD: A nucleotide-binding domain (NBD) located on the cytoplasmic side of the membrane that hydrolyzes ATP to power the transport process.
The proposed mechanism involves the binding of cobalamin to BtuF, which then delivers the substrate to the BtuCD complex, triggering a conformational change driven by ATP hydrolysis that results in the translocation of cobalamin into the cytoplasm.
Energy-Coupling Factor (ECF) Transporters
ECF transporters represent another class of primary active transporters prevalent in bacteria and archaea for the uptake of various vitamins and micronutrients.[2][3] These systems are modular and typically consist of four components:
-
S-component (Substrate-binding protein): A transmembrane protein that specifically binds the substrate with high affinity.
-
T-component (Transmembrane subunit): An integral membrane protein that is part of the energizing module.
-
A and A' components (ATPases): Two distinct ATP-hydrolyzing subunits that form the energizing module along with the T-component.
In many cases, a single ECF module (comprising the T, A, and A' components) can associate with different S-components to transport a variety of substrates.[3] Comparative genomic analyses suggest the presence of ECF transporters for cobalamin in several archaeal lineages.[2]
Quantitative Data on Archaeal Cobalamin Transport
While our understanding of the components of archaeal cobalamin transport systems is growing, specific quantitative data on their kinetic parameters and binding affinities remain limited. Much of the current knowledge is inferred from studies on bacterial homologs. The following table summarizes the available data and highlights areas where further research is needed.
| Transporter Component | Organism/Domain | Parameter | Value | Reference(s) |
| BtuF (Bacterial Homolog) | Escherichia coli | Kd for Cyanocobalamin | ~15 nM | [4][5] |
| ECF-CbrT (Bacterial Homolog) | Lactobacillus delbrueckii | KM for Cobalamin | 2.1 ± 0.4 nM | [6] |
| ECF-CbrT (Bacterial Homolog) | Lactobacillus delbrueckii | Vmax | 0.06 ± 0.01 pmol/mg/s | [6] |
| BtuF (Archaeal Homolog) | Haloferax volcanii | Binding of B12-analog | Demonstrated | [7] |
Note: The lack of specific quantitative data for archaeal cobalamin transporters underscores a significant gap in our knowledge and presents a key area for future research.
Regulation of Cobalamin Transport in Archaea
The expression of cobalamin transport systems in archaea is tightly regulated to ensure an adequate supply of this essential cofactor while avoiding the energetic cost of unnecessary protein synthesis. A primary mechanism of regulation is through riboswitches , which are structured RNA elements typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA).[8][9]
Cobalamin riboswitches directly bind to cobalamin or its derivatives, leading to a conformational change in the RNA structure. This structural rearrangement can modulate gene expression at either the transcriptional or translational level. In archaea, cobalamin riboswitches have been identified and are predicted to regulate the expression of genes involved in both cobalamin biosynthesis and transport.[8][9]
Caption: Cobalamin Riboswitch Regulatory Mechanism.
Experimental Protocols
Investigating the function of archaeal cobalamin transporters requires specialized experimental approaches, particularly given the often extremophilic nature of these organisms. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Archaeal Cobalamin Transporters
Due to the typically low abundance of transport proteins in native membranes, heterologous expression is often necessary to obtain sufficient quantities for biochemical and structural studies.
Protocol: Expression and Purification of a His-tagged Archaeal Membrane Transporter in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the archaeal transporter gene with codon optimization for E. coli expression.
-
Incorporate a C-terminal hexa-histidine (6x-His) tag for affinity purification.
-
Clone the gene into a suitable expression vector, such as pET-28a(+), under the control of a T7 promoter.
-
-
Expression in E. coli :
-
Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3) or C43(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and membrane insertion.
-
-
Membrane Vesicle Preparation:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation (10,000 x g, 20 min, 4°C).
-
Isolate the membrane fraction by ultracentrifugation (150,000 x g, 1 hour, 4°C).
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 20 mM imidazole) containing a suitable detergent (e.g., 1-2% n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)).
-
Incubate with gentle agitation for 1-2 hours at 4°C to solubilize membrane proteins.
-
Remove insoluble material by ultracentrifugation (150,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (wash buffer containing 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted protein by size-exclusion chromatography (SEC) using a column pre-equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM) to remove aggregates and obtain a homogenous protein preparation.
-
Caption: Workflow for Heterologous Expression and Purification.
Reconstitution of Archaeal Cobalamin Transporters into Proteoliposomes
To study the transport activity of purified membrane proteins, they must be reconstituted into artificial lipid vesicles (liposomes) to form proteoliposomes.
Protocol: Reconstitution of an Archaeal Transporter into Liposomes
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of POPE, POPG, and cardiolipin) in chloroform.
-
Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 2 hours.
-
Hydrate the lipid film in reconstitution buffer (e.g., 50 mM HEPES-KOH pH 7.0, 100 mM KCl) to a final lipid concentration of 10-20 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane (e.g., 100-400 nm pore size) to form unilamellar liposomes.
-
-
Detergent Destabilization and Protein Insertion:
-
Titrate the liposome suspension with a mild detergent (e.g., Triton X-100 or DDM) to the point of saturation, just before complete solubilization.
-
Add the purified transporter protein to the destabilized liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 200:1 w/w).
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of sealed proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against detergent-free buffer for 48-72 hours with several buffer changes.
-
Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.
-
-
-
Proteoliposome Harvesting:
-
Harvest the proteoliposomes by ultracentrifugation (200,000 x g, 1 hour, 4°C).
-
Resuspend the proteoliposome pellet in the desired buffer for transport assays.
-
Cobalamin Uptake Assay using Radiolabeled Substrate
This assay directly measures the transport of cobalamin into proteoliposomes.
Protocol: Radiolabeled Cobalamin Uptake Assay
-
Assay Preparation:
-
Load the proteoliposomes with an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine) and ATP by freeze-thaw cycles followed by extrusion.
-
Equilibrate the proteoliposomes to the desired assay temperature (e.g., 37°C or a temperature suitable for the specific archaeal protein).
-
-
Initiation of Transport:
-
Initiate the transport reaction by adding radiolabeled cobalamin (e.g., [57Co]-cyanocobalamin) to the proteoliposome suspension.
-
-
Time-course Sampling and Quenching:
-
At specific time points, take aliquots of the reaction mixture and immediately quench the transport by diluting the sample into ice-cold quench buffer.
-
Rapidly filter the quenched sample through a nitrocellulose membrane (0.22 µm pore size) to separate the proteoliposomes from the external medium containing unincorporated radiolabeled cobalamin.
-
Wash the filter with ice-cold quench buffer to remove any non-specifically bound substrate.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the amount of transported cobalamin based on the specific activity of the radiolabeled substrate.
-
-
Data Analysis:
-
Plot the amount of transported cobalamin over time to determine the initial rate of transport.
-
Perform the assay at various substrate concentrations to determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Caption: Workflow for a Radiolabeled Cobalamin Uptake Assay.
Future Directions and Implications for Drug Development
The study of cobalamin transport in archaea is a burgeoning field with significant potential. Future research should focus on:
-
Identification and characterization of novel transporters: A wider range of archaeal species, particularly from diverse and extreme environments, needs to be investigated to uncover the full diversity of cobalamin transport systems.
-
Quantitative biochemical and biophysical studies: Determining the kinetic parameters and binding affinities of archaeal cobalamin transporters is crucial for a detailed understanding of their function.
-
Structural biology: High-resolution structures of archaeal cobalamin transporters will provide invaluable insights into their mechanisms of substrate recognition and translocation.
-
Regulatory network analysis: Elucidating the complete regulatory networks that govern cobalamin homeostasis in archaea will provide a more holistic view of their metabolic adaptation.
From a drug development perspective, the unique features of archaeal cobalamin transporters could be exploited as targets for novel antimicrobial agents. Given the essential role of cobalamin in many pathogenic microorganisms, inhibitors of these transport systems could represent a promising avenue for therapeutic intervention. Furthermore, the high-affinity binding of these transporters could be harnessed for the targeted delivery of drugs.
Conclusion
The transport and uptake of cobalamin are fundamental processes for the survival and metabolic versatility of many archaeal species. While our understanding of the key players, namely ABC and ECF transporters, is advancing, significant gaps in our knowledge of their specific mechanisms, kinetics, and regulation in archaea remain. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on these fascinating molecular machines and their importance in the archaeal domain. This knowledge will not only deepen our understanding of microbial physiology but also open new avenues for biotechnological and therapeutic applications.
References
- 1. A Synthetic Riboswitch to Regulate Haloarchaeal Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of membrane transport proteins for vitamins in bacteria and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
The Crucial Role of Cobalamin in the One-Carbon Metabolism of Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of anaerobic microbiology, the intricate network of metabolic pathways that sustain life in the absence of oxygen presents a fascinating area of study. Central to many of these processes is one-carbon (1C) metabolism, the biochemical assimilation and transformation of single-carbon compounds. A key player in this metabolic arena is cobalamin, or vitamin B12, a complex organometallic cofactor. This technical guide provides an in-depth exploration of the multifaceted role of cobalamin in the one-carbon metabolism of anaerobic bacteria, offering insights into the underlying enzymatic machinery, quantitative data on metabolic effects, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness these fundamental microbial processes.
Core Metabolic Pathways: The Wood-Ljungdahl Pathway and Beyond
The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, stands as a cornerstone of one-carbon metabolism in many anaerobic bacteria, particularly in acetogens and methanogens. This pathway facilitates both energy conservation and the synthesis of cellular building blocks from simple one-carbon substrates like CO2.[1][2] Cobalamin is an indispensable cofactor for key enzymes within this pathway, most notably the corrinoid iron-sulfur protein (CFeSP) and its associated methyltransferase.
The pathway can be conceptually divided into two branches: the methyl (or eastern) branch and the carbonyl (or western) branch.[1] In the methyl branch, CO2 is reduced to a methyl group, which is then transferred to the cobalt ion of the corrinoid cofactor within CFeSP.[1] The carbonyl branch involves the reduction of another molecule of CO2 to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS). Finally, the methyl group from the cobalamin cofactor, the CO from the carbonyl branch, and coenzyme A are combined by CODH/ACS to form acetyl-CoA, a central metabolic intermediate.
Beyond the Wood-Ljungdahl pathway, cobalamin-dependent enzymes are crucial for other aspects of one-carbon metabolism in a diverse range of anaerobic bacteria. Methionine synthase (MetH), a cobalamin-dependent enzyme, catalyzes the transfer of a methyl group to homocysteine to form the essential amino acid methionine.[3] In some anaerobes, such as the organohalide-respiring bacterium Dehalococcoides mccartyi, a minimal core methionine synthase (often referred to as core-MetE) utilizes methylcobalamin (B1676134) as the methyl donor.[4][5]
Signaling Pathway: The Wood-Ljungdahl Pathway
Caption: The Wood-Ljungdahl pathway, highlighting the central role of the cobalamin-containing CFeSP.
Quantitative Data on Cobalamin's Impact
The availability of cobalamin can significantly influence the physiology and metabolism of anaerobic bacteria. This section presents quantitative data summarizing the effects of cobalamin on enzyme kinetics, bacterial growth, and metabolic fluxes.
Table 1: Kinetic Parameters of Key Cobalamin-Dependent Enzymes
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference(s) |
| Core Methionine Synthase (core-MetE) | Dehalococcoides mccartyi CBDB1 | Methylcob(III)alamin | ~240 | ~60 | [4][5] |
| L-homocysteine | ~50 | [4][5] | |||
| Vanillate O-Demethylase (MtvA component) | Moorella thermoacetica | Methylcobalamin | - | - | [6] |
| Tetrahydrofolate | - | - | [6] |
Note: Kinetic data for many cobalamin-dependent enzymes in anaerobic bacteria are not extensively characterized and reported in a centralized manner. The data presented here are from specific studies and may not be exhaustive.
Table 2: Impact of Cobalamin on Anaerobic Bacterial Growth and Metabolism
| Organism | Condition | Parameter | Value | Reference(s) |
| Acetobacterium woodii | Fructose (B13574) + OH-Cbl | Rate of CT transformation | ~30x faster than without OH-Cbl | [7] |
| Pseudomonas aeruginosa | Anaerobic growth | Cell density | Higher with Vitamin B12 | [8] |
| In vitro colon simulation | Methylcobalamin supplementation | Butyrate production | Increased | [9][10] |
| Propionic acid production | Increased | [9][10] | ||
| Desulfovibrio desulfuricans LS | Fermentative growth + CoCl₂ + benzimidazole | Mercury methylation | Increased | [11] |
Metabolic Flux Analysis
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cobalamin's role in anaerobic one-carbon metabolism.
Protocol 1: Anaerobic Cultivation of Acetogenic Bacteria (e.g., Acetobacterium woodii)
Materials:
-
Anaerobic chamber or Hungate tubes/serum bottles with butyl rubber stoppers
-
Gas mixture (e.g., 80% N₂ / 20% CO₂)
-
Modified DSMZ medium 135 for A. woodii
-
Reducing agent (e.g., sodium sulfide (B99878) or cysteine-HCl)
-
Resazurin (redox indicator)
-
Sterile syringes and needles
Procedure:
-
Media Preparation: Prepare the growth medium according to the formulation, excluding the reducing agent and heat-labile components.
-
Anoxic Environment: Transfer the medium to the anaerobic chamber or dispense into Hungate tubes/serum bottles.
-
Gassing: Sparge the medium with the anaerobic gas mixture for at least 30 minutes to remove dissolved oxygen.
-
Sealing: Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclaving: Autoclave the sealed media.
-
Addition of Supplements: After cooling, aseptically add sterile, anaerobic solutions of the reducing agent, vitamins, and the carbon/energy source (e.g., fructose or H₂/CO₂). The medium should be colorless after the addition of the reducing agent, indicating a low redox potential.
-
Inoculation: Inoculate the medium with a culture of A. woodii using a sterile syringe and needle.
-
Incubation: Incubate at the optimal temperature for the specific strain (e.g., 30°C for A. woodii).
Experimental Workflow: Anaerobic Cultivation
Caption: A generalized workflow for the anaerobic cultivation of bacteria.
Protocol 2: Assay for Methionine Synthase Activity
Principle: This assay measures the cobalamin-dependent conversion of homocysteine and 5-methyltetrahydrofolate (5-CH₃-THF) to methionine and tetrahydrofolate (THF). The production of methionine can be quantified by various methods, including HPLC or colorimetric assays.
Materials:
-
Anaerobic chamber or glove box
-
Spectrophotometer or HPLC system
-
Cell-free extract of the anaerobic bacterium
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
L-homocysteine
-
5-methyltetrahydrofolate (5-CH₃-THF)
-
S-adenosylmethionine (SAM) and a reducing system (e.g., dithiothreitol (B142953) and flavodoxin) for reactivation of the enzyme
-
Reagents for methionine quantification (e.g., O-phthaldialdehyde for derivatization before HPLC)
Procedure:
-
Preparation: All solutions and the cell-free extract must be prepared and handled under strict anaerobic conditions.
-
Reaction Mixture: In an anaerobic environment, prepare the reaction mixture containing the assay buffer, homocysteine, 5-CH₃-THF, and the cell-free extract. A control reaction without the cell-free extract or without one of the substrates should be included.
-
Initiation: Start the reaction by adding the final component (e.g., the cell-free extract).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Quantification: Quantify the amount of methionine produced using a suitable method. For HPLC analysis, derivatize the amino acids and separate them on a reverse-phase column.
Protocol 3: Quantification of Intracellular Cobalamin by HPLC
Principle: This method involves the extraction of cobalamin from bacterial cells, conversion to a stable form (cyanocobalamin), and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector and a C18 column
-
Bacterial cell pellet
-
Extraction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Potassium cyanide (KCN) solution
-
Immunoaffinity columns for cobalamin purification (optional)
-
Cyanocobalamin standard
-
Methanol (B129727) and water (HPLC grade)
Procedure:
-
Cell Lysis and Extraction: Resuspend the bacterial cell pellet in extraction buffer. Lyse the cells by sonication or bead beating.
-
Conversion to Cyanocobalamin: Add KCN solution to the cell lysate to convert all forms of cobalamin to the more stable cyanocobalamin. Heat the mixture to facilitate this conversion and precipitate proteins.
-
Purification: Centrifuge the mixture to remove cell debris. For cleaner samples, the supernatant can be passed through an immunoaffinity column that specifically binds cobalamins. Elute the bound cobalamin from the column.
-
HPLC Analysis: Inject the purified extract onto the C18 column. Elute with an isocratic or gradient mobile phase of methanol and water.
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 361 nm) for cyanocobalamin.
-
Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of cyanocobalamin.[14][15][16]
Experimental Workflow: Cobalamin Quantification
Caption: A workflow for the quantification of intracellular cobalamin using HPLC.
Conclusion and Future Perspectives
Cobalamin is a vital cofactor that underpins the one-carbon metabolism of a wide array of anaerobic bacteria, enabling them to thrive in anoxic environments and play critical roles in global biogeochemical cycles. The Wood-Ljungdahl pathway in acetogens and methanogens, and methionine synthesis in various anaerobes, are prime examples of the indispensability of this complex molecule. For researchers in microbiology and biotechnology, a thorough understanding of these cobalamin-dependent pathways is essential for manipulating microbial metabolism for beneficial applications, such as the production of biofuels and biochemicals from C1 feedstocks. For professionals in drug development, these unique metabolic pathways and their cobalamin-dependent enzymes may represent novel targets for antimicrobial agents, particularly against pathogenic anaerobes.
Future research should focus on several key areas. A more comprehensive characterization of the kinetic properties of cobalamin-dependent enzymes from a wider range of anaerobic bacteria is needed to refine metabolic models. Advanced metabolic flux analysis studies, particularly those employing ¹³C-labeling, will provide more precise quantitative insights into the impact of cobalamin on metabolic network dynamics. Furthermore, elucidating the intricate regulatory mechanisms that govern the expression and activity of cobalamin-dependent enzymes will be crucial for the rational engineering of these microorganisms. The continued exploration of the role of cobalamin in the fascinating world of anaerobic metabolism promises to yield further fundamental discoveries and innovative biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. Methionine synthase - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of a bacterial core methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a bacterial core methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Three-Component Vanillate O-Demethylase from Moorella thermoacetica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Biotransformation of Carbon Tetrachloride by Acetobacterium woodii upon Addition of Hydroxocobalamin and Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B12-Mediated Restoration of Defective Anaerobic Growth Leads to Reduced Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalamin (Vitamin B12) Induced a Shift in Microbial Composition and Metabolic Activity in an in vitro Colon Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cobalamin (Vitamin B12) Induced a Shift in Microbial Composition and Metabolic Activity in an in vitro Colon Simulation [frontiersin.org]
- 11. Cobalamin-mediated mercury methylation by Desulfovibrio desulfuricans LS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative metabolic analysis reveals Acetobacterium woodii as a flexible and robust host for formate-based bioproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. noveltyjournals.com [noveltyjournals.com]
- 15. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Unveiling Novel Corrinoids: A Technical Guide to the Discovery of New Cobalamin Analogs in Environmental Samples
A comprehensive guide for researchers, scientists, and drug development professionals on the cutting-edge methodologies for discovering and characterizing new vitamin B12 analogs from diverse environmental sources. This document details experimental protocols, presents quantitative data on corrinoid diversity, and visualizes complex workflows for a deeper understanding of these essential microbial cofactors.
The study of cobalamin (vitamin B12) and its analogs, collectively known as corrinoids, is a rapidly evolving field with significant implications for microbiology, human health, and biotechnology. While cobalamin is essential for human metabolism, it is just one member of a large family of structurally diverse corrinoids produced exclusively by certain prokaryotes.[1] These molecules play crucial roles in microbial metabolism and shape the dynamics of microbial communities.[1] Contrary to its prominence in human biochemistry, cobalamin is often a minor component in many microbial habitats, where a diverse array of other corrinoids predominates.[1] This guide provides an in-depth overview of the current techniques used to discover, identify, and quantify these novel cobalamin analogs in various environmental samples.
I. Quantitative Distribution of Cobalamin Analogs in Environmental Samples
Recent studies have revealed a remarkable diversity and variability in the types and abundances of cobalamin analogs across different environments. The following tables summarize quantitative data from various studies, highlighting the prevalence of different corrinoids in host-associated and environmental matrices.
Table 1: Relative Abundance of Corrinoids in Host-Associated Samples
| Sample Type | Number of Corrinoids Detected | Most Abundant Corrinoid | Simpson Diversity | Key Findings |
| Human Fecal | >7 | [2-MeAde]Cba | ~0.3 | High diversity of cobamides, suggesting exposure to a wide variety of structures. |
| Bovine Rumen | >7 | [2-MeAde]Cba | ~0.3 | Similar to the human gut, a diverse and even distribution of cobamides is observed. |
| Termite Gut | >7 | [2-MeAde]Cba | ~0.3 | Dominated by [2-MeAde]Cba, indicating a specialized corrinoid profile. |
Data synthesized from Hallberga et al.[1]
Table 2: Relative Abundance of Corrinoids in Environmental Samples
| Sample Type | Number of Corrinoids Detected | Most Abundant Corrinoid(s) | Key Findings |
| Ocean Water (Particulate) | 2 | Cobalamin, Pseudocobalamin | Concentrations of both were often of equal magnitude in the surface ocean. Pseudocobalamin peaked in the euphotic zone.[2] |
| Soil | Variable | Highly variable | Corrinoid compositions are highly variable.[1] Extraction from soil can be challenging.[3] |
| TCE-Contaminated Groundwater | Variable | Highly variable | Demonstrates the diversity of corrinoids in contaminated environments.[1] |
| Aquatic Microbiomes | 2 | Pseudocobalamin, Cobalamin | Pseudocobalamin was the dominant form observed.[1] |
Data synthesized from Hallberga et al. and Heal et al.[1][2]
II. Experimental Protocols for the Discovery and Analysis of Novel Cobalamin Analogs
The identification and quantification of novel corrinoids from complex environmental matrices require a series of meticulous experimental steps, from sample collection and preparation to sophisticated analytical techniques.
A. Sample Collection and Preparation
Proper sample handling is critical to preserve the integrity of the corrinoids. The initial preparation steps vary depending on the sample matrix.[4][5]
-
Aqueous Samples (e.g., Ocean Water): Samples are typically filtered to separate the particulate fraction (containing microbial cells and detritus) from the dissolved fraction.[2] For analysis, aqueous samples can be directly cyanated with potassium cyanide and then filtered.[1]
-
Biological Samples (e.g., Microbial Cell Pellets, Animal Tissues): These samples often require homogenization and cell lysis to release intracellular corrinoids.[1][5]
-
Soil and Sediment Samples: Extraction from soil can be challenging due to strong adsorption of corrinoids to soil particles.[3] Pre-treatment with a phosphate (B84403) buffer may be necessary.[1] A common method involves mixing the soil with an extraction solution (e.g., water or buffer), followed by vortexing, incubation, and centrifugation to separate the supernatant containing the extracted corrinoids.[3]
B. Extraction and Purification of Corrinoids
A general workflow for extracting and purifying corrinoids from environmental samples is depicted below. This process typically involves cyanating the corrinoids to a stable form, followed by solid-phase extraction for purification.
Protocol for Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the cyanated and filtered sample extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the corrinoids with methanol.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent (e.g., water or mobile phase) for analysis.[1]
C. Analytical Characterization using Liquid Chromatography-Mass Spectrometry (LC-MS)
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the primary technique for the separation, identification, and quantification of cobalamin analogs.[1][2][6]
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the different corrinoids based on their hydrophobicity. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, is employed for elution.[6] UPLC offers higher resolution and faster analysis times compared to traditional HPLC.[6]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the corrinoids. Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification.[7] Multiple reaction monitoring (MRM) is used for accurate quantification of known corrinoids. High-resolution mass spectrometry is crucial for determining the elemental composition of novel analogs.[7][8]
Table 3: Example LC-MS/MS Parameters for Cobalamin Analog Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification |
| Collision Gas | Nitrogen or Argon |
| Key Fragment Ions | The fragmentation pattern can reveal the structure of the corrin (B1236194) ring, the upper ligand, and the lower base.[7] |
These are general parameters and should be optimized for the specific instrument and analytes of interest.
III. Bioinformatics Workflow for Identifying Corrinoid Biosynthetic Gene Clusters
Genomic and metagenomic data are invaluable resources for discovering the biosynthetic potential for novel corrinoids in microbial communities. Bioinformatics tools can identify biosynthetic gene clusters (BGCs) that encode the enzymes for corrinoid synthesis.
A variety of bioinformatics tools are available for mining genomic data for BGCs.[9][10]
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic genomic identification and analysis of secondary metabolite biosynthesis gene clusters.[9][10] It can identify a wide range of BGCs, including those for corrinoids.
-
PRISM (Prediction of Secondary Metabolite Regions): Another tool that predicts BGCs and can even suggest the chemical structure of the final product.[9]
-
MultiGeneBlast: Useful for comparative analysis of BGCs across different genomes.[9]
These tools leverage hidden Markov models, sequence similarity searches, and machine learning to identify the characteristic genes involved in corrinoid biosynthesis.[9]
IV. Future Directions and Implications
The discovery of novel cobalamin analogs is expanding our understanding of microbial metabolism and interactions.[1] The diverse structures of these molecules suggest that they may have unique biological activities and specificities for different enzymes.[11][12] For drug development professionals, these novel corrinoids represent a potential source of new therapeutic agents or tools for modulating microbial communities. Further research is needed to elucidate the specific functions of these new analogs and their roles in host-microbe interactions and ecosystem functioning. The continued application of the advanced analytical and bioinformatic techniques described in this guide will be instrumental in uncovering the full diversity and potential of the corrinoid family of cofactors.
References
- 1. osti.gov [osti.gov]
- 2. pnas.org [pnas.org]
- 3. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. floraandfona.org.in [floraandfona.org.in]
- 10. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on the Anti-Pernicious Anaemia Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research that led to the discovery and understanding of the anti-pernicious anaemia factor, now known as Vitamin B12. The document details the pivotal experiments, presents the quantitative data that drove these discoveries, and outlines the experimental protocols that were instrumental in isolating and characterizing this essential nutrient.
Early Investigations: The Liver Factor
The journey to understanding pernicious anaemia began with the crucial observation that diet could influence the production of red blood cells. The pioneering work of George H. Whipple, followed by the clinical studies of George R. Minot and William P. Murphy, laid the groundwork for the discovery of the "anti-pernicious anaemia factor."
Whipple's Experiments in Anemic Dogs
Dr. George H. Whipple's research in the early 20th century provided the first robust evidence that liver consumption could reverse anemia.[1] His experiments on dogs with chronic hemorrhagic anemia demonstrated that a diet rich in liver was remarkably effective at regenerating hemoglobin.[1]
-
Induction of Anemia: Healthy dogs were made chronically anemic through repeated bleeding to reduce their hemoglobin levels to a stable, subnormal baseline.
-
Basal Diet: The dogs were maintained on a standard "salmon bread" diet, which was designed to be nutritionally complete but low in factors that promote hemoglobin regeneration. This allowed for the establishment of a baseline rate of red blood cell production.
-
Dietary Intervention: Various food substances were added to the basal diet, and their effects on hemoglobin regeneration were meticulously recorded. These substances included different types of meat, vegetables, and iron supplements.
-
Monitoring: Hemoglobin levels and red blood cell counts were monitored regularly to quantify the hematopoietic response to each dietary intervention.
| Dietary Supplement | Observed Effect on Hemoglobin Regeneration |
| Liver | High |
| Beef Muscle | Moderate |
| Iron Salts | Low to Moderate |
| Vegetables | Low |
Minot and Murphy's Clinical Studies in Pernicious Anaemia Patients
Building on Whipple's findings, Drs. George R. Minot and William P. Murphy conducted a landmark clinical study in 1926, treating 45 patients with pernicious anaemia with a special diet rich in liver.[2][3] Their results, published in the Journal of the American Medical Association, were a medical breakthrough, transforming a fatal disease into a manageable condition.[4][5]
-
Patient Selection: 45 patients diagnosed with pernicious anaemia were enrolled in the study.
-
Dietary Regimen: The patients were prescribed a daily diet consisting of:
-
120-240 grams of lightly cooked liver.
-
120 grams of beef or mutton muscle meat.
-
At least 400 grams of fruits and vegetables.
-
Other nutrient-rich foods such as eggs, milk, and whole grains.
-
-
Clinical and Hematological Monitoring: The patients' clinical symptoms and blood parameters, including red blood cell count and reticulocyte percentage, were closely monitored.
Minot and Murphy's study provided compelling quantitative evidence of the effectiveness of the liver diet. A key indicator of the bone marrow's response was the dramatic increase in the percentage of reticulocytes (immature red blood cells) in the bloodstream.
| Parameter | Pre-Treatment (Average) | Post-Treatment (Average, 7-10 days) |
| Reticulocyte Count | ~1% | 8% |
This significant increase in reticulocytes was a clear indication that the liver diet was stimulating the production of new red blood cells. The red blood cell counts of the patients also showed a steady and marked increase over the course of the treatment.
The Discovery of Intrinsic and Extrinsic Factors
While the liver diet was a monumental success, the mechanism behind its efficacy remained a mystery. Dr. William B. Castle's ingenious experiments in the late 1920s provided the next critical piece of the puzzle, leading to the concepts of an "intrinsic factor" and an "extrinsic factor."
Castle's Self-Experimentation
Castle hypothesized that patients with pernicious anaemia lacked an "intrinsic factor" in their gastric juice that was necessary for the absorption of an "extrinsic factor" present in food. To test this, he conducted a series of experiments on himself and his patients.
-
Baseline: It was established that feeding cooked beef muscle alone to pernicious anaemia patients did not elicit a hematopoietic response.
-
The Experiment:
-
Dr. Castle would consume a known amount of cooked beef muscle.
-
After a period of digestion, he would induce vomiting to recover the partially digested beef from his own stomach.
-
This regurgitated mixture, containing the beef and his normal gastric juices (the source of the "intrinsic factor"), was then fed to pernicious anaemia patients.
-
-
Control: In a control experiment, beef was incubated with the gastric juice of a pernicious anaemia patient and then fed to another patient.
-
Monitoring: The reticulocyte count of the patients was monitored to assess the hematopoietic response.
Castle's experiments demonstrated a clear and significant reticulocyte response in patients who consumed the beef pre-digested in a normal stomach, while no such response was observed with beef alone or beef digested with the gastric juice of a pernicious anaemia patient.
| Experimental Condition | Reticulocyte Response |
| Beef Muscle Alone | No significant increase |
| Beef Muscle + Normal Gastric Juice | Significant increase |
| Beef Muscle + Pernicious Anaemia Gastric Juice | No significant increase |
This elegantly simple experiment proved the existence of a crucial interaction between a factor in normal gastric secretions (intrinsic factor) and a component of the diet (extrinsic factor) for the proper maturation of red blood cells.
Isolation and Characterization of Vitamin B12
The "extrinsic factor" remained elusive for many years. The breakthrough came in 1948 when two independent research groups, one led by Karl Folkers at Merck and the other by E. Lester Smith at Glaxo Laboratories, successfully isolated the anti-pernicious anaemia factor in crystalline form.[6][[“]] This compound was named Vitamin B12.
Isolation of Vitamin B12
The isolation of Vitamin B12 was a challenging process due to its extremely low concentration in natural sources. The researchers at Merck, guided by the microbiological assay developed by Mary Shorb, utilized a multi-step purification process.
-
Source Material: Liver extracts were used as the starting material.
-
Fractionation: A series of chemical and physical fractionation techniques were employed to concentrate the active factor. This included precipitation, solvent extraction, and adsorption chromatography.
-
Chromatography: Alumina column chromatography was a key step. The active fractions were identified by their characteristic pink color.
-
Crystallization: The purified, colored fractions were concentrated, leading to the crystallization of Vitamin B12 as small, red needles.
Structure Elucidation of Vitamin B12
The determination of the complex three-dimensional structure of Vitamin B12 was a monumental achievement in the field of chemistry and biology. This was accomplished by Dorothy Hodgkin and her team in 1956 using X-ray crystallography.[8][9][10]
-
Crystal Preparation: High-quality crystals of Vitamin B12 were prepared.
-
X-ray Diffraction: The crystals were bombarded with a beam of X-rays. The X-rays were diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern.
-
Data Collection: The diffraction patterns were recorded on photographic film.
-
Structural Analysis: By analyzing the positions and intensities of the spots in the diffraction pattern, and through complex mathematical calculations (Fourier analysis), the arrangement of the atoms in the Vitamin B12 molecule was deduced.
The structure revealed a complex corrin (B1236194) ring structure with a central cobalt atom, a feature unique among vitamins.
The Biochemical Pathway of Vitamin B12 Absorption
With the identification of Vitamin B12 as the extrinsic factor and the confirmation of the role of intrinsic factor, the complete pathway of Vitamin B12 absorption began to be elucidated.
The current understanding of Vitamin B12 absorption is as follows:
-
In the Stomach: Dietary Vitamin B12, bound to proteins in food, is released by the action of pepsin and hydrochloric acid. The freed Vitamin B12 then binds to haptocorrin (also known as R-protein), a glycoprotein (B1211001) present in saliva and gastric juice.
-
In the Duodenum: In the more alkaline environment of the duodenum, pancreatic proteases digest haptocorrin, releasing the Vitamin B12. The Vitamin B12 then binds to intrinsic factor, which has been secreted by the parietal cells of the stomach.
-
In the Terminal Ileum: The Vitamin B12-intrinsic factor complex travels to the terminal ileum, where it binds to a specific receptor on the surface of the intestinal cells called the cubilin receptor.
-
Absorption and Transport: The complex is then absorbed into the intestinal cells. Inside the cells, Vitamin B12 is released from the intrinsic factor and binds to another protein called transcobalamin II. This new complex is then released into the bloodstream, which transports the Vitamin B12 to the tissues where it is needed, particularly the bone marrow for red blood cell production and the nervous system.
Conclusion
The foundational research on the anti-pernicious anaemia factor is a compelling narrative of scientific inquiry, from initial clinical observations to the elucidation of complex biochemical pathways. The meticulous experimental work of Whipple, Minot, Murphy, and Castle, followed by the chemical and structural discoveries of Folkers, Smith, and Hodgkin, transformed our understanding of this fatal disease and paved the way for effective treatments. This technical guide has provided a detailed overview of these pivotal studies, their quantitative findings, and the experimental protocols that were employed, offering valuable insights for researchers, scientists, and drug development professionals in the field of hematology and nutritional science.
References
- 1. Treatment of pernicious anemia by a special diet. 1926 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landmark article (JAMA 1926). Treatment of pernicious anemia by a special diet. By George R. Minot and William P. Murphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How a Doctor with Mass General Roots Found a Cure for Pernicious Anemia and Shared the 1934 Nobel Prize - Bench Press [mgriblog.org]
- 4. rupress.org [rupress.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Estimation of Intrinsic Factor of Castle by Use of Radioactive Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 10. nobelprize.org [nobelprize.org]
Methodological & Application
Application Note: Quantification of Cobalamin (Vitamin B12) in Cell Cultures using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobalamin, also known as Vitamin B12, is a water-soluble vitamin that plays a crucial role in cellular metabolism, including DNA synthesis, methylation, and mitochondrial function.[1] Its deficiency can lead to various hematological and neurological disorders.[1] Therefore, accurate quantification of intracellular cobalamin levels is essential for researchers studying cellular metabolism, drug development, and various disease states. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the determination of different forms of cobalamin in complex biological matrices like cell cultures.[2][3] This application note provides a detailed protocol for the extraction and quantification of cobalamin from cell cultures using HPLC-MS/MS.
Principle
The method involves the extraction of cobalamins from cell lysates, followed by separation using reversed-phase HPLC and detection by tandem mass spectrometry. The different forms of cobalamin, such as methylcobalamin (B1676134) (MeCbl), adenosylcobalamin (AdoCbl), hydroxycobalamin (OHCbl), and cyanocobalamin (B1173554) (CNCbl), can be separated and quantified.[4] Quantification is typically achieved using an internal standard and a calibration curve prepared with known concentrations of cobalamin standards.
Intracellular Cobalamin Metabolism
Cobalamin undergoes a complex intracellular metabolic process upon entering the cell. Initially, it is transported into the cell via a receptor-mediated endocytosis involving transcobalamin II (TCII).[5] Inside the lysosome, cobalamin is released from TCII and transported to the cytoplasm.[5][6] In the cytoplasm, it is converted into its two active coenzyme forms: methylcobalamin (MeCbl) in the cytosol and adenosylcobalamin (AdoCbl) in the mitochondria.[1][5][6] MeCbl is a cofactor for methionine synthase, which is essential for the conversion of homocysteine to methionine, a key step in the methylation cycle.[5] AdoCbl is a cofactor for methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and some amino acids.[5]
Caption: Intracellular cobalamin metabolism pathway.
Experimental Protocols
Materials and Reagents
-
Cobalamin standards: Methylcobalamin (MeCbl), Adenosylcobalamin (AdoCbl), Hydroxycobalamin (OHCbl), and Cyanocobalamin (CNCbl)
-
Internal Standard (IS): 13C7-Cyanocobalamin is recommended for its similarity to the analytes.[7]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 50 mM Tris, pH 7.4, containing 0.15 M NaCl and 1% Triton X-100[8]
-
Absolute ethanol (B145695)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase)
-
Ammonium formate (B1220265) (optional, for mobile phase)
Equipment
-
Cell culture incubator
-
Centrifuge
-
Vortex mixer
-
HPLC system with a C18 column (e.g., Waters Acquity BEH C18)[2][9]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[2][10]
-
Syringe filters (0.22 µm)
Sample Preparation
Note: All sample preparation steps should be performed under dim or red light to prevent the degradation of photosensitive cobalamins.[8][11]
-
Cell Culture: Culture cells to the desired confluency in appropriate cell culture flasks or plates.
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Cell Lysis:
-
Protein Precipitation and Cobalamin Extraction:
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted cobalamins.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for cobalamin quantification in cell cultures.
HPLC-MS/MS Analysis
HPLC Conditions
-
Mobile Phase A: 0.1% formic acid or acetic acid in water.[8][9]
-
Mobile Phase B: 0.1% formic acid or acetic acid in acetonitrile.[8][9]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the different cobalamin forms. For example: 0-2 min, 10% B; 3-4.5 min, 70% B; 4.6-6 min, 100% B; 6.1-8 min, 10% B.[10]
-
Flow Rate: 0.2-0.4 mL/min.
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions: The precursor and product ions for each cobalamin and the internal standard need to be optimized. The doubly charged ion [M+2H]2+ is often monitored for cobalamins.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| MeCbl | 674.3 | 147.1 |
| AdoCbl | 804.3 | 147.1 |
| OHCbl | 673.8 | 147.1 |
| CNCbl | 678.4 | 147.2 |
| 13C7-CNCbl (IS) | 681.9 | 147.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. It is crucial to optimize these parameters on the specific instrument being used.
Data Presentation
The quantitative data for cobalamin analysis can be summarized in the following tables. The values presented are examples and may vary depending on the specific experimental conditions and instrumentation.
Table 1: HPLC-MS/MS Method Performance
| Parameter | MeCbl | AdoCbl | OHCbl | CNCbl |
| Linear Range (ng/mL) | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 |
| LOD (ng/mL) | 0.01 | 0.01 | 0.01 | 0.02 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
| Data adapted from a study on rat plasma, which provides a good reference for biological matrices.[7] |
Table 2: Example of Cobalamin Quantification in a Cell Line
| Cell Line | Treatment | MeCbl (pg/10^6 cells) | AdoCbl (pg/10^6 cells) | OHCbl (pg/10^6 cells) | Total Cobalamin (pg/10^6 cells) |
| Cell Line A | Control | 1.2 | 3.5 | 0.8 | 5.5 |
| Cell Line A | Drug X | 0.8 | 2.1 | 0.5 | 3.4 |
| Cell Line B | Control | 2.5 | 5.1 | 1.1 | 8.7 |
| Cell Line B | Drug X | 1.9 | 4.2 | 0.9 | 7.0 |
| This table is a template for presenting results. Actual values will be determined experimentally. |
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of various cobalamin forms in cell cultures. This detailed protocol can be adapted by researchers to accurately measure intracellular cobalamin levels, providing valuable insights into cellular metabolism and the effects of therapeutic agents. The use of an appropriate internal standard and careful sample handling are critical for obtaining accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1. [Intracellular metabolism of cobalamin. The...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate assessment and identification of naturally occurring cellular cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the Purification of Cobalamin-Dependent Methionine Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin-dependent methionine synthase (MetH) is a crucial enzyme in one-carbon metabolism, catalyzing the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate.[1][2] This reaction is vital for the regeneration of methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM), and for the prevention of hyperhomocysteinemia, a risk factor for various diseases. The enzyme utilizes a cobalamin (vitamin B12) cofactor, which cycles between the methylcob(III)alamin and cob(I)alamin states during catalysis.[3][4] Due to its central role in cellular metabolism, MetH is a target of interest for drug development and biochemical studies. This document provides a detailed protocol for the purification of recombinant cobalamin-dependent methionine synthase from Escherichia coli.
Signaling Pathway and Experimental Workflow
The catalytic cycle of cobalamin-dependent methionine synthase involves a series of conformational changes and redox reactions centered around its cobalamin cofactor. The enzyme alternates between two main conformations to accommodate its two substrates, homocysteine and 5-methyltetrahydrofolate. A less frequent but critical part of its functional cycle is the reactivation pathway, where the inactive cob(II)alamin form of the enzyme is reductively methylated back to the active methylcob(III)alamin state.
Caption: Catalytic and reactivation cycles of cobalamin-dependent methionine synthase.
The purification of cobalamin-dependent methionine synthase from overexpressing E. coli typically involves cell lysis, followed by a series of chromatography steps to isolate the protein to homogeneity. The following diagram outlines a common workflow.
Caption: Experimental workflow for the purification of methionine synthase.
Experimental Protocols
This protocol is adapted from established methods for the purification of recombinant E. coli cobalamin-dependent methionine synthase.
I. Expression and Cell Lysis
-
Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for cobalamin-dependent methionine synthase (e.g., with an N-terminal His6-tag). Grow the cells in a suitable medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
-
Lysis: Resuspend the cell pellet in 4 volumes of Lysis Buffer (50 mM potassium phosphate (B84403), pH 7.2, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the resuspended cells on ice using a probe sonicator. Use pulses of 30 seconds on and 30 seconds off for a total of 10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.
II. Protein Purification
-
Affinity Chromatography (His-tagged protein):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM potassium phosphate, pH 7.2, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM potassium phosphate, pH 7.2, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
-
Anion Exchange Chromatography:
-
Pool the fractions containing methionine synthase and dialyze against Anion Exchange Buffer A (20 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Equilibrate a Q-Sepharose column with Anion Exchange Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with 5 column volumes of Anion Exchange Buffer A.
-
Elute the protein with a linear gradient of 0-100% Anion Exchange Buffer B (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 20 column volumes. Collect fractions and analyze by SDS-PAGE.
-
-
Size Exclusion Chromatography:
-
Concentrate the pooled fractions from the anion exchange step using an appropriate centrifugal filter device.
-
Equilibrate a Superdex 200 size-exclusion column with SEC Buffer (50 mM potassium phosphate, pH 7.2, 150 mM NaCl).
-
Load the concentrated protein onto the column.
-
Elute the protein with SEC Buffer at a flow rate of 0.5 mL/min. Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, concentrate, and store at -80°C in the presence of 10% glycerol.
-
III. Enzyme Activity Assay
The activity of methionine synthase can be measured using a radioactive assay that monitors the transfer of the radiolabeled methyl group from [¹⁴C]methyl-tetrahydrofolate to homocysteine to form [¹⁴C]methionine.[5]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 10 mM L-homocysteine, 0.2 mM S-adenosylmethionine, 1 mM DTT, 0.1 mM aquocobalamin, and 0.5 mM [¹⁴C]5-methyltetrahydrofolate.
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified enzyme to the pre-warmed (37°C) reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Separation and Quantification: The product, [¹⁴C]methionine, can be separated from the unreacted [¹⁴C]5-methyltetrahydrofolate by anion-exchange chromatography and quantified by scintillation counting.
Data Presentation
The following table summarizes representative data from a typical purification of cobalamin-dependent methionine synthase.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ni-NTA Affinity | 100 | 2400 | 24 | 80 | 12 |
| Anion Exchange | 30 | 1800 | 60 | 60 | 30 |
| Size Exclusion | 20 | 1500 | 75 | 50 | 37.5 |
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of methionine per minute under standard assay conditions.
Conclusion
This protocol provides a comprehensive guide for the purification of cobalamin-dependent methionine synthase. The combination of affinity, ion-exchange, and size-exclusion chromatography yields a highly pure and active enzyme suitable for structural and functional studies. The provided activity assay allows for the quantitative assessment of the enzyme at each stage of the purification process. Adherence to these protocols will enable researchers to obtain high-quality methionine synthase for a variety of downstream applications, including inhibitor screening and mechanistic investigations.
References
- 1. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Purification and characterization of mammalian methionine synthase and" by Zhiqiang Chen [digitalcommons.unl.edu]
- 3. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Cobalamin Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of fluorescent cobalamin (vitamin B₁₂) probes for cellular imaging. Cobalamin is an essential vitamin that is taken up by cells, particularly cancer cells, at an increased rate through receptor-mediated endocytosis, making it an excellent candidate for targeted imaging applications.
Introduction
Fluorescently labeling cobalamin allows for the visualization of its uptake and trafficking in living cells. This technology is particularly valuable for cancer research, as cancer cells often overexpress the transcobalamin receptor (TCblR/CD320), leading to enhanced accumulation of cobalamin conjugates.[1][2] These fluorescent probes, often referred to as "CobalaFluors," can be used for a variety of applications, including epifluorescence microscopy, flow cytometry, and potentially intraoperative visualization.[1][3]
Probe Design and Synthesis
The design of fluorescent cobalamin probes typically involves conjugating a fluorophore to the cobalamin molecule. The attachment site is crucial to preserve the biological activity and recognition by the cellular uptake machinery. Two common strategies are:
-
Modification at the β-axial position: A fluorophore is attached via a linker to the upper axial (β) ligand of the cobalt atom. This preserves the recognition of cobalamin by the transport protein, transcobalamin.[1][3]
-
Modification at the ribose-5'-OH: The fluorophore is conjugated to the 5'-hydroxyl group of the ribose moiety. Utilizing a rigid linker in this position can prevent the fluorophore from interacting with the corrin (B1236194) ring, thereby minimizing fluorescence quenching and increasing the quantum yield.[4]
A variety of fluorophores can be used, including fluorescein (B123965), Oregon Green, naphthofluorescein, Rhodamine 6G, and BODIPY derivatives, offering a range of spectral properties.[3][4]
Cellular Uptake Pathway
The cellular uptake of cobalamin is a well-characterized process of receptor-mediated endocytosis.
The process is biphasic, requiring calcium ions (Ca²⁺) and metabolic energy, with optimal internalization occurring at 37°C.[5]
Quantitative Data of Fluorescent Cobalamin Probes
The choice of a fluorescent cobalamin probe depends on its photophysical and biological properties. The following table summarizes key quantitative data for some reported probes.
| Probe Name/Fluorophore | Linkage Position | Isolated Yield (%) | Fluorescence Quantum Yield (Φf) | Key Characteristics |
| Oregon Green-Cobalamin | β-(3-amidopropyl) | 73% | 0.11 | Stable in aqueous solution and cell culture media.[1] |
| Fluorescein-Cobalamin | β-(3-amidopropyl) | 60% | 0.01 | 7-fold lower quantum yield than unconjugated fluorescein.[1] |
| Naphthofluorescein-Cobalamin | β-(3-amidopropyl) | 64% | 0.03 | Stable in aqueous solution and cell culture media.[1] |
| Fluorescein-Cobalamin | ribose-5'-OH | - | Higher than β-linked | Rigid linker prevents fluorescence quenching.[4] |
| Rhodamine 6G-Cobalamin | ribose-5'-OH | - | Higher than β-linked | Rigid linker prevents fluorescence quenching.[4] |
| BODIPY-Cobalamin | - | - | - | BODIPY dyes are known for their high photostability.[4][6] |
Experimental Protocols
Protocol 1: Synthesis of β-(3-amidopropyl)-Cobalamin Conjugates
This protocol describes a general method for conjugating N-hydroxysuccinimide (NHS) esters of fluorophores to β-(3-aminopropyl)cobalamin.
Materials:
-
β-(3-aminopropyl)cobalamin
-
Fluorophore-NHS ester (e.g., Oregon Green NHS ester, Fluorescein NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve β-(3-aminopropyl)cobalamin in a minimal amount of anhydrous DMSO.
-
Add a 1.1 molar equivalent of the fluorophore-NHS ester to the solution.
-
Stir the reaction mixture at room temperature in the dark for 4-6 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient.
-
Collect the fractions containing the desired product and lyophilize to obtain a red solid.
-
Characterize the final product by mass spectrometry to confirm the molecular weight and UV-Vis spectroscopy to determine the absorption and emission maxima.
Note: Solutions of β-alkylcobalamins should be handled in dim light to minimize photolysis of the Co-C bond.[1]
Protocol 2: Cellular Imaging of Fluorescent Cobalamin Probes
This protocol outlines the steps for imaging the cellular uptake of fluorescent cobalamin probes in cancer cells.
Materials:
-
Cancer cell line with known or suspected TCblR expression (e.g., MDA-MB-453, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescent cobalamin probe
-
Fluorescence microscope with appropriate filter sets
-
Cell culture plates or chamber slides
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Probe Incubation: Prepare a working solution of the fluorescent cobalamin probe in pre-warmed complete cell culture medium. A typical starting concentration is 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the chosen fluorophore. Acquire both fluorescence and brightfield images.
Controls:
-
Negative Control: Incubate cells with the fluorophore alone to assess non-specific uptake.
-
Competition Assay: Co-incubate cells with the fluorescent probe and a 100-fold excess of unlabeled cobalamin to demonstrate receptor-mediated uptake.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Low probe concentration- Short incubation time- Low TCblR expression on cells- Fluorescence quenching | - Increase probe concentration or incubation time.- Use a cell line with higher TCblR expression.- Choose a probe with a higher quantum yield or a rigid linker to prevent quenching. |
| High Background Fluorescence | - Incomplete washing- Non-specific binding of the probe- Autofluorescence from cells or medium | - Increase the number and duration of washing steps.- Include a blocking step with BSA before probe incubation.- Use a phenol (B47542) red-free medium for imaging and acquire images of unstained cells to assess autofluorescence. |
| Photobleaching | - High excitation light intensity- Long exposure times | - Reduce the intensity of the excitation light.- Use shorter exposure times and/or acquire images in a time-lapse series with longer intervals.- Use a more photostable fluorophore like a BODIPY derivative. |
| No Cellular Uptake | - Cell line does not express TCblR- Probe is not recognized by TC | - Confirm TCblR expression in your cell line by RT-PCR or Western blot.- Ensure the probe design preserves the binding site for transcobalamin. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the promoter region of TCblR/CD320 gene, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of fluorescent cobalamin (CobalaFluor) derivatives for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cobalamin as a Vehicle for Targeted Drug Delivery to Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Cancer cells exhibit a high proliferation rate, leading to an increased demand for essential nutrients, including vitamin B12 (cobalamin).[1][2] This metabolic characteristic can be exploited for targeted drug delivery. The cellular uptake of cobalamin is primarily mediated by the transcobalamin II receptor (TCII-R), also known as CD320, which is overexpressed on the surface of many types of cancer cells compared to normal tissues.[2][3][4] By conjugating cytotoxic drugs to cobalamin, it is possible to create a "Trojan horse" therapeutic that is preferentially taken up by malignant cells, thereby increasing drug efficacy at the tumor site and reducing systemic toxicity.[5][6][7] These application notes provide an overview of the mechanism, quantitative data from key studies, and detailed protocols for the synthesis and evaluation of cobalamin-drug conjugates.
Mechanism of Cellular Uptake
The targeted delivery of cobalamin-drug conjugates relies on the natural vitamin B12 uptake pathway. The process begins in the bloodstream, where the conjugate binds to transcobalamin II (TCII). The resulting TCII-cobalamin-drug complex circulates and binds with high affinity to the TCII-R on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the complex within an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymatic activity lead to the degradation of TCII and the cleavage of the linker, releasing the active drug inside the cell to exert its cytotoxic effect.[2][6]
Caption: Receptor-mediated endocytosis of a cobalamin-drug conjugate.
Data Presentation: Quantitative Analysis
The efficacy of cobalamin-mediated targeting is demonstrated by the preferential accumulation of conjugates in tumor tissues and their potent cytotoxicity against cancer cells.
Table 1: In Vivo Biodistribution of Cobalamin Conjugates
This table summarizes the selective uptake of various cobalamin conjugates in tumor models, highlighting the targeting efficiency.
| Conjugate | Animal Model | Tumor Type | Key Finding | Organ Ratio (Tumor:Organ) | Reference |
| Bodipy650-cobalamin | Athymic Nude Mice | Pancreatic (MIA PaCa-2) | Selective targeting to orthotopic pancreas tumors. | Pancreas: 2.4 : 1 | [5] |
| 111In-DTPA-Cbl | Mice | Melanoma (B16F10) | High renal accumulation observed. | Blood: 6 : 1 Kidney: 0.5 : 1 | [1] |
| 99mTc-tricarbonyl-Tc(4)-Cbl | Mice | Melanoma (B16F10) | No TCII binding, yet high tumor uptake. Reduced kidney accumulation. | Blood: >10 : 1 Kidney: ~1 : 1 | [1] |
Table 2: In Vitro Cytotoxicity of Cobalamin-Drug Conjugates
This table presents the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the cytotoxic potential of cobalamin-drug conjugates compared to the unconjugated drug.
| Cell Line | Drug / Conjugate | Incubation Time | IC₅₀ (µM) | Key Observation | Reference |
| Neuroblastoma (SK-N-MC) | Colchicine | Not Specified | Lower than conjugate | Conjugation reduces toxicity compared to pure colchicine. | [4] |
| Breast Adenocarcinoma (SK-BR-3) | Colchicine | Not Specified | Lower than conjugate | Cytotoxicity of conjugate is comparable to paclitaxel. | [4] |
| Glioblastoma (U-87 MG) | Hydroxycobalamin [c-lactam] | 9 & 18 days | 20-50 µg/mL | Cobalamin antagonist inhibits cell growth. | [8] |
| Breast Cancer (MCF-7 & MDA-MB-231) | Zn(II) Phthalocyanines + Cbl | Not Specified | Not Specified | Cobalamin lowers the dark toxicity of the photosensitizer. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of cobalamin-drug conjugates are provided below.
Protocol 1: Synthesis of a Cobalamin-Drug Conjugate (General Procedure)
This protocol describes a general method for conjugating a drug to cyanocobalamin (B1173554) via a succinyl linker at the 5'-OH position of the ribose moiety.
Caption: Workflow for the synthesis of a cobalamin-drug conjugate.
Materials and Reagents:
-
Cyanocobalamin (Vitamin B12)
-
Succinic anhydride
-
Drug with a primary or secondary amine group
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Purification columns (e.g., C18 silica)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Synthesis of 5'-O-Succinoyl-cyanocobalamin:
-
Dissolve cyanocobalamin and a 5-10 fold molar excess of succinic anhydride in anhydrous DMSO.
-
Add DMAP or pyridine as a catalyst.[10]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours in the dark.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the solid precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.
-
Purify the resulting 5'-O-Succinoyl-cyanocobalamin using column chromatography.
-
-
Conjugation to Amine-Containing Drug:
-
Dissolve the purified 5'-O-Succinoyl-cyanocobalamin in anhydrous DMSO or a suitable buffer.
-
Activate the carboxylic acid group by adding EDC (1.5 eq) and NHS (1.5 eq). Stir for 1-2 hours at room temperature.
-
Add the amine-containing drug (1.2 eq) to the activated succinyl-cobalamin solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature in the dark.
-
Purify the final cobalamin-drug conjugate using preparative HPLC.
-
Characterize the final product using Mass Spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol details the evaluation of the cytotoxic effect of the cobalamin-drug conjugate on cancer cells.
Caption: Workflow for an in vitro cytotoxicity assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MIA PaCa-2, MCF-7, U-87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cobalamin-drug conjugate, unconjugated drug, and vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
MTT solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the cobalamin-drug conjugate, the free drug, and cobalamin alone in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle control (negative control).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
Viability Assessment (MTT Assay example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a study to assess the anti-tumor efficacy of a cobalamin-drug conjugate in a mouse model.
Materials and Reagents:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Cobalamin-drug conjugate and vehicle control (e.g., saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile medium or PBS (e.g., at 5 x 10⁶ cells per 100 µL).
-
Subcutaneously or orthotopically inject the cell suspension into the appropriate site on each mouse.[5]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, cobalamin-drug conjugate).
-
Administer the treatments via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Efficacy Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Conclusion Cobalamin-drug conjugates represent a promising strategy for targeted cancer therapy. By leveraging the overexpression of the TCII receptor on tumor cells, these conjugates can selectively deliver potent cytotoxic agents, potentially leading to improved therapeutic outcomes and reduced side effects. The protocols outlined above provide a framework for the synthesis, in vitro screening, and in vivo validation of novel cobalamin-based therapeutics. Further research is warranted to optimize linker technology, expand the range of conjugated drugs, and translate these promising preclinical findings into clinical applications.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Diagnostic and Therapeutic Perspectives Associated to Cobalamin-Dependent Metabolism and Transcobalamins’ Synthesis in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tumor targeting vitamin B12 derivatives for X-ray induced treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7232805B2 - Cobalamin conjugates for anti-tumor therapy - Google Patents [patents.google.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Response of Human Glioblastoma Cells to Vitamin B12 Deficiency: A Study Using the Non-Toxic Cobalamin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalamin (Vitamin B12) in Anticancer Photodynamic Therapy with Zn(II) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Editing to Study Cobalamin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin (vitamin B12) is an essential micronutrient crucial for cellular metabolism, particularly in DNA synthesis, methylation, and mitochondrial function.[1] Its deficiency can lead to severe hematological and neurological disorders. The intricate intracellular metabolism of cobalamin involves a series of transport and enzymatic modification steps to convert it into its active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). MeCbl is a cofactor for methionine synthase (MTR) in the cytoplasm, which is essential for homocysteine remethylation to methionine. AdoCbl is a cofactor for methylmalonyl-CoA mutase (MUT) in the mitochondria, which is involved in the catabolism of certain amino acids and fatty acids.[2]
Disruptions in the genes governing these pathways lead to inborn errors of cobalamin metabolism, such as combined methylmalonic acidemia and homocystinuria. The MMACHC gene, for instance, plays a critical role in the early processing of cobalamin, and its mutation is the most common cause of the cblC type of this disorder.[2][3][4] The advent of CRISPR-Cas9 technology offers a powerful tool for precisely editing genes involved in cobalamin metabolism. This allows for the creation of robust in vitro and in vivo models to dissect molecular mechanisms, identify potential therapeutic targets, and develop novel treatment strategies for these debilitating metabolic diseases.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study cobalamin metabolism, with a specific focus on knocking out the MMACHC gene as an exemplary target.
Signaling Pathways and Experimental Workflow
To visualize the intricate processes involved, the following diagrams illustrate the cobalamin metabolic pathway and a typical experimental workflow for CRISPR-Cas9 gene editing.
References
- 1. THE MMACHC PROTEOME: HALLMARKS OF FUNCTIONAL COBALAMIN DEFICIENCY IN HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models to study the pathophysiology of combined methylmalonic acidemia and homocystinuria, cblC type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylmalonic acidemia with homocystinuria: MedlinePlus Genetics [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Tracing Cobalamin Metabolic Pathways Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin (Vitamin B12) is an essential micronutrient that plays a critical role in human health, serving as a cofactor for two key enzymatic reactions: the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase (MUT) in the mitochondria, and the methylation of homocysteine to methionine by methionine synthase (MS) in the cytoplasm.[1] Deficiencies in cobalamin or defects in its intricate metabolic pathway can lead to severe hematological and neurological disorders.[2] Understanding the mechanisms of cobalamin uptake, trafficking, and conversion into its active forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), is therefore of paramount importance for the diagnosis and treatment of these conditions, as well as for the development of new therapeutic agents.
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of molecules in biological systems, offering a safer and more detailed alternative to traditional radioactive methods.[3] By introducing a non-radioactive, heavy isotope-labeled version of cobalamin, such as 13C-cyanocobalamin, researchers can track its absorption, distribution, and transformation within cells. This approach allows for the quantitative analysis of cobalamin-dependent metabolic fluxes and the identification of potential disruptions in the pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to investigate cobalamin metabolic pathways in a cell culture model system.
Key Applications
-
Elucidation of Cobalamin Uptake and Intracellular Trafficking: Tracing the journey of labeled cobalamin from the cell surface to its target enzymes.
-
Quantification of Metabolic Flux: Measuring the rate of conversion of labeled cobalamin into its active coenzyme forms and the flux through cobalamin-dependent pathways.
-
Drug Discovery and Development: Screening and characterizing the mechanism of action of drugs that target cobalamin metabolism.
-
Disease Modeling: Investigating the biochemical consequences of genetic mutations that affect cobalamin metabolism.
Data Presentation
The following tables summarize key quantitative parameters for designing and executing 13C-cobalamin labeling experiments. These values are intended as a starting point and may require optimization based on the specific cell line and experimental objectives.
Table 1: Recommended Cell Seeding Densities and Culture Conditions
| Parameter | Recommendation | Notes |
| Cell Seeding Density (6-well plate) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase. |
| Cell Seeding Density (10 cm dish) | 1.0 - 5.0 x 10⁶ cells/dish | Adjust seeding density based on the cell line's growth rate. |
| Culture Medium | DMEM or RPMI-1640 | Use a basal medium appropriate for the cell line. |
| Serum | 10% Dialyzed Fetal Bovine Serum (dFBS) | Dialyzed serum minimizes the concentration of unlabeled cobalamin and other small molecules. |
| Incubation Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions. |
Table 2: 13C-Cyanocobalamin Labeling Parameters
| Parameter | Recommendation | Notes |
| 13C-Cyanocobalamin Concentration | 1 - 10 nM | The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity. |
| Labeling Duration | 24 - 72 hours | The incubation time should be optimized to allow for sufficient uptake and conversion to downstream metabolites. A time-course experiment is recommended. |
| Isotopic Purity of Tracer | >98% | High isotopic purity is crucial for accurate quantification of label incorporation. |
Table 3: LC-MS/MS Parameters for Cobalamin and Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyanocobalamin (12C) | 678.8 | 147.3, 359.1 | Optimized for instrument |
| Cyanocobalamin (13C) | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| Methylcobalamin (12C) | 672.8 | 147.2, 359.1 | Optimized for instrument |
| Methylcobalamin (13C) | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| Adenosylcobalamin (12C) | 795.9 | 147.3, 359.2 | Optimized for instrument |
| Adenosylcobalamin (13C) | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| Methylmalonic Acid (MMA) | 117.0 | 73.0 | Optimized for instrument |
| 13C-MMA | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| Homocysteine | 136.0 | 90.0 | Optimized for instrument |
| 13C-Homocysteine | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| Succinyl-CoA | 868.1 | 428.1 | Optimized for instrument |
| 13C-Succinyl-CoA | Dependent on labeling | Dependent on labeling | Optimized for instrument |
| (Note: The exact m/z values for 13C-labeled compounds will depend on the number of incorporated 13C atoms.) |
Experimental Protocols
Protocol 1: Biosynthesis of 13C-Cyanocobalamin
This protocol is adapted from a method for biosynthesizing 13C-cyanocobalamin using Salmonella enterica.[4]
Materials:
-
Salmonella enterica culture
-
Luria-Bertani (LB) medium
-
No Carbon E (NCE) medium
-
13C-ethanolamine (sole carbon source)
-
Dicyanocobinamide
-
Dimethylbenzimidazole
-
Sodium cyanide
-
HPLC system with a C18 column
-
MALDI-MS for characterization
Procedure:
-
Pre-culture Salmonella enterica in LB medium.
-
Inoculate single-cell colonies into NCE medium supplemented with 13C-ethanolamine, dicyanocobinamide, and dimethylbenzimidazole.
-
Incubate the culture for 48 hours at 30°C.
-
Centrifuge the culture to pellet the cells.
-
Resuspend the cell pellet in methanol containing sodium cyanide and incubate overnight to convert all cobalamin forms to cyanocobalamin.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Purify the 13C-cyanocobalamin from the supernatant using HPLC with a C18 column.
-
Collect the peaks corresponding to the retention time of a standard cyanocobalamin.
-
Characterize the purified product and determine the extent of 13C labeling using MALDI-MS.
Protocol 2: Metabolic Labeling of Cultured Mammalian Cells
This protocol provides a general guideline for labeling adherent cells with 13C-cyanocobalamin. Optimization may be required depending on the cell line and experimental goals.
Materials:
-
Adherent mammalian cell line (e.g., fibroblasts, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
13C-cyanocobalamin stock solution
-
Tissue culture plates/flasks
Procedure:
-
Cell Preparation: Plate cells in standard growth medium and allow them to reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing the basal medium with 10% dFBS, Penicillin-Streptomycin, and the desired final concentration of 13C-cyanocobalamin (e.g., 1-10 nM).
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with sterile PBS to remove any residual unlabeled cobalamin.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Protocol 3: Metabolite Extraction from Labeled Cells
This protocol outlines a workflow for quenching metabolism and extracting metabolites from 13C-cobalamin labeled cells.
Materials:
-
Labeled cells in culture plates
-
Ice-cold PBS
-
Ice-cold 80% methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
Place the culture plate on dry ice to rapidly cool and quench metabolic activity.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled cobalamin. Aspirate the wash solution completely.
-
-
Extraction:
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate.
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the extracted metabolites.
-
The sample can be stored at -80°C for downstream LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis of Labeled Cobalamin and Metabolites
This protocol provides a general framework for the analysis of 13C-labeled cobalamin and its metabolites. Instrument parameters will need to be optimized for the specific mass spectrometer used.
Materials:
-
Extracted metabolite samples
-
LC-MS/MS system with a C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Reference standards for all analytes (labeled and unlabeled)
Procedure:
-
Chromatographic Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate the different forms of cobalamin and downstream metabolites. The gradient should be optimized to achieve good resolution of all analytes.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Perform Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each labeled and unlabeled analyte (refer to Table 3).
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the ratio of the labeled to unlabeled forms of each analyte to determine the extent of isotopic enrichment.
-
Correct for the natural abundance of 13C in the unlabeled analytes.
-
Visualizations
References
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Type-Specific Modulation of Cobalamin Uptake by Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Solid-Phase Extraction of Cobalamin from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of cobalamin (vitamin B12) from a variety of complex matrices, including pharmaceutical formulations, food products, and biological fluids. The methodologies presented are based on established techniques such as immunoaffinity chromatography, magnetic solid-phase extraction, and the use of molecularly imprinted polymers.
Introduction
Cobalamin, a water-soluble vitamin essential for human health, exists in various forms and is often present at low concentrations in complex sample matrices.[1][2][3] Accurate quantification of cobalamin is crucial in food science, clinical diagnostics, and pharmaceutical quality control. Solid-phase extraction is a powerful sample preparation technique that enables the selective isolation and preconcentration of cobalamin, thereby removing interfering substances and enhancing detection sensitivity.[2][4][5] This document outlines several robust SPE protocols tailored for different sample types and analytical endpoints.
I. Immunoaffinity Chromatography (IAC) for Cobalamin Extraction
Immunoaffinity chromatography is a highly selective SPE technique that utilizes monoclonal antibodies with a high affinity for cobalamin.[2][6][7] This method is particularly effective for purifying vitamin B12 from complex food matrices.[6][8][9]
General Workflow for Immunoaffinity Extraction of Cobalamin
Caption: General workflow for cobalamin extraction using immunoaffinity chromatography.
Protocol 1: Extraction of Cobalamin from Milk and Dairy Products using Immunoaffinity SPE
This protocol is adapted for the determination of vitamin B12 in milk and dairy products.[10][11]
1. Sample Preparation:
- Weigh approximately 30 g of the solid milk or dairy product and dissolve it in 180 g of warm water (40-45°C). For liquid milk, use the sample directly after shaking.[10]
- To a suitable amount of the reconstituted or liquid milk, add a sodium acetate (B1210297) solution and potassium cyanide (1% solution).[10][12] The cyanide converts all cobalamin forms to the more stable cyanocobalamin (B1173554).[2][12][13]
- For samples containing proteins, enzymatic digestion with pepsin and amylase is performed.[2][10] Incubate the sample with pepsin at 37°C for 3 hours at pH 4.[9]
- Heat the mixture in a water bath at 100°C for 30 minutes to release bound cobalamin.[9][10]
- Cool the solution to room temperature and centrifuge to separate the supernatant.[10]
2. Immunoaffinity Column Purification:
- Ensure the pH of the sample extract is between 4.5 and 7.0 before applying it to the column.[2]
- Pass the supernatant through a Vitamin B12 immunoaffinity column at a flow rate of 1-3 mL/min.[14]
- Wash the column with 10 mL of water to remove any unbound matrix components.[6]
- Elute the bound cyanocobalamin from the column with 3 mL of methanol (B129727).[6]
3. Analysis:
- Evaporate the methanol eluate to dryness.
- Reconstitute the residue in a suitable mobile phase for analysis by HPLC-UV at 361 nm or by LC-MS/MS.[6][7][10]
Quantitative Data for Immunoaffinity Chromatography Methods
| Matrix | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Milk and Dairy | UPLC-MS/MS | - | 0.5 µg/kg | 1.0 µg/kg | 2–100 ng/mL | [10] |
| Fortified Foods | HPLC-UV | - | 0.004 µg/mL | - | R² > 0.9997 | [6][9] |
| Infant Formula | HPLC-UV | - | - | - | - | [6] |
| Beef | HPLC/MS | - | 1 µg/kg | - | - | [1] |
II. Magnetic Solid-Phase Extraction (MSPE)
Magnetic solid-phase extraction utilizes magnetic nanoparticles (MNPs) as the adsorbent material, allowing for rapid and efficient separation of the analyte from the sample matrix using an external magnetic field.[15]
General Workflow for Magnetic SPE of Cobalamin
Caption: General workflow for the extraction of cobalamin using magnetic solid-phase extraction.
Protocol 2: Extraction of Vitamin B12 from Pharmaceutical Formulations using Magnetic Nanoparticles
This protocol describes the use of sodium dodecyl sulfate (B86663) (SDS) modified Fe3O4 nanoparticles for the extraction of vitamin B12 from pharmaceutical samples like multivitamin tablets.[15]
1. Preparation of Adsorbent:
- Synthesize Fe3O4 nanoparticles.
- Modify the surface of the Fe3O4 nanoparticles with SDS.[15]
2. Sample Preparation:
- Dissolve a finely powdered multivitamin tablet in deionized water.[4]
- Filter the solution to remove insoluble excipients.
- For fat-soluble vitamin interference, perform a liquid-liquid extraction with n-hexane.[4]
3. Magnetic Solid-Phase Extraction:
- Add the SDS-modified Fe3O4 nanoparticles to the aqueous sample solution.
- Adjust the pH and allow for a sufficient time for the adsorption of vitamin B12 onto the nanoparticles.
- Apply an external magnetic field to collect the nanoparticles.
- Decant and discard the supernatant.
- Wash the nanoparticles with a suitable solvent to remove non-specifically bound components.
- Elute the vitamin B12 from the nanoparticles using an alkaline 1-propanol (B7761284) solution.[15]
4. Analysis:
- The extracted vitamin B12 can be analyzed by flow injection inductively coupled plasma-optical emission spectrometry (ICP-OES).[15]
Quantitative Data for Magnetic SPE Methods
| Matrix | Analytical Method | Enhancement Factor | Limit of Detection (LOD) | Linear Dynamic Range | Relative Standard Deviation (RSD) (%) | Reference |
| Pharmaceutical Formulations | ICP-OES | 184 | 1.0 µg/L | 2.5-500 µg/L | < 6.2 | [15] |
III. Molecularly Imprinted Polymers (MIPs) for Cobalamin Extraction
Molecularly imprinted polymers are synthetic materials with recognition sites tailored for a specific molecule, in this case, vitamin B12.[16][17][18] They offer a cost-effective alternative to immunoaffinity sorbents.[16]
Principle of Molecular Imprinting for Cobalamin
Caption: The principle of molecular imprinting for the selective extraction of cobalamin.
Protocol 3: Extraction of Vitamin B12 from Milk using Magnetic Molecularly Imprinted Polymers (MMIPs)
This protocol outlines the use of MMIPs for the selective extraction of vitamin B12 from milk.[16][19]
1. Sample Preparation:
- Spike milk samples with a known concentration of vitamin B12 for recovery studies.[19]
2. MMIP Extraction:
- Incubate a 5 mL milk sample with 20 mg of the MMIPs for 1 hour with continuous shaking.[19]
- Collect the MMIPs using an external magnet.
- Suspend the MMIPs in a solution of methanol/acetic acid (9:1) for 30 minutes with stirring to elute the bound vitamin B12.[19]
3. Analysis:
- Filter the supernatant and analyze using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19]
Quantitative Data for Molecularly Imprinted Polymer Methods
| Matrix | Analytical Method | Recovery (%) | Binding Capacity | Selectivity | Cross-reactivity (other B vitamins) | Reference |
| Milk | RP-HPLC | 60.18 | 2.4 ± 0.21 µg/mg polymer | 84.58% | 2.30% (B1) to 8.43% (B6) | [16][19] |
IV. Reversed-Phase Solid-Phase Extraction (RP-SPE)
Reversed-phase SPE on sorbents like C18 is a widely used technique for the clean-up and preconcentration of moderately polar compounds like cobalamin from aqueous solutions.[4]
Protocol 4: Clean-up of Vitamin B12 from Multivitamin Tablets using C18 SPE
This protocol is suitable for the preconcentration and clean-up of vitamin B12 from multivitamin tablets prior to HPLC analysis.[4][5]
1. Sample Preparation:
- Finely powder ten multivitamin tablets and dissolve a portion equivalent to one tablet's weight in 100 mL of deionized water.[4]
- Filter the solution.
- Extract fat-soluble vitamins with 10 mL of n-hexane.[4]
2. C18 SPE Procedure:
- Condition a C18 SPE cartridge (e.g., 3 mL, 300 mg) with 5 mL of methanol followed by 10 mL of deionized water.[4]
- Pass 10 mL of the aqueous layer containing vitamin B12 through the conditioned cartridge.[4]
- Wash the cartridge to remove interferences.
- Elute the retained vitamin B12 with 8 mL of 90% methanol in water.[4]
3. Analysis:
- Dry the eluate in a water bath at 50°C under vacuum.[4]
- Reconstitute the residue in 1 mL of deionized water for HPLC-UV analysis or in 0.1 N HNO3 for atomic absorption analysis.[4]
Quantitative Data for C18 SPE Methods
| Matrix | Analytical Method | Recovery (%) | Maximum Loading Capacity | Breakthrough Volume | Limit of Detection (LOD) | Linear Dynamic Range | Reference |
| Multivitamin Tablet | HPLC-UV | ~96 | 400 µg | 1750 mL (of 0.001 ppm) | 0.1 µg/mL | 0.1-25.0 µg/mL | [4][5] |
| Multivitamin Tablet | UV Spectrophotometry | ~96 | 400 µg | 1750 mL (of 0.001 ppm) | 0.4 µg/mL | 0.4-15.0 µg/mL | [4][5] |
| Multivitamin Tablet | Atomic Absorption | ~96 | 400 µg | 1750 mL (of 0.001 ppm) | 2.7 µg/mL | 2.7-300.0 µg/mL | [4][5] |
Conclusion
The choice of the solid-phase extraction method for cobalamin depends on the complexity of the sample matrix, the required level of selectivity and sensitivity, and the available analytical instrumentation. Immunoaffinity chromatography offers excellent selectivity for complex food matrices. Magnetic SPE provides a rapid and efficient extraction procedure, particularly for pharmaceutical formulations. Molecularly imprinted polymers represent a promising and cost-effective alternative. For less complex matrices like multivitamin solutions, conventional reversed-phase SPE can provide adequate clean-up and preconcentration. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the development and application of robust analytical methods for cobalamin.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Application of the SPE reversed phase HPLC/MS technique to determine vitamin B12 bio-active forms in beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunoaffinity Column for Vitamin B12 Dairy Nutrients IAC Column [mzfoodtest.com]
- 8. Biocomma - Vitamin B12 Immunoaffinity Columns [biocomma.com]
- 9. Determination of Vitamin B12 in food products and in premixes by reversed-phase high performance liquid chromatography and immunoaffinity extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Determination of Vitamin B12 in Milk and Dairy Products by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrome… [ouci.dntb.gov.ua]
- 12. Determination of Vitamin B12 in Dairy Products by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. eaglebio.com [eaglebio.com]
- 15. Magnetic nanoparticle-based solid-phase extraction of vitamin B12 from pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. Efficient vitamin B12-imprinted boronate affinity magnetic nanoparticles for the specific capture of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciforum.net [sciforum.net]
Application of UHPLC for the Separation of Cobalamin Vitamers: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation and quantification of cobalamin vitamers, the various forms of Vitamin B12. This application note includes detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in developing and implementing robust analytical methods for these essential micronutrients.
Introduction
Vitamin B12, or cobalamin, is a collective term for a group of cobalt-containing compounds essential for human health, playing a critical role in neurological function and red blood cell formation. The primary biologically active forms in humans are methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). Other common forms include cyanocobalamin (B1173554) (CNCbl), a stable synthetic form used in supplements, and hydroxocobalamin (B81358) (HOCbl), a form often used in clinical settings.[1] The analysis of these vitamers is crucial in food science, clinical diagnostics, and pharmaceutical development. However, their low physiological concentrations and potential for interconversion present analytical challenges.[1][2]
UHPLC has emerged as a powerful technique for the analysis of cobalamin vitamers, offering significant advantages over traditional HPLC methods, including improved resolution, shorter run times, and increased sensitivity.[1][3] This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures.[1][3] This application note details UHPLC methods coupled with UV or mass spectrometry (MS) detection for the effective separation and quantification of key cobalamin vitamers.
Experimental Protocols
Sample Preparation
The extraction of cobalamin vitamers is highly dependent on the sample matrix. In food and biological samples, cobalamins are often protein-bound and must be released prior to analysis.[2][4] All sample preparation steps should be performed under subdued light to prevent degradation of light-sensitive cobalamins.[2][5]
Protocol 2.1.1: Extraction from Solid Samples (e.g., Food, Supplements)
-
Homogenization: Weigh a representative portion of the sample (1-30 g, depending on the expected B12 content).[2]
-
Extraction Buffer: Disperse the sample in a sodium acetate (B1210297) buffer (e.g., 0.4 M, pH 4.0).[6] For total cobalamin analysis, add a potassium cyanide solution (e.g., 1% w/v) to convert all vitamers to the more stable cyanocobalamin form.[4][6][7] Caution: Cyanide is highly toxic and must be handled with appropriate safety precautions in a fume hood. [6]
-
Enzymatic Digestion (for protein-bound and starchy matrices):
-
Incubation: Heat the sample mixture (e.g., in a boiling water bath at 100°C for 30 minutes or autoclave) to facilitate extraction and enzymatic digestion.[6]
-
Clarification: Cool the extract and clarify by centrifugation or filtration (e.g., 0.45 µm syringe filter).[2]
-
Immunoaffinity Column (IAC) Cleanup (Recommended for complex matrices):
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase or a sample dilution solvent (e.g., a mixture of mobile phase A and B).[2][6]
Protocol 2.1.2: Preparation of Liquid Samples (e.g., Infant Formula, Beverages)
-
For liquid samples, an initial enzymatic digestion may still be necessary if proteins are present.[2]
-
Follow steps 2-7 from Protocol 2.1.1, adjusting sample volume as needed.
UHPLC System and Conditions
The following tables summarize typical UHPLC conditions for the separation of cobalamin vitamers.
Table 1: UHPLC Method for Separation of Four Cobalamin Vitamers
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 1.0 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[1] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1] |
| Flow Rate | 0.320 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Detection | Photodiode Array (PDA) at 254 nm and/or Mass Spectrometry[1] |
| Gradient | 0-0.25 min: 95% A, 5% B (linear gradient) 0.25-2.50 min: Gradient to 60% A, 40% B 2.50-3.00 min: Hold at 60% A, 40% B 3.00-3.50 min: Return to 95% A, 5% B[1] |
| Run Time | 3.5 minutes[1] |
Table 2: UHPLC Method for Cyanocobalamin in Infant Formula
| Parameter | Condition |
| Column | C18 column[6] |
| Mobile Phase A | Water with 250 µL TFA per 1000 mL[6] |
| Mobile Phase B | Acetonitrile with 250 µL TFA per 1000 mL[6] |
| Detection | UV at 361 nm[6] |
| Gradient | Acetonitrile gradient in water[6] |
Quantitative Data
The following tables present quantitative data from various UHPLC methods for cobalamin analysis.
Table 3: Retention Times of Cobalamin Vitamers
| Vitamer | Retention Time (minutes) |
| Hydroxocobalamin (HOCbl) | 1.32[1] |
| Cyanocobalamin (CNCbl) | 1.70[1] |
| Adenosylcobalamin (AdoCbl) | 2.15[1] |
| Methylcobalamin (MeCbl) | 2.44[1] |
Table 4: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) - 4 Vitamers | 250 pM[1] |
| Limit of Quantitation (LOQ) - 4 Vitamers | 500 pM[1] |
| Linearity Range - CNCbl in Premix | 0.015 - 1 µg/mL[2] |
| Injection Repeatability (RSD %) - CNCbl | 1.3% at 0.5 µg/mL[2] |
| LOD - CNCbl in Premix (in solution) | ~0.02 µg/mL[2] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of cobalamin vitamers.
Caption: Experimental workflow for the UHPLC analysis of cobalamin vitamers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cobalamin (Vit B12) in Ripened Cheese by Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Reconstitution of the Anaerobic Cobalamin (Vitamin B₁₂) Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitamin B₁₂ (cobalamin) is a cobalt-containing tetrapyrrole essential for human health, playing a critical role as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase.[1] Its biosynthesis is exclusive to certain bacteria and archaea and follows two major routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[2] The anaerobic pathway, found in organisms like Bacillus megaterium and Salmonella typhimurium, is of significant interest as it represents the ancestral route for producing this complex molecule.[2][3]
Reconstituting this intricate pathway in vitro using purified enzymes offers a powerful platform for several applications. It allows for detailed mechanistic studies of each enzymatic step, the production of rare intermediates for structural and functional analysis, and the bio-engineering of novel corrinoid analogues for therapeutic or diagnostic purposes. These application notes provide a detailed overview and protocols for the expression of the necessary enzymes and the subsequent in vitro reconstitution of the early stages of the anaerobic cobalamin pathway, from uroporphyrinogen III to cobyrinic acid.
The Anaerobic Cobalamin Biosynthetic Pathway
The anaerobic biosynthesis of the cobalamin corrin (B1236194) ring begins with the common tetrapyrrole precursor, uroporphyrinogen III. The pathway is characterized by the early insertion of a cobalt ion, followed by a series of methylations, ring contraction, and rearrangements catalyzed by the "Cbi" (cobinamide biosynthesis) family of enzymes.[4] The key cofactors for this process are S-adenosyl-L-methionine (SAM) as a methyl donor and NADH or NADPH as a reductant.[5] A complete in vitro conversion from the initial precursor, 5-aminolevulinic acid (ALA), to cobyrinic acid has been successfully demonstrated using a mixture of 14 purified enzymes.[3]
The following diagram illustrates the core enzymatic steps in the transformation of cobalt-precorrin-2 to cobyrinic acid.
Caption: Key enzymatic steps in the anaerobic cobalamin pathway.
Quantitative Data Summary
While the functions of the Cbi enzymes have been well-characterized, comprehensive kinetic data (Kₘ, k꜀ₐₜ) for each enzyme within a fully reconstituted system are not extensively reported in the literature. The inherent instability of many pathway intermediates makes traditional steady-state kinetic analysis challenging.[3] However, the enzymatic transformations have been confirmed through the isolation and structural characterization of their respective products.[3][6]
Table 1: Enzymes of the Anaerobic Cobalamin Pathway (Post-Cobalt Insertion)
| Gene Name | Enzyme Name | EC Number | Function | Cofactors |
|---|---|---|---|---|
| CbiL | Cobalt-precorrin-2 C20-methyltransferase | 2.1.1.130 | Methylates C-20 of cobalt-precorrin-2 | SAM |
| CbiH | Cobalt-precorrin-3 C17-methyltransferase | 2.1.1.131 | Methylates C-17, leading to lactone ring formation | SAM |
| CbiF | Cobalt-precorrin-4 C11-methyltransferase | 2.1.1.133 | Methylates C-11 of cobalt-precorrin-4 | SAM |
| CbiG | Cobalt-precorrin-5A hydrolase | 3.7.1.12 | Hydrolyzes lactone ring, extrudes acetaldehyde | H₂O |
| CbiD | Cobalt-precorrin-5B C1-methyltransferase | 2.1.1.195 | Methylates C-1 of cobalt-precorrin-5B | SAM |
| CbiJ | Cobalt-precorrin-6A reductase | 1.3.1.106 | Reduces the macrocycle using NADH | NADH |
| CbiET | Fused C5, C15-methyltransferase [decarboxylating] | 2.1.1.196 | Methylates C-5 & C-15, decarboxylates C-12 side chain | SAM |
| CbiC | Cobalt-precorrin-8 methylmutase | 5.4.99.60 | Catalyzes methyl group migration from C-11 to C-12 | - |
Experimental Protocols
The following protocols provide a generalized framework for the production of Cbi enzymes and the in vitro reconstitution of the pathway. Optimization for specific enzymes and constructs may be required.
Protocol 1: Recombinant Expression and Purification of Cbi Enzymes
This protocol describes the expression of N-terminally His₆-tagged Cbi proteins in E. coli and subsequent purification by Immobilized Metal Affinity Chromatography (IMAC). Bacillus megaterium is also an excellent host for producing these enzymes.[7]
1.1. Cloning and Expression Vector:
-
Synthesize or PCR-amplify the coding sequences for the Cbi genes (e.g., from Bacillus megaterium).
-
Clone each gene into an E. coli expression vector (e.g., pET series) that incorporates an N-terminal His₆-tag.
-
Transform the constructs into a suitable expression host, such as E. coli BL21(DE3).
1.2. Protein Expression:
-
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-22°C) to improve protein solubility.
-
Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately.
1.3. Protein Purification (IMAC): Perform all steps at 4°C.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 10 mM Imidazole, 10% (v/v) Glycerol.
-
Wash Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 40-60 mM Imidazole, 10% (v/v) Glycerol.
-
Elution Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 250-400 mM Imidazole, 10% (v/v) Glycerol.
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail and lysozyme.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation (e.g., 30,000 x g, 30 min, 4°C).
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL column volume) with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and buffer-exchange into a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% Glycerol) using a desalting column or dialysis.
-
Determine the protein concentration (e.g., via Bradford assay or A₂₈₀), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Reconstitution of the Cobyrinic Acid Pathway
This protocol outlines the setup of a multi-enzyme reaction to synthesize cobyrinic acid from its precursors. All steps must be performed under strict anaerobic conditions to prevent oxidation of the labile intermediates.
2.1. Reagents and Setup:
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl.
-
Substrates: Uroporphyrinogen III (or 5-aminolevulinic acid if including the upstream enzymes), Cobalt(II) chloride (CoCl₂).
-
Cofactors: S-adenosyl-L-methionine (SAM), NADH.
-
Enzymes: Purified Cbi enzymes (and upstream enzymes if starting from ALA).
-
Anaerobic Environment: Perform all setup and incubation steps inside an anaerobic glove box (e.g., N₂/H₂ atmosphere). Pre-equilibrate all buffers and solutions in the glove box for at least 4 hours to remove dissolved oxygen.
2.2. Reaction Assembly:
-
In a microcentrifuge tube inside the anaerobic chamber, prepare the reaction mixture. The following is a suggested starting point for a 100 µL reaction:
-
Reaction Buffer to final volume
-
Uroporphyrinogen III (or ALA + upstream enzymes): 10-50 µM
-
CoCl₂: 20-100 µM
-
SAM: 0.6 mM
-
NADH: 20 µM
-
Purified Cbi Enzymes: ~2 µM of each enzyme.
-
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature or 37°C for 4-12 hours. The reaction progress can be monitored by observing a color change from pale yellow towards a golden orange or red-bronze pigmentation.[3]
-
Stop the reaction by adding an equal volume of methanol (B129727) or by flash-freezing in liquid nitrogen.
Protocol 3: HPLC Analysis of Corrinoid Intermediates
This protocol describes a reverse-phase HPLC method to separate and detect the intermediates and final product of the in vitro reconstitution.
3.1. Sample Preparation:
-
Thaw the stopped reaction mixture.
-
Centrifuge at high speed (e.g., 16,000 x g, 10 min) to pellet the denatured proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
3.2. HPLC Conditions: This is a representative method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., Ace 5 AQ, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector, monitoring at wavelengths relevant for corrinoids (e.g., 314 nm, 360 nm, 465 nm).[3][8]
-
Gradient:
-
0-2 min: 5% B
-
2-32 min: Linear gradient from 5% to 80% B
-
32-35 min: Hold at 80% B
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
Injection Volume: 20-50 µL.
-
Analyze the resulting chromatogram by comparing retention times to known standards if available, or couple the HPLC to a mass spectrometer for definitive identification of intermediates.
Experimental Workflow Visualization
The overall process, from gene to analysis, involves several distinct stages. The logical flow is critical for successful reconstitution.
Caption: Workflow for cobalamin pathway reconstitution.
References
- 1. High-activity recombinant human carboxypeptidase B expression in Pichia pastoris through rational protein engineering and enhancing secretion from the Golgi apparatus to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the anaerobic pathway for the corrin component of cobalamin (vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC 1.3.1.106 [iubmb.qmul.ac.uk]
- 6. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. EC 2.1.1.196 [iubmb.qmul.ac.uk]
Application Notes and Protocols for In Vivo Imaging Using Fluorescently Labeled Cobalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, also known as cobalamin (Cbl), is an essential nutrient that plays a crucial role in cellular metabolism. Its uptake is mediated by a specific transport protein, transcobalamin II (TCII), which binds to the transcobalamin receptor (TCII-R or CD320), a cell surface receptor overexpressed in many types of cancer cells. This differential expression provides a unique opportunity for targeted delivery and imaging of cancer. By conjugating cobalamin with fluorescent dyes, researchers can create powerful probes for non-invasive in vivo imaging of tumors, enabling real-time visualization of cancerous tissues and evaluation of therapeutic responses.
These application notes provide a comprehensive overview of the synthesis, characterization, and in vivo application of fluorescently labeled cobalamin conjugates. Detailed protocols for the synthesis of a fluorescein-cobalamin conjugate and its use in in vivo imaging are provided, along with quantitative data from relevant studies to guide experimental design and data interpretation.
Applications
-
Cancer Imaging: Fluorescently labeled cobalamin can be used for the non-invasive detection and delineation of tumors that overexpress the TCII receptor. This is particularly valuable for intraoperative guidance to ensure complete tumor resection.[1][2]
-
Drug Delivery and Monitoring: Cobalamin can be used as a targeting moiety to deliver therapeutic agents specifically to cancer cells. The attached fluorophore allows for the simultaneous tracking of the drug's biodistribution and accumulation in the tumor.
-
Assessing Receptor Expression: The intensity of the fluorescent signal from the cobalamin conjugate in tumors can potentially serve as a surrogate marker for the level of TCII receptor expression, which may have prognostic or therapeutic implications.
-
Preclinical Research: In animal models of cancer, fluorescent cobalamin probes are invaluable tools for studying tumor growth, metastasis, and the efficacy of novel cancer therapies.
Data Presentation
The following tables summarize quantitative data from studies utilizing labeled cobalamin for in vivo imaging. While much of the quantitative in vivo data has been generated using radiolabeled cobalamin, the uptake values are indicative of the targeting efficiency of the cobalamin molecule itself and are therefore relevant for fluorescently labeled analogs.
Table 1: In Vivo Tumor Uptake and Biodistribution of Labeled Cobalamin Analogs
| Labeled Cobalamin Analog | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| 89Zr-Cobalamin | Nude Mice | MDA-MB-453 (Breast Cancer) | 4 h | 5.11 ± 1.33 | 94.42 ± 4.27 | 20.15 ± 3.42 | [3] |
| 89Zr-Cobalamin | Nude Mice | MDA-MB-453 (Breast Cancer) | 24 h | 4.16 ± 1.09 | 103.33 ± 11.50 | 16.75 ± 1.44 | [3] |
| 89Zr-Cobalamin | Nude Mice | MDA-MB-453 (Breast Cancer) | 48 h | 3.78 ± 0.77 | 72.74 ± 8.41 | 17.99 ± 2.54 | [3] |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Table 2: Tumor-to-Background Ratios of Labeled Cobalamin Analogs
| Labeled Cobalamin Analog | Imaging Modality | Tumor Type | Time Post-Injection | Mean Tumor-to-Background Ratio | Reference |
| [111In]AC | SPECT | ER-/PR-/HER2+ (Breast Cancer) | 2-5 h | 10.4 (range: 3.3-22.5) | [4] |
| [111In]AC | SPECT | ER+/PR+ (Breast Cancer) | 2-5 h | 3.2 (range: 1.8-5.6) | [4] |
SPECT: Single-Photon Emission Computed Tomography
Signaling Pathway and Experimental Workflow
The uptake of fluorescently labeled cobalamin into cancer cells is primarily mediated by receptor-mediated endocytosis. The following diagrams illustrate this pathway and a general workflow for in vivo imaging experiments.
Experimental Protocols
Protocol 1: Synthesis of Fluorescein-Cobalamin Conjugate
This protocol describes the synthesis of a fluorescent cobalamin conjugate by reacting fluorescein (B123965) isothiocyanate (FITC) with β-(3-aminopropyl)cobalamin.[5]
Materials:
-
β-(3-aminopropyl)cobalamin
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve β-(3-aminopropyl)cobalamin (1 equivalent) in DMF.
-
Add FITC (1.2 equivalents) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Monitor the reaction progress by HPLC.
-
After the reaction is complete, precipitate the crude product by adding diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the crude product using preparative HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to obtain the pure fluorescein-cobalamin conjugate as a solid.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol provides a general procedure for in vivo imaging of tumor-bearing mice using a fluorescently labeled cobalamin probe.[3][6]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Fluorescently labeled cobalamin conjugate
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate lasers and filters
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.
-
-
Probe Administration:
-
Dissolve the fluorescently labeled cobalamin conjugate in sterile PBS to the desired concentration.
-
Inject the probe solution into the mouse, typically via tail vein injection. The injection volume and probe concentration should be optimized based on the specific probe and animal model.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.
-
Set the excitation and emission wavelengths on the imaging system to match the spectral properties of the fluorophore.
-
Acquire both white-light and fluorescence images to co-register the fluorescence signal with the animal's anatomy.
-
Adjust acquisition parameters (e.g., exposure time, camera gain) to obtain optimal signal-to-noise ratios.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.
-
Conclusion
Fluorescently labeled cobalamin conjugates represent a promising class of probes for targeted in vivo imaging of cancer. Their ability to specifically accumulate in tumors that overexpress the TCII receptor allows for high-contrast imaging and provides a valuable tool for both preclinical research and potential clinical applications. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to design and execute their own in vivo imaging studies using these innovative molecular probes.
References
- 1. Synthesis and characterization of fluorescent cobalamin (CobalaFluor) derivatives for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Receptor-mediated endocytosis of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cobalamin (Vitamin B12) Extraction from Algal Biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of cobalamin from algal biomass.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of cobalamin found in algae, and why is this important for extraction?
A1: Algae can contain several forms of cobalamin, including methylcobalamin (B1676134), adenosylcobalamin, and hydroxocobalamin.[1] These forms are often unstable and can be lost during extraction. The choice of extraction method can influence which forms are recovered and whether they are converted to a more stable form, such as cyanocobalamin (B1173554), for easier quantification.
Q2: Why is potassium cyanide (KCN) often used in cobalamin extraction protocols?
A2: Potassium cyanide is used to convert all naturally occurring forms of cobalamin into the more stable cyanocobalamin. This is advantageous for quantifying the total cobalamin content, as it simplifies the analysis by having a single, stable analyte.[2] However, this conversion prevents the identification and quantification of the specific, naturally occurring cobalamin forms in the algae.
Q3: What are the main challenges in extracting cobalamin from algal biomass?
A3: The primary challenges include the low concentration of cobalamin in the biomass, the presence of interfering compounds that form a complex matrix, and the instability of the different cobalamin forms.[1] The extraction method itself can also introduce variability and potential degradation of the target molecule.[2]
Q4: Which algal species are good sources of cobalamin?
A4: Several algal species are known to be sources of cobalamin, including Spirulina platensis, Chlorella vulgaris, and the green seaweed Ulva lactuca.[3][4] Some species, like Porphyra yezoensis, have been reported to contain cobalamin levels comparable to liver.
Q5: Can the drying method of the algal biomass affect cobalamin extraction?
A5: Yes, the drying method can influence the efficiency of cobalamin extraction. Studies on Ulva lactuca have compared oven-drying, sun-drying, air-drying, and freeze-drying, with oven-dried biomass showing good recovery when combined with specific extraction techniques like ultrasonic-assisted extraction (UAE).[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable cobalamin in the extract. | 1. Inefficient cell lysis. 2. Degradation of unstable cobalamin forms. 3. Suboptimal extraction parameters (solvent, pH, temperature). 4. Low intrinsic cobalamin content in the algal strain. | 1. Employ a more rigorous cell disruption method (e.g., sonication, bead beating, autoclaving).[6] 2. If quantifying total cobalamin, add potassium cyanide (KCN) to the extraction buffer to convert all forms to stable cyanocobalamin. If identifying native forms, use milder extraction conditions and avoid prolonged exposure to light and high temperatures. 3. Optimize the solvent system (e.g., methanol (B129727):water ratio), pH, and temperature based on literature for the specific algal species. For Ulva lactuca, a 25:75% methanol to water ratio at pH 4 has been shown to be effective.[4] 4. Verify the cobalamin production capabilities of your algal strain under your specific cultivation conditions. |
| High variability in cobalamin yield between replicate extractions. | 1. Inconsistent sample homogenization. 2. Fluctuations in extraction conditions (e.g., temperature, incubation time). 3. Incomplete conversion to cyanocobalamin (if using KCN).[2] | 1. Ensure the algal biomass is finely ground and thoroughly mixed before sampling. 2. Strictly control all extraction parameters. Use a temperature-controlled shaker or water bath. 3. Ensure adequate KCN concentration and reaction time/temperature for complete conversion. Be aware that day-to-day variability in the cyanidation process can be a challenge.[2] |
| Presence of interfering peaks during chromatographic analysis (e.g., HPLC). | 1. Co-extraction of other metabolites from the complex algal matrix. 2. Impure extract. | 1. Incorporate a purification step after the initial extraction. This can include solid-phase extraction (SPE) using cartridges like Amberlite XAD-2 or Sep-Pak.[3] 2. Further purify the extract using techniques like passing through activated charcoal. |
| Difficulty in identifying the specific native forms of cobalamin. | 1. Conversion of all forms to cyanocobalamin due to the use of cyanide. 2. Degradation of unstable forms during extraction. | 1. Use an extraction method that does not involve cyanide, such as an aqueous extraction at a controlled pH. 2. Minimize exposure to heat and light during the extraction process. Analyze the extract promptly after preparation. |
Data Presentation
Table 1: Comparison of Different Cobalamin Extraction Methods from Spirulina platensis
| Method No. | Extraction Procedure | Reported Cobalamin Yield (µ g/100g dry weight) | Key Findings/Remarks |
| 1 | Acetate (B1210297) buffer (pH 4.8) with KCN, boiled at 98°C for 30 min. | 190 ± 0.2 (as cyanocobalamin) | Good correlation between microbiological and chemiluminescence assays. Suitable for total cobalamin quantification. |
| 2 | Sodium acetate buffer (pH 4.0) with sodium cyanide and α-amylase, incubated at 42°C, then heated to 98°C. | Not specified, but showed interfering peaks in HPLC. | The presence of interfering compounds may affect quantification. |
| 3 | 0.5% APDC and 2% citric acid in 50% DMSO, incubated at 55°C for 45 min. | Not specified, but no cyanocobalamin peak was found. | Does not convert other forms to cyanocobalamin. |
| 4 | 80% ethanol, boiled at 80°C for 20 min. | High values, possibly due to co-eluting metabolites. | May overestimate cobalamin content due to interference. |
| 5 | Aqueous extraction (triple distilled water), autoclaved at 121°C for 10 min.[6] | Not specified, but showed good correlation in quantification methods and allowed for identification of methylcobalamin. | Suitable for identifying the native forms of cobalamin. |
Table 2: Optimization of Cobalamin Extraction from Oven-Dried Ulva lactuca using Ultrasonic-Assisted Extraction (UAE)
| Parameter | Tested Range | Optimal Condition | Resulting Cyanocobalamin Concentration (mg/mL) |
| Methanol:Water Ratio | 25:75% to 75:25%[4] | 25:75%[4] | 0.0236[5] |
| Solute:Solvent Ratio | 3:60 to 3:90 g/mL[4] | 3:60 g/mL[4] | 0.0236[5] |
| pH | 3 to 5[4] | 4[4] | Not individually specified, but part of the optimal combination. |
Experimental Protocols
Protocol 1: Extraction of Total Cobalamin (as Cyanocobalamin) from Spirulina platensis
This protocol is adapted from Kumudha A, Sarada R (2015).
-
Sample Preparation: Use freeze-dried biomass of Spirulina platensis.
-
Extraction:
-
Suspend a known amount of the biomass in acetate buffer (pH 4.8).
-
Add 20 mg of potassium cyanide (KCN) to the cell suspension.
-
Boil the suspension for 30 minutes at 98°C.
-
-
Clarification:
-
Centrifuge the extract at 1000 x g for 10 minutes.
-
-
Analysis:
-
Collect the supernatant for quantification of cyanocobalamin using methods such as HPLC, microbiological assay, or chemiluminescence assay.
-
Protocol 2: Aqueous Extraction for Identification of Native Cobalamin Forms from Algal Biomass
This protocol is adapted from Kumudha A, Sarada R (2015) and Jalilian et al. (2019).[6]
-
Sample Preparation: Use freeze-dried algal biomass (e.g., Spirulina platensis or Chlorella vulgaris).
-
Extraction:
-
Suspend a known amount of the biomass in triple distilled water.
-
Autoclave the suspension at 121°C for 10 minutes.
-
-
Clarification:
-
Cool the homogenate to room temperature.
-
Centrifuge at 1000 x g for 10 minutes.
-
-
pH Adjustment and Analysis:
-
Adjust the pH of the cooled supernatant to 6.0.
-
The supernatant can then be used for analysis of specific cobalamin forms (e.g., methylcobalamin) by HPLC-MS/MS.[3]
-
Protocol 3: Ultrasonic-Assisted Extraction (UAE) of Cobalamin from Ulva lactuca
This protocol is based on the optimized conditions reported by Ruslan et al. (2021) and Susanti et al. (2022).[4][5]
-
Sample Preparation: Use oven-dried Ulva lactuca biomass.
-
Extraction:
-
Combine 3 g of the dried biomass with 60 mL of the extraction solvent.
-
The extraction solvent is a 25:75% mixture of methanol to water, with the pH adjusted to 4.
-
-
Ultrasonication:
-
Perform ultrasonic-assisted extraction (specific parameters for the ultrasonicator, such as power and duration, should be optimized).
-
-
Clarification and Analysis:
-
Centrifuge the extract to remove solid debris.
-
Analyze the supernatant for cyanocobalamin content, typically by HPLC.[4]
-
Mandatory Visualizations
Caption: Workflow for Total Cobalamin Extraction.
Caption: Workflow for Native Cobalamin Extraction.
Caption: Key Parameters in Cobalamin Extraction.
References
- 1. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcobalamin--a form of vitamin B12 identified and characterised in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of Vitamin B12 Extraction from Green Edible Seaweed (Ulva lactuca) by Applying the Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different extraction methods on vitamin B12 from edible green seaweed, Ulva lactuca by 2-Level Factorial Design - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference from intrinsic factor antibodies in cobalamin immunoassays.
Welcome to the technical support center for addressing interference from intrinsic factor antibodies (IFAB) in cobalamin (vitamin B12) immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the impact of IFAB interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is intrinsic factor and what are intrinsic factor antibodies (IFAB)?
A1: Intrinsic factor is a protein produced by the parietal cells of the stomach that is essential for the absorption of vitamin B12 from the diet.[1][2] In an autoimmune condition called pernicious anemia, the body produces autoantibodies against intrinsic factor.[1][3] These are known as intrinsic factor antibodies (IFAB). There are two main types of IFAB: blocking antibodies that prevent vitamin B12 from binding to intrinsic factor, and binding antibodies that attach to the vitamin B12-intrinsic factor complex.[4][5]
Q2: How do intrinsic factor antibodies interfere with cobalamin immunoassays?
A2: Intrinsic factor antibodies can interfere with competitive-binding immunoassays, which are commonly used to measure vitamin B12 levels.[6][7] The interference occurs when the patient's IFABs bind to the intrinsic factor reagent used in the assay.[6] This prevents the proper binding of the patient's vitamin B12 and the labeled B12 in the assay, leading to inaccurate measurements.[6] This interference can result in falsely normal or significantly elevated vitamin B12 levels, masking a true deficiency.[6][7][8]
Q3: What are the clinical implications of this interference?
A3: The primary clinical implication is a delayed or missed diagnosis of pernicious anemia, a major cause of severe vitamin B12 deficiency.[6] This can lead to a delay in necessary treatment, potentially resulting in irreversible neurological damage.[6] Therefore, if there is a strong clinical suspicion of vitamin B12 deficiency despite normal or high assay results, further investigation for IFAB interference is warranted.[7][9]
Q4: My cobalamin immunoassay shows a normal or high B12 level, but the clinical picture suggests a deficiency. What should I do?
A4: When there is a discrepancy between the vitamin B12 immunoassay results and the clinical presentation, it is crucial to consider the possibility of IFAB interference.[7][10] The recommended course of action is to measure functional markers of vitamin B12 deficiency, such as methylmalonic acid (MMA) and homocysteine.[6][8] Elevated levels of MMA and homocysteine are indicative of a vitamin B12 deficiency, regardless of the serum B12 concentration.[6][8]
Q5: Can recent vitamin B12 injections affect the intrinsic factor antibody test?
A5: Yes, high levels of serum vitamin B12, as seen after a recent injection, can interfere with the IFAB assay and may lead to false-positive results.[1][10][11] It is recommended to wait at least one to two weeks after a vitamin B12 injection before collecting a sample for IFAB testing.[1][2]
Q6: Does a negative intrinsic factor antibody test rule out pernicious anemia?
A6: No, a negative IFAB test does not definitively exclude a diagnosis of pernicious anemia.[3][10][12] The sensitivity of the IFAB test is around 50-70%, meaning it can be negative in a significant portion of patients with the condition.[1][13] However, the test has a very high specificity, so a positive result strongly supports a diagnosis of pernicious anemia.[1][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential IFAB interference in your cobalamin immunoassays.
Step 1: Initial Assessment
If you observe unexpectedly normal or high vitamin B12 levels in a sample where deficiency is suspected, consider the following:
-
Review Clinical Data: Is there a strong clinical suspicion of pernicious anemia (e.g., megaloblastic anemia, neurological symptoms)?[7][14]
-
Check for Recent B12 Injections: Has the patient recently received a vitamin B12 injection?[1][10] High circulating B12 can interfere with some IFAB assays.
Step 2: Alternative Diagnostic Markers
If interference is suspected, the most reliable next step is to measure functional markers of B12 status:
-
Methylmalonic Acid (MMA): Elevated MMA levels are a sensitive and specific indicator of vitamin B12 deficiency at the tissue level.[6][8]
-
Homocysteine: Elevated homocysteine can also indicate B12 deficiency, though it can be elevated in folate deficiency as well.[8]
Step 3: Laboratory Investigation of Interference
Several laboratory methods can be employed to detect and mitigate IFAB interference:
-
Polyethylene Glycol (PEG) Precipitation: This method can be used to precipitate immunoglobulins, including IFABs, from the serum sample.[6][15] A significant decrease in the measured B12 concentration after PEG treatment suggests the presence of interfering antibodies.[15][16]
-
Use of an Alternative Assay Platform: Different automated immunoassay systems may have varying susceptibility to IFAB interference.[6][7][17] Analyzing the sample on a different platform may yield a more accurate result.[7]
-
Serial Dilution: Diluting the sample can sometimes reduce the effect of the interfering antibody.[18] If interference is present, a non-linear response upon dilution may be observed.
-
Testing for Intrinsic Factor Antibodies: Directly testing for the presence of IFABs is a key step in confirming pernicious anemia as the cause of B12 deficiency.[5][10]
Quantitative Data Summary
The following tables provide reference ranges for intrinsic factor antibody assays. Note that ranges can vary between laboratories and methods.
| Analyte | Result Interpretation | Reference Range |
| Intrinsic Factor Antibody | Negative | 0.0−1.1 AU/mL |
| Source: Labcorp |
| Analyte | Result Interpretation | Reference Range |
| Intrinsic Factor Antibody | Negative | < 1.20 AU/mL |
| Equivocal | 1.21 to 1.52 AU/mL | |
| Positive | > 1.53 AU/mL | |
| Source: South Tees Hospitals NHS Foundation Trust[19] |
Experimental Protocols
Protocol 1: Polyethylene Glycol (PEG) Precipitation for Removal of Interfering Immunoglobulins
Objective: To remove immunoglobulins, including intrinsic factor antibodies, from a serum sample to obtain a more accurate measurement of cobalamin.
Materials:
-
Patient serum sample
-
Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Cobalamin immunoassay kit
Methodology:
-
Mix equal volumes of the patient's serum and the 25% PEG 6000 solution in a microcentrifuge tube.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the mixture at room temperature for 10 minutes to allow for the precipitation of immunoglobulin complexes.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the serum with reduced immunoglobulin levels.
-
Analyze the cobalamin concentration in the supernatant using your standard immunoassay protocol.
-
Compare the post-PEG cobalamin result with the result from the untreated sample. A significant drop in the B12 level after PEG treatment is indicative of antibody interference.[15]
Protocol 2: Detection of Intrinsic Factor Blocking Antibodies (IFAB) by ELISA
Objective: To qualitatively or quantitatively determine the presence of intrinsic factor blocking antibodies in a patient's serum.
Materials:
-
Microplate coated with recombinant human intrinsic factor
-
Patient serum samples, positive and negative controls
-
Wash buffer
-
Sample diluent
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG
-
TMB substrate
-
Stop solution
-
Microplate reader
Methodology:
-
Dilute patient serum samples and controls according to the manufacturer's instructions (e.g., 1:101).[13]
-
Add the diluted samples and controls to the wells of the intrinsic factor-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol to allow patient antibodies to bind to the coated intrinsic factor.
-
Wash the wells multiple times with wash buffer to remove unbound antibodies and other serum components.
-
Add the HRP-conjugated anti-human IgG to each well and incubate. This conjugate will bind to any human antibodies captured on the plate.
-
Wash the wells again to remove any unbound conjugate.
-
Add TMB substrate to the wells. A color change will occur in wells where the HRP enzyme is present.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the antibody concentration or determine the qualitative result (positive/negative) based on the absorbance values of the controls and calibrators, as per the kit instructions.[13]
Visualizations
Caption: Mechanism of IFAB interference in competitive cobalamin immunoassays.
Caption: Troubleshooting workflow for suspected IFAB interference.
References
- 1. Intrinsic Factor Blocking Antibody | Quest Diagnostics [questdiagnostics.com]
- 2. labcorp.com [labcorp.com]
- 3. 9+ Anti-Intrinsic Factor Antibody Test: Results & More [jitsi.cmu.edu.jm]
- 4. droracle.ai [droracle.ai]
- 5. Intrinsic Factor Antibodies - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 6. droracle.ai [droracle.ai]
- 7. bmj.com [bmj.com]
- 8. albertahealthservices.ca [albertahealthservices.ca]
- 9. Autoantibodies to intrinsic factor can jeopardize pernicious anemia diagnosis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Factor Blocking Antibody (IFBA) [marshfieldlabs.org]
- 11. childrensmn.org [childrensmn.org]
- 12. Intrinsic Factor Antibodies [gloshospitals.nhs.uk]
- 13. biocore-diagnostics.de [biocore-diagnostics.de]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin B12 immunoassay interference in a patient with multiple myeloma – troubleshooting in a two step reagent kit based on enhanced chemiluminescence testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intrinsic factor blocking antibody interference is not detected in five automated cobalamin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myadlm.org [myadlm.org]
- 19. southtees.nhs.uk [southtees.nhs.uk]
Technical Support Center: Stabilizing Methylcobalamin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of methylcobalamin (B1676134) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of methylcobalamin in aqueous solutions?
A1: Methylcobalamin is a sensitive molecule prone to degradation from several factors:
-
Exposure to Light (Photodegradation): This is the most significant factor. Methylcobalamin is highly photolabile and degrades rapidly when exposed to light, particularly UV and fluorescent laboratory light.[1][2][3] The primary degradation product is hydroxocobalamin (B81358), formed through the cleavage of the cobalt-carbon bond.[4][5][6]
-
Inappropriate pH: The stability of methylcobalamin is highly dependent on the pH of the solution. It is most stable at a pH of approximately 5.0.[5][7][8] In acidic conditions (pH below 4) and alkaline conditions (pH above 7), it undergoes hydrolysis, following pseudo-first-order kinetics.[5][8][9]
-
Elevated Temperature: While less critical than light sensitivity, higher temperatures can promote the thermal degradation of methylcobalamin.[7][10][11] However, when protected from light, it can withstand autoclaving (115°C for 30 minutes) with minimal degradation.[5]
-
Presence of Other Vitamins and Excipients: Co-formulation with other substances, such as ascorbic acid (Vitamin C), thiamine, and niacin, can significantly accelerate the degradation of methylcobalamin.[2][12]
-
Mechanical Stress: Methylcobalamin is sensitive to mechanical shock. Vigorous shaking, sonication, or rapid mixing can lead to its degradation.[3][5]
Q2: My methylcobalamin solution is changing color from red to a brownish or yellowish tint. What does this indicate?
A2: A color change from the characteristic red of methylcobalamin to a brownish or yellowish hue is a visual indicator of degradation.[7] This often signifies the conversion of methylcobalamin to hydroxocobalamin or other degradation products due to light exposure or other stress factors.[5][7]
Q3: What is the optimal pH for storing methylcobalamin solutions?
A3: The highest stability for methylcobalamin in aqueous solutions is observed at a pH of approximately 5.0.[5][7][8] Significant degradation occurs at pH values below 4 and above 7.[7][8]
Q4: Can I sterilize a methylcobalamin solution by autoclaving?
A4: While some studies have shown that methylcobalamin injections can withstand autoclaving (e.g., 115°C for 30 minutes) when rigorously protected from light, the general recommendation is to sterilize methylcobalamin solutions by filtration (e.g., using a 0.22 µm membrane filter) to avoid potential thermal degradation.[7][13]
Q5: Are there any excipients that can help stabilize methylcobalamin in solution?
A5: Yes, certain excipients can have a protective effect. Sorbitol has been demonstrated to significantly minimize the degradation of methylcobalamin caused by low pH and the presence of other vitamins like ascorbic acid.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of potency in methylcobalamin solution, even when stored in the dark. | Inappropriate pH: The pH of your solution may be too acidic or alkaline. | Measure the pH of your solution and adjust it to as close to 5.0 as possible.[5][7][8] Consider using a suitable buffer system. |
| Mechanical Stress: Vigorous mixing, shaking, or sonication can degrade methylcobalamin. | Use gentle swirling, slow stirring, or rocking for dissolution and mixing.[3][5] | |
| Incompatible Excipients: Other components in your formulation (e.g., ascorbic acid, thiamin) may be reacting with the methylcobalamin. | Review your formulation for incompatible ingredients.[2][12] If possible, replace or remove them. The addition of sorbitol may help mitigate the negative effects of some excipients.[12] | |
| Color of the methylcobalamin solution changes from red to brownish/yellowish. | Degradation to Hydroxocobalamin: This is a strong indication of degradation, most commonly due to light exposure. | Immediately protect the solution from all light sources. Prepare fresh solutions under subdued or red light and store them in amber vials or containers wrapped in aluminum foil.[2][3][13] Confirm the degradation product using a suitable analytical method like HPLC.[5] |
| Inconsistent analytical results for methylcobalamin concentration. | Light Exposure During Sample Handling: Even brief exposure to light during sample preparation and analysis can cause significant degradation, leading to variable results. | Perform all sample preparation and handling steps under subdued lighting conditions or red light.[2][3] Use amber glassware and cover autosampler trays to protect samples from light. |
| Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact methylcobalamin from its degradation products. | Develop and validate a stability-indicating HPLC method that can resolve methylcobalamin from all potential degradation products. |
Data on Methylcobalamin Stability
Photodegradation of Methylcobalamin under Different Light Sources
| Light Source | Wavelength (nm) | Exposure Time (min) | % Degradation |
| Fluorescent Light | 253.7 and 189 | 60 | High |
| Sodium Vapour Lamp | 589 | 60 | Moderate |
| Yellow Light | 597-577 | 60 | Moderate |
| Orange Light | 622-597 | 60 | Moderate |
| Green Light | 577-492 | 60 | Low |
| Blue Light | 492-455 | 60 | Very Low |
| Data adapted from a study on the photodegradation of methylcobalamin.[1] The study indicates that blue light is the most suitable for formulating parenteral methylcobalamin solutions due to minimal degradation.[1] |
Effect of pH on Methylcobalamin Stability
| pH | Stability | Degradation Kinetics |
| 2 | Least Stable | Pseudo-first-order |
| 5 | Most Stable | - |
| >7 | Unstable | Pseudo-first-order |
| Methylcobalamin shows pronounced susceptibility to hydrolysis in acidic and alkaline conditions.[8][9] |
Thermal Degradation of Methylcobalamin Injection
| Temperature (°C) | Exposure Time (min) | % Recovery |
| 100 | 30 | 88.25 |
| 110 | 30 | 70.47 |
| 121 | 30 | 54.38 |
| Forced degradation studies show a decrease in methylcobalamin concentration with increasing temperature.[14] |
Experimental Protocols
Stability-Indicating HPLC Method for Methylcobalamin
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of methylcobalamin and its degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 223 nm.[1]
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare standard solutions of methylcobalamin and any known degradation products (e.g., hydroxocobalamin) in the mobile phase.
-
Prepare sample solutions of the methylcobalamin formulation under investigation, diluted with the mobile phase.
-
Ensure all solutions are protected from light during preparation and analysis.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Quantify the amount of methylcobalamin and its degradation products by comparing the peak areas with those of the standard solutions.
-
Forced Degradation Studies
To understand the degradation pathways and to validate the stability-indicating nature of an analytical method, forced degradation studies are performed under various stress conditions.
-
Acid Hydrolysis: Add 0.01 N HCl to a methylcobalamin solution and heat at 40°C for 2 hours.[9]
-
Alkaline Hydrolysis: Add 0.01 N NaOH to a methylcobalamin solution and heat at 40°C for 2 hours.[9]
-
Oxidative Degradation: Treat a methylcobalamin solution with 3% hydrogen peroxide at room temperature for 24 hours.[9]
-
Thermal Degradation: Heat a methylcobalamin solution at a specified temperature (e.g., 100°C, 110°C, 121°C) for a defined period (e.g., 30 minutes) in the dark.[14]
-
Photodegradation: Expose a methylcobalamin solution to a light source (e.g., fluorescent light) in a photostability chamber for a defined period and analyze at different time intervals.[15]
Visualizations
Caption: Primary degradation pathways of methylcobalamin in aqueous solutions.
Caption: Workflow for analyzing methylcobalamin stability using HPLC.
Caption: Logical flowchart for troubleshooting methylcobalamin instability.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. compounderslab.com [compounderslab.com]
- 4. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Degradation Study of Methylcobalamin Injection and Change in pH by Thermal Stress | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
Resolving co-elution issues in the chromatographic analysis of cobalamins.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of cobalamins (Vitamin B12).
Troubleshooting Guide: Resolving Co-elution
This guide addresses specific co-elution problems encountered during the analysis of cobalamins.
Question: My chromatogram shows co-elution of key cobalamin forms (e.g., methylcobalamin (B1676134) and adenosylcobalamin). How can I improve their separation?
Answer:
Co-elution of cobalamins is a common challenge that can be addressed by systematically optimizing your chromatographic method. Here is a step-by-step troubleshooting workflow:
Minimizing the degradation of cobalamin during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of cobalamin (vitamin B12) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause cobalamin degradation during sample preparation?
A1: Cobalamin is a sensitive molecule, and its degradation can be influenced by several factors, including:
-
Light Exposure: All forms of cobalamin are light-sensitive. The biologically active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), are particularly unstable and can degrade to hydroxocobalamin (B81358) (OHCbl) within seconds of UVA exposure.[1][2] Cyanocobalamin (CNCbl) is the most stable form but is still susceptible to photodegradation.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation of all cobalamin forms.[3] While standard vitamin B12 supplements are formulated for stability at room temperature (15-30°C or 58-86°F), prolonged exposure to heat during sample processing can lead to significant losses.
-
pH: The stability of cobalamin is highly pH-dependent. The optimal pH for stability is generally between 4.0 and 7.0.[3] Extreme acidic or alkaline conditions can lead to rapid degradation.[5] Methylcobalamin, for instance, shows the highest stability at pH 5.[5]
-
Presence of Other Vitamins and Reagents: Certain vitamins, particularly ascorbic acid (Vitamin C), and reducing agents can accelerate cobalamin degradation.[6][7][8] Ascorbic acid can reduce the cobalt ion in the corrin (B1236194) ring, leading to the formation of hydroxocobalamin or cleavage of the ring altogether.[6][8]
Q2: Which form of cobalamin is the most stable?
A2: Cyanocobalamin (CNCbl) is generally considered the most stable form of vitamin B12, particularly in comparison to the naturally occurring and biologically active forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[3][4] Hydroxocobalamin (OHCbl) is more stable than MeCbl and AdoCbl but less stable than CNCbl, especially in the presence of light.[1][2]
Q3: How should I store my samples to minimize cobalamin degradation?
A3: Proper storage is critical for preserving cobalamin integrity. Here are some general guidelines:
-
Protect from Light: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[9]
-
Controlled Temperature: For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended for serum samples. For long-term storage, samples should be frozen at -20°C or, ideally, -70°C.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Limit the number of times a sample is frozen and thawed, as this can contribute to degradation.
Q4: Are there any chemical stabilizers I can add to my samples?
A4: Yes, certain additives can help stabilize cobalamin:
-
Buffers: Using a buffer to maintain the pH within the optimal range of 4.0-7.0 is crucial.[3] Sodium acetate (B1210297) and phosphate (B84403) buffers are commonly used.[9][10]
-
Cyanide: In some analytical methods, a small amount of potassium or sodium cyanide is added to convert all cobalamin forms to the more stable cyanocobalamin.[11] This is a common step before immunoaffinity column purification and HPLC analysis.
-
Sorbitol: Studies have shown that sorbitol can exert a protective effect on cobalamins, enhancing their stability against degradation from pH changes, heat, and UV light.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cobalamin recovery after extraction | Incomplete extraction from the sample matrix. | - Ensure the extraction buffer pH is optimal (typically 4.0-5.8).- For protein-bound cobalamin, incorporate an enzymatic digestion step with pepsin or α-amylase.[9][12]- Consider autoclaving the sample in an acidic buffer to release bound cobalamin.[10][11] |
| Degradation during extraction. | - Perform all extraction steps under subdued light or using amber glassware.[9]- Maintain a cool temperature during extraction where possible.- Add a stabilizing agent like cyanide to convert all forms to the more stable cyanocobalamin.[11] | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent handling. | - Standardize the duration of light exposure for all samples.- Ensure uniform temperature and pH conditions across all replicates.- Thoroughly homogenize the initial sample before aliquoting. |
| Immunoaffinity column issues. | - Ensure the sample extract pH is between 4.5 and 7.0 before loading onto the column.[13]- Do not exceed the binding capacity of the column.- Ensure the column is washed and eluted according to the manufacturer's protocol.[14] | |
| Unexpected peaks or peak shifting in HPLC chromatogram | Conversion of cobalamin forms. | - The biologically active forms (MeCbl, AdoCbl) can convert to hydroxocobalamin (OHCbl) upon exposure to light and heat.[1][2]- If not intentionally converting to cyanocobalamin, minimize light and heat exposure during sample preparation and analysis. |
| Presence of interfering substances from the matrix. | - Improve sample clean-up by using solid-phase extraction (SPE) or immunoaffinity columns.[12][14]- Optimize the HPLC gradient to better separate the cobalamin peak from interfering compounds. |
Quantitative Data on Cobalamin Degradation
The stability of different cobalamin vitamers is highly dependent on the environmental conditions. The following tables summarize the degradation losses under various stressors.
Table 1: Effect of pH on Cobalamin Stability
| Vitamer | pH | Degradation (%) | Conditions |
| Cyanocobalamin (CNCbl) | 3.0 | 16 | 24 hours at room temperature |
| 9.0 | 15 | 24 hours at room temperature | |
| Hydroxocobalamin (OHCbl) | 3.0 | 20 | 24 hours at room temperature |
| 9.0 | 24 | 24 hours at room temperature | |
| Methylcobalamin (MeCbl) | 3.0 | 78 | 24 hours at room temperature |
| 9.0 | 64 | 24 hours at room temperature | |
| Data sourced from a comparative stability study.[3] |
Table 2: Effect of Light and Heat on Cobalamin Stability
| Vitamer | Condition | Degradation (%) | Duration |
| Cyanocobalamin (CNCbl) | UV Exposure | 4 | 60 minutes |
| Heat (100°C) | 38 | 60 minutes | |
| Hydroxocobalamin (OHCbl) | UV Exposure | >30 | 60 minutes |
| Heat (100°C) | >30 | 60 minutes | |
| Methylcobalamin (MeCbl) | UV Exposure | >30 | 60 minutes |
| Heat (100°C) | >30 | 60 minutes | |
| Data sourced from a study on the physicochemical stability of B12 vitamers.[4] |
Experimental Protocols
Protocol 1: Extraction of Cobalamin from Food Samples for HPLC Analysis
This protocol is a general guideline and may need optimization for specific food matrices.
-
Sample Homogenization: Homogenize a known weight of the food sample.
-
Extraction:
-
Enzymatic Treatment (for protein-bound cobalamin):
-
Filtration and Dilution:
-
Filter the extract through Whatman No. 1 filter paper.
-
Dilute the filtrate with a phosphate buffer (pH 5.8) in a 1:2 (v/v) ratio.[10]
-
-
Final Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an amber HPLC vial.[10]
-
Light Protection: Cover all reaction vessels with aluminum foil throughout the extraction process to prevent photodegradation.[10]
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol is based on the use of commercially available vitamin B12 immunoaffinity columns.
-
Sample Preparation: Prepare the sample extract as described in Protocol 1. Ensure the final pH of the extract is between 4.5 and 7.0.[13]
-
Column Loading: Pass a defined volume of the filtered sample extract through the immunoaffinity column.
-
Washing: Wash the column with 10 mL of water to remove any unbound materials.[12]
-
Elution: Elute the bound cobalamin from the column with 3 mL of 100% methanol (B129727).[12][14]
-
Evaporation and Reconstitution:
-
Analysis: The reconstituted sample is ready for injection into the HPLC system.
Visualizations
Caption: Workflow for Cobalamin Extraction and Cleanup.
Caption: Troubleshooting Cobalamin Degradation Issues.
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid HPLC method for the extraction and quantification of vitamin B12 in dairy products and cultures of Propionibacterium freudenreichii | Dairy Science and Technology [dairy-journal.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. food.r-biopharm.com [food.r-biopharm.com]
Troubleshooting poor signal-to-noise ratio in cobalamin mass spectrometry.
Welcome to the technical support center for troubleshooting poor signal-to-noise ratio in cobalamin (Vitamin B12) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis of cobalamins, ensuring high-quality and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I am observing a high, noisy baseline in my chromatogram. What are the likely causes and how can I resolve this?
A high and noisy baseline is a frequent issue that can stem from several sources. A systematic approach is the most effective way to identify and resolve the problem.
Initial Checks & Solutions:
-
Solvent and Reagent Purity: Even high-purity solvents can contain trace contaminants that contribute to background noise.[1] It is recommended to always use LC-MS or spectroscopy-grade solvents and reagents.[1] Before running your samples, perform a blank injection of your mobile phase to assess its baseline noise level.[1] If the blank is noisy, prepare a fresh mobile phase.[1]
-
System Contamination: Contaminants can accumulate over time in the LC system, tubing, injector, and the mass spectrometer's ion source.[1][2] This can lead to elevated background noise and poor signal-to-noise ratios.[2][3] Regularly flush your LC system with a strong organic solvent like isopropanol.[1] If contamination is suspected in the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source.[1]
-
Air Leaks: Leaks in the LC or MS system can introduce nitrogen and oxygen, leading to a high background.[1] Systematically check all fittings and connections for leaks.[1]
Q2: My cobalamin signal is weak or undetectable. What are the potential reasons and solutions?
Poor signal intensity can make it difficult to identify or quantify your target compounds.[4] Several factors can contribute to this issue:
-
Sample Concentration: Ensure your sample is appropriately concentrated.[4] If the concentration is too low, you may not get a strong enough signal.[4] For trace-level analysis of cobalamins in complex matrices like food or biological fluids, a sample enrichment step such as solid-phase extraction (SPE) is often necessary.[5][6]
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly affects signal intensity.[4] Electrospray ionization (ESI) is commonly used for cobalamin analysis.[7][8] Optimizing parameters like capillary voltage, cone voltage, and gas flow rates is crucial.[7][9]
-
Matrix Effects: Co-eluting substances from complex samples can interfere with the ionization of target compounds, leading to ion suppression or enhancement.[2][10] Implementing a robust sample cleanup protocol, such as SPE, can minimize matrix effects.[1][10]
-
Analyte Stability: Cobalamins, particularly methylcobalamin (B1676134) and adenosylcobalamin, are sensitive to light.[7][11] It is essential to protect samples from light during preparation and analysis to prevent degradation and signal loss.[12]
Q3: How can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for cobalamin analysis?
Optimizing MS parameters can significantly enhance your signal-to-noise ratio.[1]
-
Ion Source Parameters:
-
Capillary Voltage: For cobalamin congeners, lower capillary voltages have been shown to yield higher ionization efficiencies.[7]
-
Cone Voltage: Adjusting the cone voltage can help reduce the transmission of noise-causing ions and can also be optimized to induce specific fragmentation for better signal.[1][9]
-
Desolvation Temperature and Gas Flow: Proper desolvation is critical. An ESI source temperature of around 130°C with a desolvation temperature of 600°C has been used effectively for cobalamin analysis.[7] Increasing the cone gas flow can also aid in more effective desolvation and reduce background noise.[1]
-
-
Tandem MS (MS/MS) Parameters:
Troubleshooting Guides
Systematic Troubleshooting Workflow for Poor S/N
The following diagram illustrates a logical workflow for diagnosing and resolving poor signal-to-noise issues in cobalamin mass spectrometry.
Caption: A step-by-step workflow for troubleshooting poor signal-to-noise.
Relationship between Potential Causes and Effects on S/N
This diagram illustrates how various factors can contribute to a poor signal-to-noise ratio.
Caption: Factors contributing to a poor signal-to-noise ratio.
Data Presentation
Table 1: Optimized MS Parameters for Cobalamin Congeners
This table provides a summary of optimized parameters for the simultaneous detection of four vitamin B12 congeners using LC-MS/MS.[7]
| Congener | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) | Capillary Voltage (kV) |
| CN-B12 | 678.3 | 147.4 (534.0) | 40 | 25 | 0.75 |
| OH-B12 | 665.3 | 147.4 (534.0) | 35 | 25 | 0.75 |
| Ado-B12 | 790.8 | 147.4 (592.0) | 50 | 6 | 0.25 |
| Me-B12 | 673.2 | 147.4 (592.0) | 45 | 30 | 0.25 |
Data adapted from Möller et al. (2022).[7]
Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Cobalamins
The sensitivity of a method is often defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These values are typically determined by the signal-to-noise ratio (S/N), with LOD at S/N = 3 and LOQ at S/N = 10.[7][13]
| Cobalamin Form | Method | LOD | LOQ |
| Various | UPLC-MS | 250 pM | 500 pM |
| CN-B12 | LC-MS/MS | 0.2 pg/mL | 0.6 pg/mL |
| OH-B12 | LC-MS/MS | 0.5 pg/mL | 1.8 pg/mL |
| Me-B12 | LC-MS/MS | 0.5 pg/mL | 1.8 pg/mL |
| Ado-B12 | LC-MS/MS | 0.07 pg/mL | 0.2 pg/mL |
Data compiled from various sources.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and pre-concentration of cobalamins from complex matrices like serum or seawater, which helps to reduce matrix effects and improve signal intensity.[7][16][17]
Materials:
-
SPE Cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Sample (e.g., serum, seawater)
Procedure:
-
Derivatization (for total cobalamin): In some methods, different forms of cobalamin are first converted to the more stable cyanocobalamin (B1173554) (CN-B12) through a process called cyanidation.[11][16][17]
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Flush the cartridge with deionized water or a solvent system similar to your sample matrix to equilibrate the sorbent.[1]
-
Sample Loading: Load the pre-treated sample onto the cartridge. The cobalamins will bind to the sorbent.[1]
-
Washing: Wash the cartridge with a weak solvent (e.g., 2% methanol in deionized water) to remove unbound impurities and matrix components.[1][7]
-
Elution: Elute the cobalamins from the sorbent using a strong solvent, such as 100% methanol.[1][7]
-
Concentration: The eluate can be concentrated using a SpeedVac or gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: System "Steam Cleaning" for Reducing Background Contamination
A "steam cleaning" procedure can be performed overnight to significantly reduce system background and improve the signal-to-noise level.[18]
Procedure:
-
Set the LC flow rate to 0.5 mL/min.
-
Set the nebulizer pressure to 60 psi.
-
Set the drying gas flow to 13 L/min.
-
Set the drying gas temperature to 350°C.
-
If using APCI, set the vaporizer temperature to 400°C.
-
Ensure the MS stream selection valve is directed to the mass spectrometer.
-
Allow the system to run under these conditions overnight. A checkout column should be in line with the LC flow to ensure it is also flushed and conditioned.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. support.waters.com [support.waters.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cyanocobalamin (Vitamin B12) Sorption onto Mesoporous Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Total serum vitamin B12 (cobalamin) LC-MS/MS assay as an arbiter of clinically discordant immunoassay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimization of Cyanidation for Total Cobalamin Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of total cobalamin through cyanidation conversion.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cyanidation in total cobalamin determination?
A1: Cyanidation is a chemical conversion process used to transform all naturally occurring forms of vitamin B12 (cobalamins), such as hydroxocobalamin (B81358) (OHCbl), adenosylcobalamin (AdoCbl), and methylcobalamin (B1676134) (MeCbl), into the more stable and easily quantifiable form, cyanocobalamin (B1173554) (CNCbl).[1][2][3] This approach simplifies the analysis by measuring a single analyte, which can increase the overall analyte concentration and improve stability.[1][2][4]
Q2: Why am I seeing lower than expected total cobalamin concentrations in my samples after cyanidation?
A2: Lower than expected results are often due to incomplete conversion of all cobalamin vitamers to cyanocobalamin.[1][2] This can be influenced by several factors, including the sample matrix, insufficient cyanide concentration, inadequate heating time, and the presence of interfering substances.[1][4] It is also possible that native cobalamins degrade during the extraction process instead of being converted to CNCbl.[4]
Q3: Can the validation of my method with cyanocobalamin standards guarantee accurate results for real samples?
A3: Not necessarily. A common pitfall is validating the method using only cyanocobalamin (CNCbl) as the analyte.[1][2][4] Since CNCbl does not require conversion, this approach will not reveal issues with the cyanidation step itself.[1][2] When applied to real samples containing various cobalamins, an unoptimized cyanidation process can lead to incomplete conversion and inaccurate quantification.[1][4]
Q4: How can I monitor the efficiency of the cyanidation conversion?
A4: The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art method for monitoring conversion efficiency.[1] It allows for the detection of trace amounts of unconverted cobalamins, such as OHCbl, AdoCbl, and MeCbl, in the sample after the cyanidation step.[1][4] However, instrument sensitivity at very low concentrations can still be a limitation.[1][2]
Q5: What are the critical parameters to optimize for efficient cyanidation?
A5: Key parameters to optimize include:
-
Cyanide Concentration: Ensure an adequate amount of cyanide is present to convert all cobalamins in the sample.[1]
-
Heating Time and Temperature: A prolonged boiling time (e.g., 30 minutes) may be necessary to achieve complete conversion.[1][4]
-
Light Exposure: Light can degrade some cobalamins. To facilitate the conversion of AdoCbl and MeCbl, which proceeds via OHCbl, controlled light exposure might be necessary during sample extraction.[1] However, for other steps, protection from light is generally recommended.[4]
-
Sample Matrix: The complexity of the sample matrix (e.g., food, biological tissues) can affect extraction and conversion efficiency.[1] Enzymatic digestion may be required for certain sample types.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable recovery of total cobalamin | Incomplete cyanidation conversion of all cobalamin forms (OHCbl, AdoCbl, MeCbl) to CNCbl.[1][2] | Increase the concentration of the cyanide solution (e.g., 1% w/v sodium cyanide).Prolong the heating time during the conversion step (e.g., 30 minutes in a boiling water bath).[1]Ensure adequate light exposure during extraction to facilitate the conversion of light-sensitive cobalamins (AdoCbl, MeCbl) to OHCbl, which readily reacts with cyanide.[1] |
| Method validation passes with standards but fails with real samples | The validation was likely performed using only CNCbl, which does not require conversion, thus masking issues with the cyanidation process.[1][2][4] | Re-validate the method by spiking matrices with a mix of cobalamin vitamers (OHCbl, AdoCbl, MeCbl) to assess the conversion efficiency directly.[1] |
| Inconsistent results between different sample batches | Day-to-day variability and reliability challenges associated with the cyanidation process.[1][2]Batch-to-batch variation in immunoaffinity columns used for sample cleanup, which can have different affinities for various cobalamins.[1] | Implement strict quality control measures, including the use of certified reference materials with known concentrations of different cobalamins.Characterize the specificity of immunoaffinity columns for all relevant cobalamin forms before use. |
| Presence of interfering peaks in the chromatogram | Hydroxocobalamin (OHCob) is a known interferent in many colorimetric and spectrophotometric assays.[6][7] Other matrix components can also cause interference. | Utilize a more selective detection method like LC-MS/MS to differentiate between cobalamins and interfering compounds.[1]Optimize the sample cleanup procedure, for example, by using solid-phase extraction (SPE) cartridges.[5] |
| Poor sensitivity for detecting unconverted cobalamins | The concentration of unconverted cobalamins may be below the detection limit of the instrument.[1][2] | Employ a sensitive analytical technique such as LC-MS/MS.[1]Incorporate a pre-concentration step in your sample preparation, such as solid-phase extraction, to enrich the analyte.[5] |
Experimental Protocols
Optimized Cyanidation Protocol for Meat Samples
This protocol is based on a stable isotope dilution assay (SIDA) and aims for complete conversion of all native cobalamins to cyanocobalamin.[1]
| Step | Procedure |
| 1. Sample Preparation | Weigh 1 gram of lyophilized and homogenized meat sample into a 50-mL amber extraction vial.[1][4] |
| 2. Enzyme Addition | Add 5 mg of papain and 5 mg of α-amylase to the sample.[1] |
| 3. Internal Standard | Add an appropriate amount of [15N13]-CNCbl internal standard based on the expected total cobalamin content.[1] |
| 4. Cyanide and Buffer Addition | Add 500 μL of 1% (w/v) sodium cyanide solution and 25 mL of 50 mM sodium acetate (B1210297) buffer (pH 4.0).[1] |
| 5. Incubation and Heating | Stir the mixture for 20 minutes at room temperature, followed by incubation for 1 hour at 37°C.[4] Then, heat the sample in a boiling water bath for 30 minutes.[4] |
| 6. Cooling and Centrifugation | Cool the vial in an ice water bath and then centrifuge for 20 minutes at 3220 x g at room temperature.[4] |
| 7. Purification | Collect the supernatant and perform immunoaffinity purification.[1][4] |
| 8. Analysis | Analyze the purified sample using LC-MS/MS to quantify total CNCbl.[1] |
Quantitative Data Summary for Method Validation
The following table summarizes typical performance characteristics for a validated cyanidation conversion method.
| Parameter | Value | Reference |
| Linearity (R2) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.5 µg/kg | [5] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | [5] |
| Spiked Recoveries | 92.0% to 99.4% | [5] |
| Relative Standard Deviation (RSD) | 1.89% to 4.51% | [5] |
Visualizations
References
- 1. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. An evaluation of the interference of hydroxycobalamin with chemistry and co-oximetry tests on nine commonly used instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Cyanocobalamin
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the photostability of cyanocobalamin (B1173554) (Vitamin B12). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to support your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is cyanocobalamin so sensitive to light?
Cyanocobalamin is inherently sensitive to light, particularly UV radiation.[1] Light energy can trigger photochemical reactions that break the chemical bonds within the molecule, specifically the cobalt-carbon bond.[1] This leads to the formation of hydroxocobalamin (B81358) and, upon further degradation, the irreversible cleavage of the corrin (B1236194) ring, resulting in a loss of biological activity.[2][3]
Q2: What are the primary degradation products of cyanocobalamin upon light exposure?
Upon exposure to light, cyanocobalamin primarily degrades to hydroxocobalamin (Vitamin B12b) through a process called photoaquation, where the cyanide ligand is replaced by a water or hydroxyl group.[2] Further exposure can lead to the formation of irreversible oxidation products due to the cleavage of the corrin ring.[2][3]
Q3: What are the main strategies to improve the photostability of cyanocobalamin?
The main strategies to enhance the photostability of cyanocobalamin include:
-
Encapsulation: Using host molecules like cyclodextrins to form inclusion complexes that physically protect cyanocobalamin from light.[1][4]
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid can, under certain conditions, paradoxically enhance photodegradation and should be carefully evaluated.[5] However, other antioxidants might offer protection.
-
Formulation Adjustment (pH): The stability of cyanocobalamin is pH-dependent. Generally, it exhibits maximum stability in the pH range of 4.0 to 6.5.[6]
-
Solid-State Formulation: Cyanocobalamin is significantly more stable in the solid state compared to aqueous solutions when exposed to light.[7]
-
Light-Protective Packaging: Storing cyanocobalamin formulations in amber or opaque containers is a fundamental and effective measure.
Q4: How does pH affect the photostability of cyanocobalamin?
The photodegradation of cyanocobalamin is influenced by pH. The protonated form of cyanocobalamin, which is more prevalent at lower pH, appears to be more susceptible to photolysis.[3][8] Studies have shown that cyanocobalamin has maximum stability near a neutral pH of around 7.0, with increased degradation observed at more acidic pH values (e.g., pH 4.0).[3][8]
Q5: Can I use ascorbic acid (Vitamin C) to stabilize cyanocobalamin?
The interaction between ascorbic acid and cyanocobalamin is complex. While ascorbic acid is a potent antioxidant, its presence in solution with cyanocobalamin, especially under light exposure, has been shown to enhance the degradation of cyanocobalamin.[5][9] This is a critical consideration in multivitamin formulations.
Troubleshooting Guides
Issue 1: Rapid loss of cyanocobalamin potency in a liquid formulation despite using light-protective packaging.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the formulation. | Measure the pH of your formulation. Adjust the pH to a range of 4.0-6.5, where cyanocobalamin exhibits greater stability.[6] Consider using a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain the optimal pH.[6] |
| Presence of destabilizing excipients. | Review the formulation for components known to interact with and degrade cyanocobalamin, such as certain reducing agents or metal ions. Other B vitamins, like riboflavin (B1680620) (B2), can act as sensitizers and accelerate photodegradation.[6] Consider reformulating with alternative excipients. |
| Oxygen in the headspace of the container. | The presence of oxygen can contribute to oxidative degradation. Consider purging the formulation and the container's headspace with an inert gas like nitrogen during manufacturing and packaging.[10] |
| Inadequate light protection from packaging. | Ensure the packaging material provides sufficient protection against the specific wavelengths of light that cause degradation (UV and visible light). Test the light transmission properties of your chosen packaging. |
Issue 2: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Variability in light source intensity or wavelength. | Standardize the light source used for photostability testing (e.g., a calibrated xenon lamp or a specific fluorescent lamp). Ensure consistent distance from the light source and control the temperature of the samples during exposure. |
| Inconsistent sample preparation. | Follow a strict, validated protocol for sample preparation, including solvent, concentration, and pH. Ensure complete dissolution of cyanocobalamin. |
| Analytical method not stability-indicating. | Use a validated, stability-indicating analytical method, such as HPLC, that can separate the intact cyanocobalamin from its degradation products.[4] Simple spectrophotometric methods may not be sufficient as degradation products can have overlapping absorbance spectra.[11] |
| Concentration-dependent degradation. | The rate of photodegradation can be concentration-dependent.[8] Ensure that the concentration of cyanocobalamin in your test samples is consistent across all experiments and relevant to the final product formulation. |
Quantitative Data Summary
Table 1: Photodegradation of Cyanocobalamin Under Different Light Conditions
| Light Source | Concentration | pH | Exposure Time | Degradation (%) | Reference |
| Sunlight | 95 µg/mL | 4.0 | Not Specified | 81.5 | [8] |
| Sunlight | 95 µg/mL | 7.0 | Not Specified | 56.3 | [8] |
| Artificial Light | 95 µg/mL | 4.0 | Not Specified | 27.7 | [8] |
| Artificial Light | 95 µg/mL | 7.0 | Not Specified | 2.7 | [8] |
Table 2: Effect of Encapsulation on Cyanocobalamin Stability
| Encapsulation Method | Encapsulation Efficiency (%) | Protection Against Degradation | Reference |
| Spray Chilling (Solid Lipid Microparticles) | 76.7 - 101.1 | Encapsulated vitamin B12 showed >91.1% stability after 120 days of storage compared to 75.2% for the free form. |
Experimental Protocols
Protocol 1: Photostability Testing of Cyanocobalamin in Aqueous Solution
Objective: To assess the rate of photodegradation of cyanocobalamin in an aqueous solution under controlled light exposure.
Materials:
-
Cyanocobalamin reference standard
-
Buffer solution (e.g., 0.02 M acetate (B1210297) buffer, pH 4.0)
-
Volumetric flasks (amber colored)
-
Quartz cuvettes
-
UV-Vis spectrophotometer or a validated HPLC system
-
Calibrated light source (e.g., Philips HPLN 125W high-pressure mercury vapor fluorescent lamp)
Procedure:
-
Preparation of Cyanocobalamin Solution:
-
Accurately weigh a suitable amount of cyanocobalamin reference standard.
-
Dissolve and dilute it in the chosen buffer solution to a final concentration of 5 x 10⁻⁵ M in an amber volumetric flask to protect it from ambient light.
-
-
Light Exposure:
-
Transfer an aliquot of the cyanocobalamin solution to a quartz cuvette or a suitable transparent container.
-
Place the sample at a fixed distance (e.g., 30 cm) from the light source.
-
Prepare a control sample by wrapping a similar container with aluminum foil to keep it in the dark and place it under the same temperature conditions.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from the light-exposed and control samples.
-
Analyze the concentration of cyanocobalamin and its primary degradation product, hydroxocobalamin, using a validated analytical method.
-
UV-Vis Spectrophotometry: A two-component spectrophotometric method can be used to determine the concentrations of cyanocobalamin and hydroxocobalamin by measuring the absorbance at 550 nm and 525 nm.
-
HPLC: An HPLC method with UV detection (e.g., at 361 nm) can provide more specific quantification of cyanocobalamin and its degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of cyanocobalamin remaining at each time point for both the light-exposed and control samples.
-
Plot the percentage of remaining cyanocobalamin against time to determine the degradation kinetics.
-
Protocol 2: Encapsulation of Cyanocobalamin with Beta-Cyclodextrin (B164692)
Objective: To prepare an inclusion complex of cyanocobalamin with beta-cyclodextrin to enhance its photostability.
Materials:
-
Cyanocobalamin
-
Beta-cyclodextrin (β-CD)
-
Methanol-water mixture (1:1 v/v)
-
Mortar and pestle
-
Drying oven
Procedure (Kneading Method):
-
Molar Ratio Calculation: Weigh equimolar amounts of cyanocobalamin and beta-cyclodextrin.
-
Paste Formation: In a mortar, add the weighed beta-cyclodextrin and slowly add a small amount of the methanol-water mixture to form a homogeneous paste.
-
Kneading: Add the weighed cyanocobalamin to the paste and knead the mixture for a specified period (e.g., 1-3 hours) to facilitate the formation of the inclusion complex.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a well-closed, light-resistant container.
-
Characterization (Optional but Recommended): Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Photostability Assessment: Evaluate the photostability of the encapsulated cyanocobalamin using Protocol 1 and compare the results with those of unencapsulated cyanocobalamin.
Visualizations
Caption: Photodegradation pathway of cyanocobalamin.
Caption: Workflow for assessing cyanocobalamin photostability.
Caption: Key strategies to enhance cyanocobalamin photostability.
References
- 1. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 2. mt.com [mt.com]
- 3. HPLC Determination of Cyanocobalamin (Vitamin B-12) on PEI Column | SIELC Technologies [sielc.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. rjptonline.org [rjptonline.org]
- 6. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Preparation and Characterization of Cyanocobalamin (Vit B12) Microemulsion Properties and Structure for Topical and Transdermal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Dawn of a New Standard: Holotranscobalamin for Early Vitamin B12 Deficiency Detection
A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of holotranscobalamin as a primary biomarker for early cobalamin deficiency.
The accurate and early diagnosis of vitamin B12 (cobalamin) deficiency is crucial to prevent irreversible neurological damage and other severe hematological manifestations. For decades, the measurement of total serum vitamin B12 has been the standard screening test, but its limitations in sensitivity and specificity have prompted the search for more reliable biomarkers.[1] Emerging evidence strongly supports holotranscobalamin (holoTC), the biologically active fraction of vitamin B12, as a superior, first-line indicator of early negative B12 balance.[2][3]
This guide provides an objective comparison of holotranscobalamin against traditional and metabolic markers of vitamin B12 status, supported by experimental data and detailed methodologies.
Comparative Performance of B12 Biomarkers
Holotranscobalamin represents the 10-30% of circulating B12 that is bound to the transport protein transcobalamin and is available for uptake by cells.[4] Unlike total B12, which is predominantly bound to the biologically inert haptocorrin, holoTC levels reflect the immediate availability of cobalamin for metabolic processes.[3] Consequently, a decline in holoTC is one of the earliest signs of cobalamin deficiency.[3][5]
Studies have consistently demonstrated that holoTC performs as well as or better than total B12 and in some cases, even metabolic markers like methylmalonic acid (MMA) and homocysteine (tHcy), in identifying early B12 deficiency.
Quantitative Data Summary
The following tables summarize the comparative performance of holotranscobalamin, total vitamin B12, methylmalonic acid (MMA), and homocysteine (tHcy) in diagnosing vitamin B12 deficiency.
Table 1: Diagnostic Accuracy of B12 Biomarkers from ROC Curve Analysis
| Biomarker | Area Under the Curve (AUC) | Population | Reference |
| Holotranscobalamin (holoTC) | 0.93 | Mathematically modeled deficiency | [6] |
| Methylmalonic Acid (MMA) | 0.92 | Mathematically modeled deficiency | [6] |
| Total Vitamin B12 | 0.88 | Mathematically modeled deficiency | [6] |
| Homocysteine (tHcy) | 0.87 | Mathematically modeled deficiency | [6] |
| Holotranscobalamin (holoTC) | 0.92 | Large, mixed patient population | [7][8] |
| Methylmalonic Acid (MMA) | 0.91 | Large, mixed patient population | [7][8] |
| Total Vitamin B12 | 0.90 | Large, mixed patient population | [7][8] |
| Homocysteine (tHcy) | 0.78 | Large, mixed patient population | [7][8] |
| Holotranscobalamin (holoTC) | 0.93 | Women ≥50 years | [7] |
| Methylmalonic Acid (MMA) | 0.91 | Women ≥50 years | [7] |
| Total Vitamin B12 | 0.89 | Women ≥50 years | [7] |
| Homocysteine (tHcy) | 0.79 | Women ≥50 years | [7] |
Table 2: Sensitivity and Specificity of B12 Biomarkers
| Biomarker | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Population/Context | Reference |
| Holotranscobalamin (holoTC) | 98.9 | 50.0 | 98.9 | 50.0 | Megaloblastic anemia patients (vs. MMA) | [9] |
| Total Vitamin B12 | 63.0 | 50.0 | 98.3 | 2.85 | Megaloblastic anemia patients (vs. MMA) | [9] |
| Holotranscobalamin (holoTC) | 87 | - | - | - | Children with suspected B12 deficiency | [5] |
| Total Vitamin B12 | 51 | - | - | - | Children with suspected B12 deficiency | [5] |
| Methylmalonic Acid (MMA) | 83 | - | - | - | Children with suspected B12 deficiency | [5] |
| Homocysteine (tHcy) | 64 | - | - | - | Children with suspected B12 deficiency | [5] |
| Holotranscobalamin (holoTC) | 83 | 60 | - | - | Elderly population (for detecting MMA >0.45 µmol/L) | [4][10] |
| Holotranscobalamin (holoTC) | 86 | 66 | - | - | Patients with total B12 ≤221 pmol/L | [11] |
Experimental Protocols
The measurement of holotranscobalamin and other B12 biomarkers is typically performed using automated immunoassays. While specific protocols are proprietary to the manufacturers, the general principles are outlined below.
Holotranscobalamin (holoTC) Measurement
-
Principle: Most modern holoTC assays are two-site immunoassays that utilize monoclonal antibodies specific for transcobalamin. These assays are designed to only measure the transcobalamin that is bound to cobalamin (i.e., holoTC).
-
Common Platforms:
-
Abbott AxSYM/Architect: This is a chemiluminescent microparticle immunoassay (CMIA). In this method, holoTC in the sample binds to anti-transcobalamin coated microparticles. A second antibody, conjugated to a chemiluminescent label, then binds to a different epitope on the transcobalamin molecule. The resulting light signal is proportional to the amount of holoTC present.[6][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method involves capturing holoTC from the sample onto a solid phase (e.g., a microplate well) coated with a specific antibody. A second, enzyme-labeled antibody is then added, which also binds to the captured holoTC. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the holoTC concentration.[6]
-
-
Sample Type: Serum or plasma.
-
General Procedure Outline:
-
Sample pre-treatment (if required by the assay).
-
Incubation of the sample with the antibody-coated solid phase.
-
Washing to remove unbound components.
-
Incubation with the labeled secondary antibody.
-
Further washing.
-
Addition of the substrate and signal detection (chemiluminescence or colorimetry).
-
Calculation of the holoTC concentration based on a calibration curve.
-
Total Vitamin B12 Measurement
-
Principle: Competitive binding immunoassay. The assay involves a B12-binding protein (often intrinsic factor) and a labeled form of vitamin B12. The vitamin B12 in the sample competes with the labeled B12 for binding sites on the binding protein. The amount of labeled B12 that binds is inversely proportional to the concentration of B12 in the sample.
-
Sample Type: Serum or plasma.
Methylmalonic Acid (MMA) and Homocysteine (tHcy) Measurement
-
Principle: These metabolites are typically measured using chromatography-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These methods offer high sensitivity and specificity. Immunoassays for these markers are also available but may be less accurate.
-
Sample Type: Serum or plasma for both; urine can also be used for MMA.
Visualizing the Role of Holotranscobalamin
The following diagrams illustrate the metabolic context and diagnostic application of holotranscobalamin.
Caption: Vitamin B12 absorption and metabolism pathway.
Caption: Proposed diagnostic workflow using HoloTC.
Conclusion and Future Directions
The evidence strongly indicates that holotranscobalamin is a more sensitive and reliable marker for early vitamin B12 deficiency compared to total B12.[2] Its use as a first-line diagnostic test can lead to earlier detection and intervention, potentially preventing the onset of irreversible neurological damage.[3] For women aged 50 and older, holoTC appears to be the preferred initial marker for identifying subclinical B12 deficiency.[7][8]
While holoTC offers significant advantages, it is important to note that no single biomarker is perfect.[8] In cases where holoTC levels fall into a "grey zone," subsequent testing of metabolic markers like MMA is recommended to confirm the diagnosis, especially in patients with normal renal function.[4] The combination of holoTC and total B12 measurement may also provide a better screening approach than either test alone.[1]
As research continues and assays for holotranscobalamin become more widely available and cost-effective, its integration into routine clinical practice is expected to significantly improve the diagnosis and management of vitamin B12 deficiency.
References
- 1. Measurement of total vitamin B12 and holotranscobalamin, singly and in combination, in screening for metabolic vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between Serum Holotranscobalamin and Total Vitamin B12 as Indicators of Vitamin B12 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcsmc.org [gcsmc.org]
- 4. perniciousanemia.org [perniciousanemia.org]
- 5. researchgate.net [researchgate.net]
- 6. Holotranscobalamin, a marker of vitamin B-12 status: analytical aspects and clinical utility1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy of Holotranscobalamin, Vitamin B12, Methylmalonic Acid, and Homocysteine in Detecting B12 Deficiency in a Large, Mixed Patient Population. [boris-portal.unibe.ch]
- 8. scienceopen.com [scienceopen.com]
- 9. Comparing Holotranscobalamin and Total Vitamin B12 in Diagnosing Vitamin B12 Deficiency in Megaloblastic Anemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcbsm.com [bcbsm.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Head-to-head comparison of different automated cobalamin immunoassay platforms.
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cobalamin (vitamin B12) is crucial in a variety of research and clinical settings, from nutritional studies to the investigation of metabolic disorders. With a range of automated immunoassay platforms available, selecting the most appropriate system requires a thorough understanding of their performance characteristics. This guide provides an objective, data-driven comparison of leading automated cobalamin immunoassay platforms to aid in this critical decision-making process.
Introduction to Cobalamin Immunoassays
Automated immunoassays for cobalamin quantification are predominantly based on the principle of competitive binding. In these assays, cobalamin in a patient's sample competes with a labeled cobalamin conjugate for a limited number of binding sites on a specific antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of cobalamin in the sample. Different platforms employ various detection methods, such as chemiluminescence or electrochemiluminescence, to generate a measurable signal.[1][2]
Comparative Performance of Leading Platforms
Multiple studies have evaluated and compared the performance of automated cobalamin immunoassay platforms from leading manufacturers, including Abbott, Beckman Coulter, Roche, and Siemens. While most platforms show strong correlation, notable differences in bias and numerical results have been observed.[3][4][5]
Quantitative Performance Data
The following table summarizes key performance characteristics of several widely used automated cobalamin immunoassay platforms, compiled from various comparative studies.
| Performance Characteristic | Abbott Architect/Alinity | Beckman Coulter UniCel DxI | Roche Cobas | Siemens ADVIA Centaur/Atellica | VITROS Microwell Series |
| Assay Principle | Chemiluminescent Microparticle Immunoassay (CMIA) | Chemiluminescent Paramagnetic Microparticle Immunoassay | Electrochemiluminescent Immunoassay (ECLIA) | Chemiluminescent Immunoassay (CIA) | Information not readily available |
| Correlation with Abbott Alinity (R²) | N/A | 0.9998 | 0.9984[3] | 0.9986 (ADVIA Centaur), 0.9975 (Atellica)[3] | 0.9652[3] |
| Correlation (r) - Multi-platform study | 0.898 to 0.987 (Architect i2000sr) | 0.898 to 0.987 (DxI 800 Unicel) | 0.898 to 0.987 (Cobas E601) | 0.898 to 0.987 (ADVIA Centaur XP) | Not included in this specific study |
| Bias (vs. other platforms) | Generally provides mid-range values[6] | DxI 800 Unicel results were lower compared to Abbott, Roche, and Siemens[5][7] | Results are generally higher than Abbott's[4] | Tended to report higher values than Abbott[6] | Consistently reported the highest values[6] |
| Analytical Sensitivity | <50 pg/mL (Architect i2000sr) | <50 pg/mL (DxI 800 Unicel) | 99 pg/mL (Cobas E601) | 69 pg/mL (ADVIA Centaur XP) | Information not readily available |
| Reference Range (pg/mL) | 200 - 914 (Architect i2000sr) | 211 - 946 (DxI 800 Unicel) | 200 - 950 (Cobas E601) | 187 - 883 (ADVIA Centaur XP) | Information not readily available |
Note: Performance characteristics can vary based on the specific analyzer model, reagent lot, and laboratory conditions. The data presented here is for comparative purposes and is based on published studies.
Experimental Methodologies
The data presented in this guide is derived from studies employing rigorous experimental protocols. A generalized workflow for the comparison of automated immunoassay platforms is outlined below.
Sample Collection and Preparation
Serum samples are typically collected from a cohort of individuals, which may include healthy subjects and patients with suspected cobalamin deficiency.[4] Samples are processed according to standard laboratory procedures, and aliquots are stored frozen until analysis to ensure stability.
Immunoassay Analysis
A panel of serum samples is analyzed on each of the automated immunoassay platforms being compared.[1][8] The manufacturers' instructions for instrument operation, calibration, and quality control are strictly followed. To ensure the reliability of the results, quality control materials at different concentration levels are run with each batch of samples.
Data Analysis
The quantitative results from each platform are collected and statistically analyzed. Common statistical methods used for platform comparison include:
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the strength of the linear relationship between the results obtained from different platforms.[8]
-
Regression Analysis: Passing-Bablok and Bland-Altman analyses are used to determine the presence of systematic or proportional bias between methods.[4]
-
Concordance Correlation Coefficient (CCC): This metric is used to evaluate the agreement between different measurement methods.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of automated cobalamin immunoassay platforms.
Caption: A generalized workflow for the comparative evaluation of automated immunoassay platforms.
Conclusion
The selection of an automated cobalamin immunoassay platform should be guided by a comprehensive evaluation of its performance characteristics in the context of the intended application. While leading platforms generally demonstrate strong correlation, users should be aware of potential systematic biases between methods, which could lead to numerical discrepancies in results.[3][4] It is recommended that laboratories establish their own reference intervals and participate in external quality assurance programs to ensure the accuracy and consistency of their cobalamin measurements.[4][6] The data and methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Impact of Diagnostic Platform Variability on Immunoassay Results for Vitamins B12 and D [jablm.acclmp.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. jablm.acclmp.com [jablm.acclmp.com]
- 7. Comparison of four automated serum vitamin B12 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of automated assays for the determination of vitamin B12 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the cross-reactivity of anti-intrinsic factor antibodies in different assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various immunoassay methods used to detect and quantify anti-intrinsic factor (IF) antibodies. The presence of these autoantibodies is a key diagnostic marker for pernicious anemia, an autoimmune disorder leading to vitamin B12 deficiency. Understanding the nuances of different assay methodologies is crucial for accurate diagnosis, research, and the development of therapeutic interventions. This document outlines the experimental protocols for key assay types, presents comparative performance data, and discusses the critical aspect of cross-reactivity.
Introduction to Anti-Intrinsic Factor Antibodies
Intrinsic factor is a glycoprotein (B1211001) secreted by parietal cells in the stomach that is essential for the absorption of vitamin B12 in the small intestine. Autoantibodies against intrinsic factor can disrupt this process in two primary ways:
-
Type 1 (Blocking Antibodies): These antibodies prevent the binding of vitamin B12 to intrinsic factor.
-
Type 2 (Binding Antibodies): These antibodies bind to a different site on the intrinsic factor or the vitamin B12-IF complex, hindering its absorption.
The detection of these antibodies is highly specific for pernicious anemia.[1] Various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescence Immunoassay (CLIA), are employed for their detection, each with distinct principles, advantages, and limitations.
Comparative Performance of Anti-Intrinsic Factor Antibody Assays
The choice of assay can significantly impact the sensitivity and specificity of anti-intrinsic factor antibody detection. The following table summarizes the performance characteristics of different assay platforms based on available data.
| Assay Type | Relative Sensitivity | Relative Specificity | Key Advantages | Key Limitations |
| ELISA | High (85-100%)[2] | High (76-100%)[2] | Widely available, automatable, good performance.[2] | Potential for interference from high vitamin B12 levels. |
| RIA | High | High | Historically considered a sensitive method.[3] | Use of radioactive materials, less common now. |
| CLIA | High | High | High sensitivity, wide dynamic range, rapid.[4] | Can be susceptible to interference. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for ELISA, RIA, and CLIA for the detection of anti-intrinsic factor antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a generalized representation based on commercially available kits.
-
Plate Preparation: Microtiter plates are pre-coated with purified intrinsic factor antigen.
-
Sample Preparation: Patient serum or plasma is diluted (e.g., 1:100) with a sample diluent.
-
Incubation with Sample: Diluted samples, along with positive and negative controls and calibrators, are added to the wells and incubated (e.g., for 30-60 minutes at room temperature). During this step, anti-IF antibodies in the sample bind to the immobilized antigen.
-
Washing: The plate is washed multiple times with a wash buffer to remove unbound components.
-
Incubation with Conjugate: An enzyme-conjugated anti-human IgG (e.g., horseradish peroxidase-conjugated) is added to each well and incubated (e.g., for 30 minutes at room temperature). This conjugate binds to the captured anti-IF antibodies.
-
Second Washing: The plate is washed again to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark (e.g., for 15 minutes at room temperature). The enzyme on the conjugate catalyzes a color change.
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to terminate the reaction.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of anti-IF antibodies is then calculated based on a standard curve.
Radioimmunoassay (RIA) Protocol (General)
This is a general protocol for a competitive RIA.
-
Reagent Preparation: Prepare standards with known concentrations of unlabeled anti-IF antibodies and a tracer solution of radiolabeled (e.g., with ¹²⁵I) anti-IF antibodies.
-
Assay Setup: A known amount of anti-IF antibody-specific antigen is coated onto tubes or beads.
-
Competitive Binding: Patient serum, standards, and the radiolabeled tracer are added to the prepared tubes. The unlabeled antibodies in the patient sample and standards compete with the radiolabeled antibodies for binding to the limited number of antigen sites.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The antibody-bound fraction is separated from the free (unbound) fraction. This can be achieved by precipitation or using a solid-phase separation method.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of anti-IF antibodies in the patient sample is determined by comparing the radioactivity of the sample to a standard curve generated from the standards. A lower radioactive count indicates a higher concentration of unlabeled antibodies in the sample.
Chemiluminescence Immunoassay (CLIA) Protocol (Inferred)
This protocol is based on the principles of competitive binding immunoenzymatic assays and general CLIA procedures.
-
Reaction Vessel Preparation: Paramagnetic particles are coated with a monoclonal antibody specific for the vitamin B12 binding site on intrinsic factor.
-
Sample and Conjugate Incubation: The patient's serum is added to a reaction vessel along with an intrinsic factor-alkaline phosphatase conjugate. Any anti-intrinsic factor antibodies in the sample will bind to the IF-conjugate.
-
Competitive Binding to Particles: The paramagnetic particles are then added to the reaction vessel. The IF-conjugate that has not been bound by the patient's antibodies will bind to the monoclonal antibody on the particles.
-
Magnetic Separation and Washing: A magnetic field is applied to hold the paramagnetic particles while the unbound materials are washed away.
-
Substrate Addition: A chemiluminescent substrate is added to the vessel. The alkaline phosphatase on the bound conjugate catalyzes a reaction that produces light.
-
Signal Detection: The light generated is measured by a luminometer. The amount of light is inversely proportional to the concentration of anti-intrinsic factor antibodies in the sample.
Cross-Reactivity Evaluation
Cross-reactivity occurs when the antibodies in the assay bind to substances other than the intended target, potentially leading to false-positive results. A thorough evaluation of cross-reactivity is a critical component of assay validation.
| Assay Type | Known Cross-Reactants and Interferences |
| ELISA | Some kits report no cross-reactivity with other autoantibodies, but specific lists are often not provided.[5] Hemolytic, lipemic, and icteric samples have been shown not to interfere in some assays.[6] |
| RIA | Can be susceptible to interference from high levels of serum vitamin B12, which can lead to false-positive results.[7] |
| Immunoenzymatic (CLIA) | Recent vitamin B12 injections can interfere with the assay, leading to falsely elevated results.[1][8] In one validation study, samples from patients with autoimmune thyroid disease or type I diabetes mellitus were all negative for IFBA. However, some patients with rheumatoid arthritis tested positive.[1][8] The competitive binding format is suggested to have a low risk of interference from heterophile antibodies.[1][8] |
Visualizing Assay Workflows and Logic
The following diagrams illustrate the experimental workflows and the logical relationships in evaluating anti-intrinsic factor antibodies.
Caption: ELISA Experimental Workflow for Anti-IF Antibody Detection.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Comparison of different immunoassays for the detection of antibodies against Intrinsic Factor and Parietal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic factor antibody tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. d-tek.be [d-tek.be]
- 6. intimakmur.co.id [intimakmur.co.id]
- 7. Studies on a radioassay for intrinsic factor antibody: comparison of methods and false positive results due to elevated serum B12 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. childrensmn.org [childrensmn.org]
Comparative efficacy of oral versus injectable cobalamin supplementation in a research setting.
An evidence-based comparison of the efficacy, protocols, and metabolic pathways of oral and injectable vitamin B12 supplementation in a research context.
This guide provides a comprehensive comparison of oral and injectable cobalamin (vitamin B12) supplementation for researchers, scientists, and drug development professionals. The information presented is based on a systematic review of clinical trials and research studies, offering objective data to inform experimental design and clinical practice.
Comparative Efficacy: A Quantitative Overview
Multiple studies have demonstrated that high-dose oral cobalamin can be as effective as intramuscular injections in correcting vitamin B12 deficiency.[1][2][3] The mechanism for the efficacy of high-dose oral supplementation lies in the fact that approximately 1% of the ingested dose is absorbed through passive diffusion, a process that is independent of intrinsic factor.[4][5] This allows for the circumvention of absorption barriers that are often the cause of the deficiency itself, such as in cases of pernicious anemia.[6][7]
Systematic reviews and meta-analyses have concluded that both oral and intramuscular routes of administration effectively increase serum vitamin B12 levels.[8][9][10] While some studies suggest that intramuscular injections may lead to a more rapid initial increase in serum cobalamin levels, high-dose oral therapy has been shown to achieve and maintain normal levels over the long term.[11][12] Furthermore, no statistically significant differences were observed between oral, sublingual, and intramuscular routes in improving cobalamin status and reducing homocysteine levels in a recent meta-analysis.[10][13]
Below is a summary of findings from key comparative studies:
| Study/Analysis | Oral Cobalamin Dose | Injectable Cobalamin Regimen | Key Findings |
| Butler et al. (Systematic Review) | 1000-2000 µg daily | 1000 µg initially daily, then weekly, then monthly | Oral doses of 2000 µg daily were as effective as intramuscular administration in achieving short-term hematological and neurological responses.[9] |
| Chan et al. (Review) | 1000 µg daily | Lifelong intramuscular injections | Oral vitamin B12 at 1000 µg daily was found to be an adequate replacement for patients with pernicious anemia.[7][14] |
| Recent Meta-analysis | Varied | Varied | No statistically significant differences were found between oral, sublingual, and intramuscular administration in increasing serum cobalamin and reducing homocysteine levels.[10][13] |
| Andrès et al. (Prospective Study) | 1000 µg daily | Not directly compared | All nine patients with pernicious anemia showed improved serum vitamin B12 levels after 3 months of oral therapy.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are typical experimental protocols for comparative studies of oral versus injectable cobalamin.
Protocol 1: Randomized Controlled Trial Comparing Oral vs. Intramuscular Cobalamin
-
Objective: To compare the efficacy of daily high-dose oral cyanocobalamin (B1173554) with monthly intramuscular hydroxocobalamin (B81358) in raising serum B12 levels and improving hematological and neurological parameters in patients with vitamin B12 deficiency.
-
Study Design: A prospective, randomized, open-label, parallel-group trial.
-
Participant Selection:
-
Inclusion Criteria: Adults (≥18 years) with newly diagnosed vitamin B12 deficiency (serum B12 < 200 pg/mL), with or without clinical symptoms of anemia or neuropathy.
-
Exclusion Criteria: Pregnancy, lactation, severe renal insufficiency, known allergy to cobalamin preparations, or treatment with vitamin B12 within the last 6 months.
-
-
Intervention:
-
Oral Group: 1000 µg of oral cyanocobalamin taken once daily for 3 months.
-
Injectable Group: 1000 µg of intramuscular hydroxocobalamin administered on days 1, 7, 14, 21, and then monthly for 3 months.
-
-
Outcome Measures:
-
Primary Outcome: Change in serum vitamin B12 levels from baseline to 3 months.
-
Secondary Outcomes: Changes in mean corpuscular volume (MCV), hemoglobin, serum methylmalonic acid (MMA), and homocysteine levels. Neurological assessments using standardized scales (e.g., neuropathy symptom score).
-
-
Data Collection: Blood samples and clinical assessments at baseline, 1 month, and 3 months.
-
Statistical Analysis: Comparison of mean changes in outcome measures between the two groups using t-tests or non-parametric equivalents.
Protocol 2: A Prospective Cohort Study on Oral Cobalamin for Pernicious Anemia
-
Objective: To assess the long-term efficacy and safety of high-dose oral cyanocobalamin in patients with pernicious anemia.
-
Study Design: A single-arm, prospective cohort study.
-
Participant Selection:
-
Inclusion Criteria: Patients with a confirmed diagnosis of pernicious anemia (positive anti-intrinsic factor antibodies) and vitamin B12 deficiency.
-
-
Intervention: 1000 µg of oral cyanocobalamin administered daily for 12 months.[6]
-
Outcome Measures:
-
Primary Outcome: Normalization of serum vitamin B12 levels at 1, 3, 6, and 12 months.
-
Secondary Outcomes: Improvement in hematological parameters (hemoglobin, MCV), reduction in serum MMA and homocysteine, and resolution of clinical symptoms. Adverse events will be monitored throughout the study.
-
-
Data Collection: Clinical and laboratory data collected at baseline and at specified follow-up intervals.
-
Statistical Analysis: Descriptive statistics and paired t-tests to compare pre- and post-treatment values.
Visualizing the Research and Metabolic Landscape
To better understand the experimental process and the underlying biochemistry, the following diagrams are provided.
Caption: Experimental workflow for a comparative clinical trial of oral vs. injectable cobalamin.
Caption: Simplified metabolic pathway of cobalamin highlighting key enzymatic reactions.
Conclusion and Future Directions
The evidence strongly supports the use of high-dose oral cobalamin as a viable and effective alternative to intramuscular injections for the treatment of vitamin B12 deficiency, including in patients with malabsorption syndromes like pernicious anemia.[15][16][17] The choice of administration route can be guided by factors such as patient preference, cost, and the severity of the deficiency.[5][12] For patients with severe neurological symptoms, initial treatment with injectable cobalamin may be preferred to ensure rapid repletion of body stores.[7]
Future research should focus on long-term adherence to oral therapy, the optimal dosing for different patient populations, and the comparative cost-effectiveness in various healthcare systems. Further randomized controlled trials with larger sample sizes and longer follow-up periods are warranted to strengthen the existing evidence base.[2][18]
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Oral vitamin B12 versus intramuscular vitamin B12 for vitamin B12 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thebloodproject.com [thebloodproject.com]
- 5. Oral vitamin B12 therapy in the primary care setting: a qualitative and quantitative study of patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral vitamin B12 supplementation in pernicious anemia: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Oral Vitamin B12 Replacement for the Treatment of Pernicious Anemia [frontiersin.org]
- 8. Efficacy of different routes of vitamin B12 supplementation for the treatment of patients with vitamin B12 deficiency: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Efficacy of sublingual and oral vitamin B12 versus intramuscular administration: insights from a systematic review and meta-analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Early biomarker response and patient preferences to oral and intramuscular vitamin B12 substitution in primary care: a randomised parallel-group trial | Swiss Medical Weekly [smw.ch]
- 13. Frontiers | Efficacy of sublingual and oral vitamin B12 versus intramuscular administration: insights from a systematic review and meta-analysis [frontiersin.org]
- 14. Oral Vitamin B12 Replacement for the Treatment of Pernicious Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating Oral vs. Intramuscular Vitamin B12 for Deficiency. - Move with Marilyn [movewithmarilyn.co.za]
- 16. [Oral vitamin B12: Efficacy and safety data in 31 patients with pernicious anemia and food-cobalamin malabsorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effectiveness of oral vitamin B12 therapy for pernicious anemia and vitamin B12 deficiency anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral versus intramuscular administration of vitamin B12 for the treatment of patients with vitamin B12 deficiency: a pragmatic, randomised, multicentre, non-inferiority clinical trial undertaken in the primary healthcare setting (Project OB12) - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Cobalamin Analysis: A Comparative Guide to a Novel LC-MS/MS Method for Simultaneous Quantification of Vitamin B12 Analogs
A new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers researchers, scientists, and drug development professionals a high-throughput and sensitive tool for the simultaneous quantification of four key cobalamin analogs: hydroxocobalamin (B81358) (OHCbl), cyanocobalamin (B1173554) (CNCbl), adenosylcobalamin (AdoCbl), and methylcobalamin (B1676134) (MeCbl). This guide provides a comprehensive comparison of this advanced method with established LC-MS/MS techniques, supported by experimental data and detailed protocols.
Vitamin B12, a vital nutrient, exists in several forms, or analogs, each with distinct physiological roles. Accurate quantification of these individual cobalamins is crucial for understanding their metabolism, diagnosing deficiencies, and developing effective therapies. While traditional methods for B12 analysis exist, they often lack the specificity and speed required for complex research and clinical applications.[1] LC-MS/MS has emerged as a powerful technique due to its high sensitivity and selectivity, enabling the simultaneous measurement of multiple analytes in intricate biological matrices.[2][3]
This guide focuses on a recently developed online solid-phase extraction (SPE) coupled with HPLC-MS/MS (online SPE-HPLC-MS/MS) method, highlighting its performance characteristics against conventional LC-MS/MS approaches.
Method Comparison: A Leap in Efficiency and Sensitivity
The primary advantage of the new online SPE-HPLC-MS/MS method lies in its automated sample cleanup and pre-concentration, leading to increased throughput and reduced manual labor.[4] The following tables summarize the quantitative performance of this novel method compared to a representative established LC-MS/MS method.
Table 1: Performance Characteristics of the New Online SPE-HPLC-MS/MS Method [4]
| Parameter | Hydroxocobalamin (OHCbl) | Cyanocobalamin (CNCbl) | Adenosylcobalamin (AdoCbl) | Methylcobalamin (MeCbl) |
| Linear Range (ng/mL) | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 |
| LOD (ng/mL) | 0.01 | 0.02 | 0.01 | 0.01 |
| Intra-day Precision (%RSD) | 4.1 - 9.3 | 3.5 - 8.7 | 5.2 - 10.1 | 6.1 - 11.2 |
| Inter-day Precision (%RSD) | 6.8 - 12.5 | 5.9 - 11.8 | 7.3 - 13.4 | 8.2 - 14.1 |
| Recovery (%) | 85.2 - 93.7 | 88.1 - 95.3 | 83.9 - 92.5 | 86.4 - 94.1 |
Table 2: Performance Characteristics of an Established LC-MS/MS Method [2][3]
| Parameter | Hydroxocobalamin (OHCbl) | Cyanocobalamin (CNCbl) | Adenosylcobalamin (AdoCbl) | Methylcobalamin (MeCbl) |
| Linear Range (ng/mL) | 0.1 - 400 | Not Reported | 0.1 - 400 | 0.1 - 400 |
| LOD (ng/mL) | ~0.01 | Not Reported | ~0.01 | ~0.01 |
| LOQ (ng/mL) | ~0.03 | Not Reported | ~0.03 | ~0.03 |
| Precision (%RSD) | <15% | Not Reported | <15% | <15% |
| Accuracy/Recovery (%) | 80-120% | Not Reported | 80-120% | 80-120% |
Experimental Protocols: A Closer Look at the Methodologies
The enhanced performance of the new method can be attributed to its streamlined workflow. Below are the detailed experimental protocols for both the new and an established method.
New Online SPE-HPLC-MS/MS Method Protocol[4]
1. Sample Preparation:
-
Thaw plasma samples at 4°C.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (20 ng/mL CNCbl-¹³C₇ in methanol).
-
Precipitate proteins by adding 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortexing for 2 minutes.
-
Add 100 µL of 0.2 M zinc sulfate, vortex, and let stand at -20°C for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant for injection into the LC-MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Online SPE Column: Shim-pack MAYI-ODS
-
Analytical Column: Poroshell 120 EC C18
-
Mobile Phase: Gradient elution with a suitable mobile phase (details typically specified in the publication).
-
Mass Spectrometry: 4000 Q TRAP LC/MS/MS System in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ion-spray voltage: 5500V
-
Source temperature: 650°C
Established LC-MS/MS Method Protocol[2][3]
1. Sample Preparation:
-
Sample extraction and purification steps are performed offline, often involving manual solid-phase extraction.
-
Light-shielding is crucial throughout the process to prevent degradation of light-sensitive analogs like AdoCbl and MeCbl, which can lead to a 30% decrease in detected content.[2][3]
2. Chromatographic and Mass Spectrometric Conditions:
-
Analytical Column: A suitable C18 column.
-
Mobile Phase: Gradient elution, for example, with 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Tandem mass spectrometer with ESI source operating in positive mode with MRM.
-
Mass spectrometric parameters are optimized by infusing standard solutions of each cobalamin.[2]
Visualizing the Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated.
Caption: A comparison of the experimental workflows for the new and established methods.
References
- 1. New Method Developed for Measuring Vitamin B12 : USDA ARS [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Three Active Forms of Vitamin B12 In Situ Produced During Fermentation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Effects: A Comparative Guide to Synthetic Cobalamin Derivatives in Cell Culture
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of synthetic cobalamin (Vitamin B12) derivatives in cell culture. It offers a comprehensive overview of experimental data, detailed protocols for key assessment assays, and visual representations of affected signaling pathways to aid in the selection and evaluation of these compounds for therapeutic and research applications.
Synthetic analogs of cobalamin are of increasing interest for their potential as drug delivery vehicles and therapeutic agents. However, understanding their unintended cellular consequences is paramount for safe and effective development. This guide delves into the off-target effects of various synthetic cobalamin derivatives, providing a comparative analysis of their impact on cell viability, mitochondrial function, and cellular signaling pathways.
Comparative Analysis of Off-Target Effects
The following tables summarize quantitative data on the cytotoxic and mitochondrial effects of several synthetic cobalamin derivatives compared to the naturally occurring forms.
Table 1: Cytotoxicity of Cobalamin Derivatives in Caco-2 Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Vitamin B12 (Cyanocobalamin) | 200 | ~100 | [1] |
| Hydroxocobalamin | 200 | ~100 | [1] |
| Methylcobalamin | 200 | ~100 | [1] |
| Coenzyme B12 (Adenosylcobalamin) | 200 | ~100 | [1] |
| 4-ethylphenylcobalamin | 200 | ~100 | [1] |
| Cyanocobalamin (B1173554) [c-lactam] | Varies (cell line dependent) | Dose-dependent decrease | [2] |
Note: While the study by Greibe et al. (2016) showed no significant cytotoxicity at 200 µg/mL for the listed derivatives in Caco-2 cells, it is important to note that other studies have demonstrated cytotoxic effects of certain analogs, such as cyanocobalamin [c-lactam], which induces methionine deficiency[2].
Table 2: Comparative Mitochondrial Effects of Cobalamin Derivatives
| Parameter | Hydroxocobalamin | Cobinamide | Thiolatocobalamins (GSCbl, NACCbl) | Reference |
| Mitochondrial Respiration (in cyanide-poisoned cells) | No significant improvement | Not directly compared | Not tested in this model | [3] |
| Superoxide Production (in cyanide-poisoned cells) | No significant attenuation | Not directly compared | Not tested in this model | [3] |
| Intracellular Peroxide Production (in Hcy-stressed cells) | Partial reduction | Not tested | Significant inhibition | [4] |
| Intracellular Glutathione Levels (in Hcy-stressed cells) | Partial maintenance | Not tested | Maintained | [4] |
| Caspase-3 Activation (in Hcy-stressed cells) | Partial inhibition | Not tested | Significant inhibition | [4] |
GSCbl: Glutathionylcobalamin, NACCbl: N-acetyl-l-cysteinylcobalamin, Hcy: Homocysteine.
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for assessing the off-target effects of synthetic cobalamin derivatives are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Synthetic cobalamin derivatives (and controls)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic cobalamin derivatives and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Function Assessment: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration.
Materials:
-
Cells in culture
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the cell type.
-
Compound Treatment: Treat cells with the synthetic cobalamin derivatives for the desired time.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds into the Seahorse XF Analyzer for calibration.
-
Assay Execution: After calibration, replace the utility plate with the cell plate and start the assay. The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR.
-
Data Analysis: Normalize the OCR data to cell number and analyze the key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).
Gene Expression Analysis: RNA Sequencing
RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptomic changes induced by synthetic cobalamin derivatives, revealing potential off-target gene regulation.
Materials:
-
Cells treated with synthetic cobalamin derivatives and controls
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit. Perform DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Perform quality control of the sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between the treated and control groups to uncover off-target effects.
Visualization of Affected Signaling Pathways
To illustrate the potential off-target mechanisms of synthetic cobalamin derivatives, the following diagrams, generated using Graphviz (DOT language), depict key signaling pathways that can be affected.
This guide serves as a foundational resource for researchers investigating the off-target effects of synthetic cobalamin derivatives. The provided data, protocols, and pathway diagrams offer a framework for designing and interpreting experiments, ultimately contributing to the development of safer and more effective cobalamin-based technologies. It is crucial to consider that the off-target effects can be highly cell-type and compound-specific, necessitating thorough evaluation in relevant biological systems.
References
- 1. Vitamin B₁₂ and derivatives--In vitro permeation studies across Caco-2 cell monolayers and freshly excised rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic effect of the vitamin B12 inhibitor cyanocobalamin [c-lactam], and a review of other vitamin B12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiation-Activated Cobalamin-Kinase Inhibitors for Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of cobalamin uptake by different transcobalamin receptors.
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the primary receptors involved in cellular cobalamin (vitamin B12) uptake: the Transcobalamin Receptor (TCblR/CD320), Megalin (LRP-2), and the Asialoglycoprotein Receptor (ASGPR). This document outlines their binding affinities, internalization kinetics, tissue expression, and signaling pathways, supported by experimental data and detailed protocols.
The cellular acquisition of cobalamin is a critical physiological process, the disruption of which can lead to severe hematological and neurological disorders. This process is mediated by a sophisticated network of binding proteins and cell surface receptors. This guide focuses on the three principal receptors that facilitate the uptake of transcobalamin-bound cobalamin and other forms of the vitamin from the bloodstream.
Quantitative Comparison of Receptor Performance
The efficacy of cobalamin uptake by a cell is largely determined by the binding affinity and internalization rate of its surface receptors. The following tables summarize the key quantitative performance metrics for TCblR, Megalin, and ASGPR.
| Receptor | Ligand | Binding Affinity (Kd) | Tissue Expression (Primary) |
| TCblR (CD320) | Transcobalamin-Cobalamin (TC-Cbl) | ~0.1 nM[1] | Ubiquitous, high in proliferating cells[2] |
| Megalin (LRP-2) | Transcobalamin-Cobalamin (TC-Cbl) | ~13-182 nM[3][4][5][6] | Kidney proximal tubules, absorptive epithelia[7] |
| ASGPR | Asialo-haptocorrin-Cobalamin | Not definitively quantified | Liver (hepatocytes)[8] |
| Receptor | Internalization Rate/Half-life | Post-Internalization Fate |
| TCblR (CD320) | 30-60 minutes for internalization[2] | Receptor and ligand degradation[2] |
| Megalin (LRP-2) | Endocytic rate can increase >3-fold with fluid shear stress[9] | Ligand degradation, receptor recycling[7] |
| ASGPR | Half-life of ligand-bound receptor endocytosis: 2.5-3 minutes[10] | Ligand degradation, receptor recycling[10] |
Signaling Pathways Activated by Receptor Engagement
The binding of cobalamin complexes to their respective receptors initiates intracellular signaling cascades that regulate various cellular processes.
TCblR (CD320) Signaling
Upon binding the TC-Cbl complex, TCblR is internalized. Its cytoplasmic tail contains signaling motifs, including a dileucine-based signal and PDZ domain binding motifs (QERL/KESL), which are crucial for initiating and completing the internalization process[1][11]. These motifs likely recruit adaptor proteins that facilitate endocytosis and subsequent intracellular trafficking. Recent studies also suggest a link between high CD320 expression and the activation of the PI3K-Akt and MAPK signaling pathways, particularly in the context of cancer[12].
Megalin (LRP-2) Signaling
Megalin is a multifunctional receptor involved in the endocytosis of a wide array of ligands. Its cytoplasmic tail contains motifs that bind to scaffolding proteins, suggesting a role in signal transduction[13]. Megalin has been implicated in a Notch-like signaling pathway and is also involved in shuttling signaling molecules from the cell surface to the mitochondria, thereby influencing mitochondrial metabolism[13]. This suggests a broader role for Megalin beyond simple nutrient uptake, linking it to cellular energy homeostasis and stress responses.
Asialoglycoprotein Receptor (ASGPR) Signaling
ASGPR is primarily known for its role in clearing desialylated glycoproteins from circulation. In the context of cobalamin, it internalizes asialo-haptocorrin-cobalamin complexes. Beyond its clearance function, ASGPR ligation can trigger intracellular signaling. For instance, it has been shown to activate the EGFR-ERK pathway, leading to increased production of matrix metalloproteinases, which can influence cancer metastasis. Additionally, ASGPR-mediated platelet clearance drives thrombopoietin expression in the liver via the JAK2/STAT3 signaling pathway[14].
Experimental Protocols
Accurate characterization of receptor-ligand interactions is fundamental to understanding cobalamin uptake. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity (Kd) of a receptor for its ligand and the number of binding sites (Bmax).
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Radiolabeling: Prepare a radiolabeled ligand (e.g., [⁵⁷Co]Cbl-TC) of high specific activity.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane preparation with a range of concentrations of the radioligand. For determining non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine the Kd and Bmax.
Cellular Internalization Assay
This assay measures the rate of receptor-mediated endocytosis of the ligand.
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest in a multi-well format.
-
Binding: Pre-chill the cells and incubate them with a saturating concentration of the radiolabeled ligand at 4°C to allow binding to surface receptors while minimizing internalization.
-
Internalization: Wash away unbound ligand and shift the cells to 37°C to initiate endocytosis. At various time points, stop the process by rapidly cooling the plates.
-
Fractionation: Treat the cells with a mild acid or protease solution to remove any remaining surface-bound ligand.
-
Quantification: Lyse the cells and measure the radioactivity in both the surface-stripped fraction and the intracellular fraction.
-
Data Analysis: Plot the amount of internalized radioactivity as a function of time to determine the rate of internalization.
Conclusion
The uptake of cobalamin is a multifaceted process involving distinct receptors with specialized roles. TCblR (CD320) serves as the primary, high-affinity receptor for TC-Cbl in most tissues, particularly those with high proliferative rates. Megalin is crucial for the renal reabsorption of TC-Cbl, preventing its loss in urine. ASGPR is predominantly involved in the hepatic clearance of asialo-haptocorrin-cobalamin. The differences in their binding affinities, internalization kinetics, and signaling capabilities underscore their unique contributions to cobalamin homeostasis and present diverse opportunities for targeted drug delivery and therapeutic intervention.
References
- 1. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pnas.org [pnas.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Kinetic analysis of transcellular passage of the cobalamin–transcobalamin complex in Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRP2 - Wikipedia [en.wikipedia.org]
- 8. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 9. Fluid Shear Stress-Induced Changes in Megalin Trafficking Enhance Endocytic Capacity in Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCBIR/CD320: a potential therapeutic target upregulated in endothelial cells and associated with immune cell infiltration in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of functional assays for assessing cobalamin-dependent enzyme activity.
For Researchers, Scientists, and Drug Development Professionals
Cobalamin (vitamin B12) is an essential cofactor for two critical enzymes in human metabolism: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). The proper functioning of these enzymes is vital for DNA synthesis, cellular energy metabolism, and neurological function. Consequently, the accurate assessment of their activity is paramount in diagnosing and monitoring inherited metabolic disorders, evaluating vitamin B12 deficiency, and in the development of novel therapeutics.
This guide provides a detailed comparison of two distinct methodologies for assessing cobalamin-dependent enzyme function: an indirect biomarker approach through the measurement of holotranscobalamin (HoloTC), the biologically active form of vitamin B12, and a direct functional assessment via a chromatography-based methylmalonyl-CoA mutase (MCM) activity assay.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the Holotranscobalamin (HoloTC) Immunoassay and the Chromatography-based Methylmalonyl-CoA Mutase (MCM) Activity Assay.
| Feature | Holotranscobalamin (HoloTC) Immunoassay | Chromatography-Based Methylmalonyl-CoA Mutase (MCM) Activity Assay |
| Assay Principle | Quantifies the concentration of the active form of vitamin B12 (cobalamin bound to transcobalamin) in serum or plasma using specific antibodies. | Directly measures the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA in cell lysates or tissue homogenates. |
| Methodology | Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescent Immunoassay (CLIA). | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), or Capillary Electrophoresis (CE). |
| Sample Type | Serum, Plasma. | Cell lysates (e.g., fibroblasts, lymphocytes), Tissue homogenates. |
| Throughput | High-throughput, suitable for automation. | Lower throughput, more labor-intensive. |
| Turnaround Time | Relatively short (hours). | Longer (can be a full day or more). |
| Sensitivity | Limit of Quantitation (LOQ) typically around 5-10 pmol/L. | High sensitivity, dependent on the detection method (e.g., UPLC-MS/MS). |
| Specificity | High for HoloTC, but an indirect measure of enzyme function. | Direct and highly specific for MCM enzyme activity. |
| Precision | Within-laboratory Coefficient of Variation (CV) typically < 10%.[1] | Intra-assay CV < 5.2% and inter-assay CV < 8.7% reported for UPLC-MS/MS methods.[2][3] |
| Clinical Utility | Early indicator of vitamin B12 deficiency.[4] Used as an aid in the diagnosis and treatment of vitamin B12 deficiency.[5] | Definitive diagnosis of inherited disorders of MCM, differentiation of apoenzyme defects from cofactor synthesis defects.[6] |
| Limitations | Does not directly measure enzyme activity; levels can be influenced by factors other than cellular cobalamin utilization. | Technically demanding, requires specialized equipment and expertise. |
Experimental Protocols
Holotranscobalamin (HoloTC) Immunoassay (ELISA-based)
This protocol is a generalized representation of a commercially available ELISA kit for HoloTC.
Materials:
-
Microtiter plate coated with anti-holotranscobalamin monoclonal antibody.[7]
-
Calibrators and Controls.[8]
-
Patient serum or plasma samples.
-
Enzyme conjugate (e.g., HRP-conjugated antibody).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).[8]
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Sample Pre-treatment: Samples may require a pre-treatment step as per the kit instructions.[8]
-
Binding: Pipette 100 µL of calibrators, controls, and pre-treated patient samples into the appropriate wells of the antibody-coated microtiter plate.[7]
-
Incubation: Incubate the plate for a specified time (e.g., 60 ± 10 minutes) at room temperature to allow HoloTC to bind to the immobilized antibodies.[7]
-
Washing: Decant the contents of the wells and wash the plate multiple times with wash buffer to remove unbound components.
-
Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.
-
Second Incubation: Incubate the plate to allow the conjugate to bind to the captured HoloTC.
-
Second Washing: Repeat the washing step to remove unbound conjugate.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of HoloTC in the samples by comparing their absorbance to the standard curve generated from the calibrators.
Chromatography-Based Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)
This protocol is a generalized representation based on published methods for determining MCM activity.[6]
Materials:
-
Cell lysates (e.g., from cultured fibroblasts or peripheral blood lymphocytes).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer).
-
Methylmalonyl-CoA (substrate).
-
Adenosylcobalamin (AdoCbl; cofactor).
-
Reducing agent (e.g., DTT).
-
Terminating solution (e.g., perchloric acid).
-
HPLC system with a suitable column (e.g., reverse-phase C18).
-
Mobile phase (e.g., phosphate buffer with an organic modifier).
-
UV detector.
-
Succinyl-CoA standard.
Procedure:
-
Sample Preparation: Prepare cell lysates from patient or control cells. Determine the protein concentration of the lysates for normalization.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, AdoCbl, and a reducing agent.
-
Enzyme Reaction Initiation: Add a known amount of cell lysate protein to the reaction mixture and pre-incubate at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding methylmalonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a terminating solution, such as perchloric acid, which also precipitates proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis by HPLC:
-
Filter the supernatant.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the substrate (methylmalonyl-CoA) from the product (succinyl-CoA) using a suitable gradient of the mobile phase.
-
Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification: Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of a succinyl-CoA standard.
-
Calculation of Enzyme Activity: Express the MCM activity as nmol of succinyl-CoA produced per hour per mg of protein.
Mandatory Visualizations
Caption: Workflow of a Holotranscobalamin (HoloTC) Immunoassay.
Caption: Workflow of a Chromatography-Based MCM Activity Assay.
Caption: Intracellular Cobalamin Metabolism Pathway.
References
- 1. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 2. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. Holotranscobalamin, a marker of vitamin B-12 status: analytical aspects and clinical utility1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcbsm.com [bcbsm.com]
- 6. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. ibl-international.com [ibl-international.com]
Safety Operating Guide
Proper Disposal of Cobalamin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of cobalamin, a synthetic form of vitamin B12, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and maintain regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of cobalamin waste in a laboratory setting.
Core Principles of Cobalamin Disposal
Cobalamin (cyanocobalamin) itself is not generally classified as a hazardous waste under federal regulations.[1] However, its disposal is governed by a framework of regulations that apply to chemical and pharmaceutical waste. The primary directive is to manage waste in accordance with local, state, and federal guidelines.[2][3] It is crucial to prevent the release of chemical substances into the environment, particularly into sewer systems and waterways.[2][3]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of cobalamin and its associated waste materials in a laboratory environment.
Step 1: Identification and Evaluation
Begin by identifying all cobalamin-containing waste. This includes expired or unused cobalamin reagents, contaminated labware (e.g., vials, syringes, petri dishes), and solutions from experimental procedures. Evaluate whether the cobalamin waste is mixed with any other substances that would classify it as hazardous waste. For instance, if cobalamin is in a solution with a flammable solvent or a corrosive substance, it must be managed as hazardous waste.
Step 2: Consult the Safety Data Sheet (SDS)
The Safety Data Sheet (SDS) for cyanocobalamin (B1173554) provides specific information regarding its properties, hazards, and disposal recommendations. Always review the SDS for the particular formulation of cobalamin being used in your laboratory.[4] The SDS will detail any specific handling precautions and disposal considerations.
Step 3: Segregation of Waste
Proper segregation of waste is a critical step to ensure safe handling and disposal.[4] Cobalamin waste should be collected in a designated, properly labeled, and sealed container. Do not mix cobalamin waste with other incompatible chemical waste streams. For instance, do not mix it with strong acids or strong oxidizers.[1][2] If the cobalamin waste is considered hazardous due to other components, it must be segregated according to its hazard classification (e.g., flammable, corrosive, reactive, toxic).
Step 4: Container Management
Use appropriate containers for waste collection that are compatible with the chemical nature of the waste. Containers should be in good condition, leak-proof, and have a secure lid. Label the container clearly with "Cobalamin Waste" or "Cyanocobalamin Waste" and include the date of generation. If the waste is hazardous, it must be labeled with the words "Hazardous Waste."[5]
Step 5: Storage
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
Step 6: Disposal through a Licensed Waste Management Vendor
The final and most critical step is to arrange for the disposal of the cobalamin waste through a licensed and reputable hazardous or chemical waste management vendor.[4][6] These vendors are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with all regulatory requirements, including those set forth by the Environmental Protection Agency (EPA).[7][8] Do not dispose of cobalamin waste down the drain or in the regular trash.[3]
Quantitative Data Summary
While specific quantitative limits for cobalamin disposal are not typically defined, the following table summarizes key regulatory and safety parameters to consider.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | For direct sewer disposal (where permitted for non-hazardous waste), the pH should generally be between 5.0 and 9.0. However, sewer disposal of cobalamin is not recommended. | [9] |
| Hazardous Waste Generation | Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs) have specific accumulation time limits and reporting requirements for hazardous waste. | [10] |
| Empty Container Residue | A container that held a P-listed acute hazardous waste is considered empty only after being triple-rinsed. While cobalamin is not P-listed, this is a best practice for containers of any chemical waste. | [11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of cobalamin waste.
Caption: Decision workflow for the proper disposal of cobalamin waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of cobalamin waste, thereby protecting both human health and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. americanregent.com [americanregent.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. needle.tube [needle.tube]
- 7. needle.tube [needle.tube]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cobalamin (Vitamin B12)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Cobalamin (Vitamin B12), from initial preparation to final disposal. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
While Cobalamin is not classified as a hazardous substance, following good industrial hygiene and safety practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment (PPE) for handling Cobalamin in a laboratory setting.
| Personal Protective Equipment | Specifications and Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Select gloves that have been tested to a relevant standard such as Europe EN 374 or US F739.[4] |
| Respiratory Protection | Under normal conditions of use, respiratory protection is not required.[1][3] However, in cases of insufficient ventilation or when dealing with large spills that may generate dust, a NIOSH-approved air-purifying respirator with appropriate cartridges may be necessary.[5][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal of Cobalamin are essential for laboratory safety and environmental protection. The following procedural guidance outlines the key steps to be taken.
Handling Procedures
-
Personal Hygiene : Wash hands thoroughly after handling.[5] Avoid eating, drinking, or smoking in the handling area.[3][4]
-
Contact Avoidance : Avoid contact with skin and eyes.[1] Do not breathe dust.[1][6]
-
Storage : Keep containers securely sealed when not in use.[4] Store in a cool, dry, and well-ventilated place, protected from light and moisture.[3]
Spill and Disposal Procedures
-
Personal Precautions : In the event of a spill, ensure adequate ventilation and use personal protective equipment as required.[1][3]
-
Containment and Cleanup : For solid spills, sweep up and shovel the material into suitable containers for disposal.[1][3] Avoid generating dust.[3]
-
Environmental Precautions : Prevent the substance from entering drains, as it should not be released into the environment.[2][3]
-
Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Workflow for Handling Cobalamin
The following diagram illustrates the standard workflow for safely handling Cobalamin in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
